Product packaging for Fmoc-N-Me-D-GluOtBu-OH(Cat. No.:)

Fmoc-N-Me-D-GluOtBu-OH

Cat. No.: B15285777
M. Wt: 439.5 g/mol
InChI Key: FVUASVBQADLDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-N-Me-D-GluOtBu-OH is a useful research compound. Its molecular formula is C25H29NO6 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H29NO6 B15285777 Fmoc-N-Me-D-GluOtBu-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-13-21(23(28)29)26(4)24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUASVBQADLDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-N-Me-D-Glu(OtBu)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fmoc-N-Me-D-Glu(OtBu)-OH is a crucial building block in modern drug discovery and peptide chemistry. This N-methylated and side-chain protected derivative of D-glutamic acid is extensively utilized in solid-phase peptide synthesis (SPPS) to introduce non-natural amino acid residues into peptide sequences. The incorporation of N-methylated amino acids can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability, improving cell permeability, and modulating their conformational preferences. This guide provides an in-depth overview of the chemical properties, applications, and experimental protocols related to Fmoc-N-Me-D-Glu(OtBu)-OH for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of Fmoc-N-Me-D-Glu(OtBu)-OH are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Molecular Formula C₂₅H₂₉NO₆[1][2][3][4][5]
Molecular Weight 439.5 g/mol [1][2][3][4][6]
CAS Number 1562442-35-6[3]
Appearance White to off-white, beige or pale brown powder or crystals.[5]
Purity ≥97.0% (HPLC), ≥98% (TLC), ≥98.0% (HPLC)[5][6]
IUPAC Name (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid[1]
Synonyms N-Fmoc-N-methyl-D-glutamic acid 5-tert-butyl ester[3]
Solubility and Storage

Proper solubility and storage are critical for maintaining the integrity and reactivity of Fmoc-N-Me-D-Glu(OtBu)-OH.

SolventSolubilityNotes
Water or 1% Acetic Acid Soluble[2]
DMSO 100 mg/mL (235.03 mM)May require sonication. It is recommended to use freshly opened DMSO as it is hygroscopic.[7][8]

Storage Conditions: For long-term stability, Fmoc-N-Me-D-Glu(OtBu)-OH should be desiccated at -20°C.[2] Some suppliers recommend storage at 2-8°C.[6] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] It is advisable to prepare aliquots of the solution to avoid repeated freeze-thaw cycles.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-D-Glu(OtBu)-OH is a key reagent in Fmoc-based solid-phase peptide synthesis.[6] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amine is base-labile, allowing for its removal under mild conditions, while the tert-butyl (OtBu) ester protecting the side-chain carboxyl group is acid-labile.[9][10] This orthogonality of protecting groups is fundamental to the success of SPPS, enabling the stepwise elongation of the peptide chain with minimal side reactions.[9]

The general workflow for incorporating Fmoc-N-Me-D-Glu(OtBu)-OH into a peptide sequence via SPPS is illustrated below.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle Resin Solid Support (e.g., Wang Resin) Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 AA1 Fmoc-AA-OH (First Amino Acid) AA1->Resin Loading Coupling1 Coupling (Fmoc-N-Me-D-Glu(OtBu)-OH + Coupling Reagents) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (20% Piperidine in DMF) Coupling1->Deprotection2 Coupling2 Coupling (Next Fmoc-AA-OH) Deprotection2->Coupling2 Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Coupling2->Cleavage Final Step Peptide Purified Peptide Cleavage->Peptide Purification (HPLC)

References

A Comprehensive Technical Guide to Fmoc-N-Me-D-Glu(OtBu)-OH in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-N-Me-D-Glu(OtBu)-OH, a crucial building block in modern peptide science. We will explore its chemical properties, its role in overcoming challenges in peptide synthesis, and its application in the development of next-generation therapeutics. Detailed experimental protocols and data are presented to assist researchers in effectively utilizing this compound in their work.

Introduction to Fmoc-N-Me-D-Glu(OtBu)-OH

Fmoc-N-Me-D-Glu(OtBu)-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The incorporation of an N-methyl group on the backbone amide nitrogen and the use of the D-enantiomer of glutamic acid offer unique advantages in designing peptides with enhanced therapeutic properties.

The CAS number for Fmoc-N-Me-D-Glu(OtBu)-OH is 1562442-35-6 .[1][2][3][4][5] It is important to distinguish this from its L-enantiomer, Fmoc-N-Me-L-Glu(OtBu)-OH, which has the CAS number 200616-40-6.[6]

N-methylation of peptide backbones is a key strategy to improve the pharmacokinetic profiles of peptide drug candidates. This modification can increase enzymatic stability, enhance cell permeability, and modulate conformation to improve receptor binding and selectivity.[7][8]

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-N-Me-D-Glu(OtBu)-OH is provided in the table below.

PropertyValueReference
CAS Number 1562442-35-6[1][3][5]
Molecular Formula C25H29NO6[3]
Molecular Weight 439.50 g/mol [3]
Appearance White to off-white powder
Purity Typically ≥98% (HPLC)
Solubility Soluble in DMF, NMP, and DCM
Storage 2-8°C[6]

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-N-Me-D-Glu(OtBu)-OH is as a building block in Fmoc-based solid-phase peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the α-amino group and is removed under mild basic conditions, typically with piperidine. The tert-butyl (OtBu) group protects the side-chain carboxylic acid and is cleaved under strong acidic conditions, usually with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.

Challenges and Solutions in Coupling

The N-methyl group on the amino acid backbone introduces steric hindrance, which can make the coupling reaction more challenging compared to its non-methylated counterpart. This can lead to incomplete couplings and the formation of deletion sequences in the final peptide.

To overcome these challenges, several strategies are employed:

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions and drive them to completion, even for sterically hindered amino acids.[1]

  • Advanced Coupling Reagents: Stronger coupling reagents are often necessary to facilitate the acylation of the N-methylated amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are more effective than standard reagents like HBTU.[9][10]

  • Double Coupling and Extended Reaction Times: Performing the coupling reaction twice or increasing the reaction time can help to ensure complete acylation.

Experimental Protocols

The following are generalized protocols for the use of Fmoc-N-Me-D-Glu(OtBu)-OH in manual and automated SPPS. Optimization may be required depending on the specific peptide sequence and the nature of the preceding amino acid.

Manual Coupling Protocol
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Me-D-Glu(OtBu)-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (2.9 equivalents), and an activator base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings, this time can be extended or a second coupling can be performed.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

Monitoring the Coupling Reaction

Due to the secondary amine, the standard Kaiser test is not reliable for monitoring the completion of coupling to an N-methylated amino acid. The bromophenol blue test can be used as an alternative qualitative method to detect the presence of unreacted secondary amines.

Applications in Drug Discovery and Development

The incorporation of N-methylated amino acids, such as N-Me-D-Glu, into peptide therapeutics is a valuable strategy for enhancing their drug-like properties.

  • Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, leading to a longer in vivo half-life of the peptide.[8]

  • Enhanced Membrane Permeability: N-methylation can improve the lipophilicity of a peptide and reduce its hydrogen bonding capacity, which can lead to increased passive diffusion across cell membranes and improved oral bioavailability.[11]

  • Conformational Control: The restriction of backbone rotation by the N-methyl group can lock the peptide into a specific conformation that is favorable for receptor binding, potentially increasing potency and selectivity.[4]

A notable area where such modifications are explored is in the development of Glucagon-Like Peptide-1 (GLP-1) analogues for the treatment of type 2 diabetes and obesity.[12][13] While specific examples using Fmoc-N-Me-D-Glu(OtBu)-OH in marketed GLP-1 drugs are not publicly detailed, the principles of using N-methylation to improve stability and efficacy are well-established in this field.[12]

Visualizing the Workflow and Logic

General Workflow for Peptide Elongation in SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Elongated_Peptide Elongated Peptide-Resin Wash2->Elongated_Peptide Elongated_Peptide->Deprotection Next Cycle

Caption: General cycle of solid-phase peptide synthesis.

Rationale for Using N-Methylated Amino Acids in Drug Design

This diagram outlines the logical flow from the challenges of peptide therapeutics to the solution offered by N-methylation.

N_Methylation_Rationale cluster_problem Challenges with Peptide Therapeutics cluster_solution Solution cluster_outcome Improved Properties Poor_Stability Poor Enzymatic Stability N_Methylation Incorporate N-Methylated Amino Acids Poor_Stability->N_Methylation Low_Permeability Low Membrane Permeability Low_Permeability->N_Methylation Increased_Stability Increased Proteolytic Resistance N_Methylation->Increased_Stability Enhanced_Permeability Enhanced Cell Permeability & Bioavailability N_Methylation->Enhanced_Permeability Conformational_Control Favorable Conformation for Receptor Binding N_Methylation->Conformational_Control

Caption: Rationale for N-methylation in peptide drug design.

Conclusion

Fmoc-N-Me-D-Glu(OtBu)-OH is a specialized but powerful tool in the arsenal of peptide chemists and drug developers. Its ability to impart favorable pharmacokinetic properties makes it a valuable building block for the synthesis of robust and effective peptide-based therapeutics. While its use requires special considerations during SPPS to overcome steric hindrance, the potential benefits in terms of increased stability, permeability, and controlled conformation often outweigh these challenges. This guide provides a foundational understanding and practical protocols to facilitate the successful application of this important compound in research and development.

References

Fmoc-N-Me-D-Glu(OtBu)-OH: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-N-Me-D-Glu(OtBu)-OH, a key building block in modern peptide synthesis. We will explore its chemical properties, its role in solid-phase peptide synthesis (SPPS), and the unique advantages conferred by the N-methylated D-glutamic acid scaffold. This document is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel peptide therapeutics.

Core Compound Properties

Fmoc-N-Me-D-Glu(OtBu)-OH is a synthetically modified amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. The key structural features, the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyl (OtBu) ester protecting the side-chain carboxyl group, are crucial for its function in the stepwise assembly of peptide chains.

PropertyValueSource
Molecular Weight 439.50 g/mol [1][2]
Molecular Formula C25H29NO6[1][2]
CAS Number 1562442-35-6[1]
Synonym N-Fmoc-N-methyl-D-glutamic acid 5-tert-butyl ester[1]
Appearance White to off-white solid/powder
Solubility Soluble in water or 1% acetic acid. Also soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3]
Storage Desiccate at -20°C[3]

The Strategic Advantage of N-Methylation and D-Configuration

The incorporation of N-methylated and D-amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic potential of peptide-based drugs.

N-Methylation: The presence of a methyl group on the amide nitrogen of the peptide backbone introduces steric hindrance, which can:

  • Increase Proteolytic Stability: By shielding the amide bond from enzymatic cleavage, N-methylation significantly extends the in-vivo half-life of the peptide.

  • Improve Membrane Permeability: The reduced hydrogen bonding capacity and increased lipophilicity can enhance the ability of the peptide to cross cellular membranes.

  • Modulate Conformation: N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.

D-Amino Acid Configuration: The use of the D-enantiomer of glutamic acid further contributes to:

  • Enhanced Enzymatic Resistance: Proteases in the body are stereospecific for L-amino acids, making peptides containing D-amino acids less susceptible to degradation.

  • Novel Structural Scaffolds: The incorporation of D-amino acids can induce unique secondary structures, such as specific turns or helices, which may not be accessible with only L-amino acids. This can lead to novel receptor interactions and biological activities.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of Fmoc-N-Me-D-Glu(OtBu)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials:

  • Fmoc-N-Me-D-Glu(OtBu)-OH

  • Rink Amide resin (or other suitable solid support)

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvent: DMF, DCM, Isopropanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Dry ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling: If Fmoc-N-Me-D-Glu(OtBu)-OH is not the C-terminal residue, couple the first Fmoc-amino acid to the resin according to standard protocols.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

    • Repeat the piperidine treatment.

    • Wash the resin thoroughly with DMF, DCM, and DMF.

  • Coupling of Fmoc-N-Me-D-Glu(OtBu)-OH:

    • In a separate vial, dissolve Fmoc-N-Me-D-Glu(OtBu)-OH (3-5 equivalents relative to resin loading), HBTU or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time and/or double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: the Kaiser test will be negative for the secondary amine after the N-methylated residue is coupled).

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 3.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold dry ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Logical Workflow for Peptide Synthesis and Application

The following diagram illustrates the general workflow from the selection of modified amino acids to the potential application of the synthesized peptide.

Peptide_Workflow cluster_synthesis Peptide Synthesis cluster_application Peptide Application Resin Solid Support (e.g., Rink Amide Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-N-Me-D-Glu(OtBu)-OH + HBTU/HATU + DIPEA) Deprotection->Coupling Elongation Repeat Deprotection and Coupling Cycles Coupling->Elongation n-1 cycles Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified N-Methylated D-Amino Acid Peptide Purification->Peptide Bioactivity In Vitro Bioactivity Assays (e.g., Receptor Binding, Enzyme Inhibition) Peptide->Bioactivity Stability Stability Studies (e.g., Proteolytic Degradation Assay) Peptide->Stability Pharmacokinetics In Vivo Pharmacokinetic Studies Bioactivity->Pharmacokinetics Stability->Pharmacokinetics Therapeutic Therapeutic Candidate Pharmacokinetics->Therapeutic

Caption: Workflow for the synthesis and application of peptides containing Fmoc-N-Me-D-Glu(OtBu)-OH.

Impact of N-Methylation on Peptide-Receptor Interaction

The conformational constraints imposed by N-methylation can significantly influence how a peptide interacts with its biological target. This can lead to improved affinity and selectivity.

Receptor_Interaction Conceptual Impact of N-Methylation on Peptide-Receptor Binding cluster_unmodified Unmodified Peptide cluster_modified N-Methylated Peptide P1 Conformer A Receptor1 Receptor P1->Receptor1 Low Affinity P2 Conformer B P2->Receptor1 No Binding P3 Conformer C P3->Receptor1 No Binding P_mod Locked Conformation Receptor2 Receptor P_mod->Receptor2 High Affinity

Caption: N-methylation can pre-organize a peptide into a bioactive conformation, enhancing receptor binding affinity.

References

Fmoc-N-Me-D-Glu(OtBu)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-D-Glu(OtBu)-OH is a synthetically modified amino acid derivative that plays a crucial role in modern solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids into peptide sequences is a key strategy for enhancing the therapeutic properties of peptide-based drugs. N-methylation can increase metabolic stability by reducing susceptibility to enzymatic degradation, improve cell permeability, and modulate conformation, which can lead to enhanced binding affinity and biological activity. This technical guide provides an in-depth overview of the structure, properties, synthesis, and applications of Fmoc-N-Me-D-Glu(OtBu)-OH, tailored for professionals in peptide chemistry and drug development.

Chemical Structure and Properties

Fmoc-N-Me-D-Glu(OtBu)-OH is characterized by three key chemical moieties: the D-glutamic acid backbone, an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a tert-butyl (OtBu) ester protecting the side-chain carboxylic acid. The N-methylation is on the alpha-amino group of the glutamic acid.

Key Structural Features:

  • D-Glutamic Acid Core: Provides the foundational structure for incorporation into a peptide chain. The D-configuration can be strategically used to enhance resistance to proteolysis.

  • Fmoc Protecting Group: A base-labile protecting group on the N-terminal amine, allowing for selective deprotection under mild conditions, typically with a piperidine solution. This is a cornerstone of modern SPPS.[1][2]

  • Tert-Butyl (OtBu) Protecting Group: An acid-labile protecting group on the side-chain carboxyl group, preventing unwanted side reactions during peptide synthesis. It is typically removed during the final cleavage from the solid support with strong acids like trifluoroacetic acid (TFA).

  • N-Methyl Group: The methyl group on the alpha-amino nitrogen introduces conformational constraints and steric hindrance, which can significantly impact the peptide's biological activity and stability.

Quantitative Data
PropertyValueReference
Chemical Formula C₂₅H₂₉NO₆
Molecular Weight 439.50 g/mol
CAS Number 200616-40-6
Appearance White to off-white powder[3]
Purity (HPLC) Typically ≥95%[4]
Storage Temperature 2-8°C

Synthesis of Fmoc-N-Me-D-Glu(OtBu)-OH

The synthesis of Fmoc-N-Me-D-Glu(OtBu)-OH is a multi-step process that involves the protection of the carboxylic acid groups, N-methylation, and finally, the introduction of the Fmoc group. A plausible synthetic route is outlined below, based on established methodologies in peptide chemistry.

Proposed Synthetic Pathway

G A D-Glutamic acid B D-Glutamic acid 5-tert-butyl ester A->B  Side-chain protection   C N-Methyl-D-Glutamic acid 5-tert-butyl ester B->C  N-methylation   D Fmoc-N-Me-D-Glu(OtBu)-OH C->D  Fmoc protection  

Figure 1. Proposed synthetic pathway for Fmoc-N-Me-D-Glu(OtBu)-OH.

Experimental Protocols

1. Synthesis of D-Glutamic acid 5-tert-butyl ester:

This initial step involves the selective protection of the side-chain carboxylic acid of D-glutamic acid as a tert-butyl ester.

  • Materials: D-Glutamic acid, tert-butanol, strong acid catalyst (e.g., sulfuric acid), organic solvent (e.g., dioxane).

  • Procedure:

    • Suspend D-Glutamic acid in a suitable organic solvent.

    • Add an excess of tert-butanol and a catalytic amount of a strong acid.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the product into an organic solvent.

    • Purify the product by crystallization or column chromatography.

2. N-methylation of D-Glutamic acid 5-tert-butyl ester:

The N-methylation can be achieved through various methods. A common approach involves reductive amination or direct alkylation.

  • Materials: D-Glutamic acid 5-tert-butyl ester, formaldehyde, reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), or a methylating agent (e.g., methyl iodide) and a base.

  • Procedure (Reductive Amination):

    • Dissolve D-Glutamic acid 5-tert-butyl ester in a suitable solvent (e.g., methanol or acetonitrile).

    • Add an aqueous solution of formaldehyde.

    • Slowly add the reducing agent at a controlled temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction mixture to isolate the N-methylated product.

3. Fmoc protection of N-Methyl-D-Glutamic acid 5-tert-butyl ester:

The final step is the protection of the N-methylamino group with the Fmoc moiety.

  • Materials: N-Methyl-D-Glutamic acid 5-tert-butyl ester, Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), a weak base (e.g., sodium bicarbonate or N,N-diisopropylethylamine - DIPEA), and a suitable solvent (e.g., dioxane/water or dichloromethane).

  • Procedure:

    • Dissolve the N-methylated amino acid ester in the chosen solvent system.

    • Add the base to adjust the pH.

    • Slowly add a solution of the Fmoc-reagent.

    • Stir the reaction at room temperature for several hours.

    • Acidify the reaction mixture and extract the Fmoc-protected product.

    • Purify the final product, Fmoc-N-Me-D-Glu(OtBu)-OH, by column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-D-Glu(OtBu)-OH is a valuable building block for the synthesis of peptides with enhanced properties. Its application follows the standard Fmoc-SPPS protocol.

General SPPS Workflow

G Resin Solid Support (Resin) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of Fmoc-N-Me-D-Glu(OtBu)-OH (with activating agents) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Cleavage Final Cleavage and Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage After final coupling Repeat->Deprotection Peptide Purified N-methylated Peptide Cleavage->Peptide

Figure 2. General workflow for the incorporation of Fmoc-N-Me-D-Glu(OtBu)-OH in SPPS.

Detailed Experimental Protocol for SPPS using Fmoc-N-Me-D-Glu(OtBu)-OH

This protocol outlines the manual coupling of Fmoc-N-Me-D-Glu(OtBu)-OH to a resin-bound peptide with a free N-terminal amine.

  • Materials:

    • Resin-bound peptide with a free N-terminal amine

    • Fmoc-N-Me-D-Glu(OtBu)-OH (3 equivalents relative to resin loading)

    • Coupling reagents: HBTU (2.9 equivalents), HOBt (3 equivalents)

    • Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

    • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

    • Fmoc deprotection solution: 20% piperidine in DMF

    • Washing solvents: DMF, DCM, Isopropanol

  • Procedure:

    • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.

    • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and by-products.

    • Coupling:

      • In a separate vessel, dissolve Fmoc-N-Me-D-Glu(OtBu)-OH, HBTU, and HOBt in a minimal amount of DMF.

      • Add DIPEA to the activation mixture and vortex for 1-2 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate the reaction vessel for 2-4 hours at room temperature. The coupling of N-methylated amino acids can be slower than their non-methylated counterparts, so extended coupling times may be necessary.

    • Washing: Wash the resin with DMF (5 times), DCM (3 times), and isopropanol (3 times) to remove excess reagents and by-products.

    • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.

    • Chain Elongation: Proceed with the deprotection and coupling of the next Fmoc-amino acid in the sequence.

    • Cleavage and Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups, including the OtBu group from the glutamic acid residue.

    • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Fmoc-N-Me-D-Glu(OtBu)-OH is a specialized and highly valuable building block for the synthesis of peptides with improved pharmacological profiles. Its strategic use allows for the introduction of N-methylation and a D-amino acid at specific positions within a peptide sequence, offering researchers and drug developers a powerful tool to enhance the therapeutic potential of peptide-based candidates. A thorough understanding of its chemical properties and the nuances of its application in SPPS is essential for the successful synthesis of complex and potent peptide molecules.

References

The Strategic Incorporation of D-Amino Acids in Peptide Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide-based therapeutics is undergoing a significant transformation, driven by innovative strategies to overcome the inherent limitations of naturally occurring L-amino acid peptides. A paramount approach in this endeavor is the incorporation of D-amino acids, the non-natural stereoisomers of their L-counterparts. This technical guide provides a comprehensive overview of the role of D-amino acids in modern peptide design, detailing their impact on stability, bioactivity, and therapeutic potential. It further outlines key experimental protocols and presents quantitative data to inform rational peptide drug development.

The Core Advantages of D-Amino Acid Incorporation

The substitution of L-amino acids with D-amino acids offers a multitude of advantages in peptide design, primarily centered around enhancing their drug-like properties.

1.1. Enhanced Proteolytic Stability: Peptides composed of L-amino acids are readily degraded by proteases present in biological systems, leading to a short in-vivo half-life. D-amino acids, due to their unnatural stereochemistry, are not recognized by most endogenous proteases, rendering peptides containing them highly resistant to enzymatic degradation. This increased stability translates to a longer circulating half-life, a critical factor for therapeutic efficacy.[1][2][3][4][5]

1.2. Improved Bioavailability: The enhanced stability of D-peptides contributes to their improved bioavailability. By resisting enzymatic breakdown in the gastrointestinal tract and bloodstream, a greater concentration of the active peptide can reach its target site.

1.3. Unique Biological Activities: The introduction of D-amino acids can lead to peptides with novel or altered biological activities. This can manifest as increased binding affinity for a target receptor, altered receptor signaling, or even a complete change in the peptide's function. In some instances, D-peptides can exhibit unique therapeutic properties not observed in their L-isomers.

1.4. Reduced Immunogenicity: Peptides intended for therapeutic use can sometimes elicit an immune response. The incorporation of D-amino acids can reduce the immunogenicity of a peptide, making it a safer and more viable drug candidate.[6]

Quantitative Impact of D-Amino Acid Substitution

The strategic replacement of L-amino acids with their D-enantiomers can have a profound and quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize key data from various studies, highlighting these improvements.

Peptide/TargetL-Amino Acid VersionD-Amino Acid VersionFold ImprovementReference
SARS-CoV-2 3CLpro Inhibitor 3CVL-2 (IC50: 4.5 µM)3CVLri-2 (IC50: 9.09 µM)~0.5 (demonstrates maintained activity)[7][8]
SARS-CoV-2 3CLpro Inhibitor 3CVL-4 (IC50: 2.44 µM)3CVLri-4 (IC50: 5.36 µM)~0.5 (demonstrates maintained activity)[7][8]
SARS-CoV-2 3CLpro Inhibitor 3CVL-7 (IC50: 0.98 µM)3CVLri-7 (IC50: 1.57 µM)~0.6 (demonstrates maintained activity)[7][8]
HER2-HER3 Interaction Inhibitor Compound 18 (IC50: nanomolar range)Compound 32 (IC50: nanomolar range)Maintained high potency[9]

Table 1: Comparative Inhibitory Activity (IC50) of L- and D-Amino Acid Containing Peptides. This table showcases that while a direct increase in potency is not always observed, the incorporation of D-amino acids can maintain potent biological activity, which, when coupled with increased stability, leads to overall improved therapeutic potential.

PeptideAdministration RouteTerminal Half-lifeBioavailabilityReference
RD2 (D-peptide for Alzheimer's) i.v.> 2 days-[10][11]
RD2 (D-peptide for Alzheimer's) i.p.> 2 daysHigh[10][11]
RD2 (D-peptide for Alzheimer's) s.c.> 2 daysHigh[10][11]
RD2 (D-peptide for Alzheimer's) p.o.> 2 daysHigh[10][11]
GLP-1 Analog s.c.1.2 h (L-version)-[12]
Acylated GLP-1 Analogs s.c.> 9 h-[12]
Compound 32 (for HER2+ cancer) in vivoDetectable for 12 h-[9]

Table 2: In Vivo Stability and Pharmacokinetic Parameters of D-Amino Acid Containing Peptides. This table highlights the remarkable increase in in vivo stability and bioavailability achieved through the use of D-amino acids.

Experimental Protocols

The successful incorporation of D-amino acids into peptides relies on well-defined synthetic and analytical methodologies. This section provides an overview of key experimental protocols.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Fmoc-based SPPS is the most common method for synthesizing peptides containing D-amino acids. The protocol is largely similar to the synthesis of L-peptides, with the key difference being the use of Fmoc-protected D-amino acid building blocks.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-L-amino acids and Fmoc-D-amino acids with appropriate side-chain protection

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-D-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using the appropriate Fmoc-L- or Fmoc-D-amino acid.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature. The specific cocktail and time may vary depending on the amino acid composition of the peptide.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the cleavage solution by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

D-Amino Acid Scanning Mutagenesis

D-amino acid scanning is a powerful technique to systematically investigate the role of individual amino acid stereochemistry on peptide activity. In this method, each amino acid in a parent L-peptide sequence is individually replaced with its corresponding D-enantiomer, and the biological activity of each resulting analog is assessed.

Protocol:

  • Peptide Synthesis: Synthesize a library of peptides where each member corresponds to the parent L-peptide with a single L- to D-amino acid substitution. Use the SPPS protocol described in section 3.1.

  • Purification and Characterization: Purify and characterize each synthesized peptide to ensure high purity and correct mass.

  • Biological Activity Assay: Screen each peptide analog in a relevant biological assay to determine its activity (e.g., receptor binding assay, enzyme inhibition assay, cell-based functional assay).

  • Data Analysis: Compare the activity of each D-amino acid substituted analog to the parent L-peptide. A significant change in activity (either increase or decrease) indicates that the stereochemistry at that particular position is critical for the peptide's function.

  • Structure-Activity Relationship (SAR) Studies: Use the data from the D-amino acid scan to build a structure-activity relationship model. This information can guide the design of next-generation peptides with optimized properties.

Protease Resistance Assay

This assay is crucial for evaluating the enhanced stability of D-amino acid-containing peptides.

Materials:

  • Synthesized L- and D-peptides

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • RP-HPLC system

Protocol:

  • Peptide Incubation: Incubate a known concentration of the L- and D-peptides separately with the protease solution in the reaction buffer at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the protease and other proteins. Collect the supernatant containing the peptide.

  • HPLC Analysis: Analyze the supernatant by RP-HPLC. The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peptide peak in the chromatogram.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. The half-life (t½) of the peptide is the time at which 50% of the initial peptide has been degraded. Compare the half-lives of the L- and D-peptides to quantify the improvement in stability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by D-peptides and a typical experimental workflow.

SARS_CoV_2_3CLpro_Inhibition cluster_virus_lifecycle SARS-CoV-2 Replication Cycle viral_polyprotein Viral Polyproteins (pp1a, pp1ab) 3CLpro 3CL Protease (Main Protease) viral_polyprotein->3CLpro Cleavage nsp Non-structural Proteins (e.g., RdRp) 3CLpro->nsp viral_replication Viral Replication nsp->viral_replication D_peptide_inhibitor D-peptide Inhibitor D_peptide_inhibitor->3CLpro Inhibition Protease_Resistance_Workflow start Start incubation Incubate L- and D-peptides with Protease (e.g., Serum) at 37°C start->incubation sampling Collect Aliquots at Specific Time Points incubation->sampling quenching Quench Reaction (e.g., with TFA) sampling->quenching centrifugation Centrifuge to Remove Precipitated Proteins quenching->centrifugation hplc Analyze Supernatant by RP-HPLC centrifugation->hplc quantification Quantify Remaining Intact Peptide hplc->quantification half_life Calculate Half-life (t½) quantification->half_life end End half_life->end

References

An In-depth Technical Guide on the Solubility of Fmoc-N-Me-D-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-Me-D-Glu(OtBu)-OH is a specialized amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. Its N-methylated backbone introduces conformational constraints and resistance to enzymatic degradation, while the D-configuration can enhance stability and modulate biological activity. The tert-butyl ester protecting group on the side chain prevents unwanted reactions during synthesis. A thorough understanding of its solubility is paramount for its effective use in Solid-Phase Peptide Synthesis (SPPS).

Solubility Profile of Fmoc-N-Me-D-Glu(OtBu)-OH

Generally, Fmoc-protected amino acids are characterized by their hydrophobicity due to the large fluorenylmethoxycarbonyl group, making them poorly soluble in aqueous solutions but soluble in a range of polar aprotic organic solvents. N-methylation can further influence solubility; some studies suggest it can increase both lipophilicity and, counterintuitively, aqueous solubility by disrupting crystal lattice formation and hydrogen bonding networks[1][2].

The most relevant solvents for the application of Fmoc-N-Me-D-Glu(OtBu)-OH are those commonly used in SPPS. These include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM)[3].

Table 1: Quantitative and Qualitative Solubility Data

CompoundSolventTemperatureConcentration/SolubilityNotes
Fmoc-N-Me-D-Glu(OtBu)-OH DMFRoom TemperatureTypically used at ~0.2 M to 0.5 MBased on standard SPPS protocols where the amino acid is dissolved in the coupling solution.
Fmoc-N-Me-D-Glu(OtBu)-OH NMPRoom TemperatureTypically used at ~0.2 M to 0.5 MAn alternative to DMF, often preferred for its higher polarity which can aid in solvating growing peptide chains[4].
Fmoc-L-Glu(OtBu)-OH (L-isomer)DMSONot Specified100 mg/mL (235.03 mM)Requires ultrasonication. This data for the non-methylated L-isomer provides a useful reference point.
General Fmoc-Amino AcidsPolarClean®Room Temperature>0.4 MA "green" solvent alternative to DMF, showing high solubility for most Fmoc-amino acids.

Experimental Protocols

The following protocols are representative of the standard procedures for the dissolution and use of Fmoc-N-Me-D-Glu(OtBu)-OH in a typical Fmoc-based solid-phase peptide synthesis workflow.

Objective: To prepare a solution of Fmoc-N-Me-D-Glu(OtBu)-OH ready for coupling to the resin-bound peptide.

Materials:

  • Fmoc-N-Me-D-Glu(OtBu)-OH

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Glass scintillation vial or appropriate reaction vessel

  • Magnetic stirrer or vortex mixer

Procedure:

  • Calculate the required amount of Fmoc-N-Me-D-Glu(OtBu)-OH. Typically, a 3- to 5-fold molar excess relative to the resin substitution is used.

  • In a clean, dry glass vial, weigh the calculated amount of Fmoc-N-Me-D-Glu(OtBu)-OH.

  • Add the appropriate volume of DMF or NMP to achieve a concentration of approximately 0.2 M to 0.5 M. For example, to make a 0.5 M solution, dissolve 219.75 mg of the amino acid (MW: 439.5 g/mol ) in 1 mL of solvent.

  • Agitate the mixture at room temperature using a vortex mixer or magnetic stirrer until the solid is completely dissolved. Gentle warming or sonication can be applied if dissolution is slow, but care should be taken to avoid degradation.

  • This solution is now ready for the activation step prior to coupling.

Objective: To couple the dissolved and activated Fmoc-N-Me-D-Glu(OtBu)-OH to the deprotected N-terminal amine of the peptide chain on the solid support. Coupling to N-methylated amino acids is often more challenging due to steric hindrance and requires optimized conditions.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Prepared solution of Fmoc-N-Me-D-Glu(OtBu)-OH

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Ensure the resin has undergone the Fmoc-deprotection step (e.g., treatment with 20% piperidine in DMF) and has been thoroughly washed with DMF to remove residual piperidine.

  • Activation: To the vial containing the dissolved Fmoc-N-Me-D-Glu(OtBu)-OH (e.g., 4 equivalents based on resin loading), add the coupling reagent HATU (e.g., 3.9 equivalents).

  • Add the base DIPEA to the activation mixture (e.g., 8 equivalents). The solution may change color. Allow the pre-activation to proceed for 1-5 minutes at room temperature[5].

  • Coupling: Transfer the activated amino acid solution to the SPPS reaction vessel containing the washed resin.

  • Agitate the mixture using a shaker or nitrogen bubbling for 1 to 4 hours at room temperature. The extended coupling time is often necessary for sterically hindered N-methylated residues.

  • Monitoring: After the coupling period, take a small sample of the resin and perform a test to check for the presence of free primary amines (e.g., Kaiser test) or secondary amines (e.g., Chloranil or Bromophenol Blue test). A negative result indicates a complete reaction.

  • Washing: Once the coupling is complete, filter the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.

Visualized Experimental Workflow

The following diagram illustrates the key steps in a single cycle of Solid-Phase Peptide Synthesis involving the coupling of an Fmoc-protected amino acid like Fmoc-N-Me-D-Glu(OtBu)-OH.

SPPS_Workflow Resin Peptide-Resin (with protected N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Resin AminoAcid Fmoc-N-Me-D-Glu(OtBu)-OH (in DMF/NMP) Activation Activation (HATU, DIPEA) AminoAcid->Activation Activation->Coupling Activated Amino Acid Wash2 Wash (DMF) Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle NextCycle->Deprotection Start Next Cycle

Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

Fmoc-N-Me-D-Glu(OtBu)-OH safety data sheet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, physicochemical properties, and detailed experimental context for Fmoc-N-Me-D-Glu(OtBu)-OH (CAS No. 200616-40-6), a key building block in modern peptide synthesis.

Core Safety and Physicochemical Data

Fmoc-N-Me-D-Glu(OtBu)-OH is a non-natural amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). Its structure incorporates the base-labile Fmoc protecting group on the N-methylated amine and a tert-butyl ester protecting the side-chain carboxylic acid, facilitating its role in the stepwise assembly of peptide chains.

Physicochemical Properties

The fundamental properties of Fmoc-N-Me-D-Glu(OtBu)-OH are summarized below.

PropertyValueSource
CAS Number 200616-40-6[1]
Molecular Formula C25H29NO6[1][2]
Molecular Weight 439.50 g/mol [1][2][3]
Appearance White to off-white powderInferred from related compounds
Storage Temperature 2 - 8 °C[1][3]
Safety Data Sheet Summary

The following tables outline the key safety information derived from the Safety Data Sheet (SDS).

Hazard Identification and GHS Classification [1][2]

Hazard StatementGHS ClassificationPrecautionary Statements
H410: Very toxic to aquatic life with long lasting effectsAquatic Toxicity (Acute and Chronic), Category 1P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.

First Aid Measures [1]

Exposure RouteFirst Aid Protocol
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling, Storage, and Personal Protective Equipment (PPE) [1]

SectionRecommendations
Safe Handling Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Storage Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.
Eye/Face Protection Safety glasses with side-shields conforming to EN166.
Skin Protection Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Body Protection Choose body protection according to the amount and concentration of the dangerous substance at the specific workplace.
Respiratory Protection Respiratory protection is not required where protection from nuisance levels of dusts are desired.

Fire Fighting and Accidental Release Measures [1]

AspectMeasures
Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Firefighter Protection Wear self-contained breathing apparatus for firefighting if necessary.
Personal Precautions Avoid dust formation. Avoid breathing vapors, mist, or gas.
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-D-Glu(OtBu)-OH is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The N-methylation of the peptide backbone can enhance the metabolic stability and cell permeability of the resulting peptide, making it a valuable modification in drug design. The D-configuration of the amino acid also contributes to proteolytic resistance.

The logical workflow for incorporating this amino acid into a growing peptide chain on a solid support is depicted below.

spss_workflow resin Resin with free amine (H₂N-Peptide-Resin) coupling Coupling: Fmoc-N-Me-D-Glu(OtBu)-OH + Coupling Reagents (e.g., DIC/HOBt) resin->coupling 1. Add protected amino acid wash1 Wash coupling->wash1 2. Reaction completion deprotection Fmoc Deprotection: ~20% Piperidine in DMF wash1->deprotection 3. Remove excess reagents wash2 Wash deprotection->wash2 4. Remove Fmoc group next_cycle Ready for next Fmoc-amino acid coupling wash2->next_cycle 5. Prepare for next cycle

Caption: Workflow for incorporating Fmoc-N-Me-D-Glu(OtBu)-OH in SPPS.

Experimental Protocols

While specific protocols are highly dependent on the target peptide sequence and the solid support used, a general methodology for the synthesis and incorporation of Fmoc-N-methylated amino acids can be outlined.

General Synthesis of Fmoc-N-Methylated Amino Acids

The synthesis of Fmoc-N-methylated amino acids can be achieved using a solid-phase approach where a resin, such as 2-chlorotrityl chloride (2-CTC) resin, acts as a temporary protecting group for the carboxylic acid.[4] A general protocol involves the following steps:

  • Loading: The corresponding Fmoc-amino acid is loaded onto the 2-CTC resin.

  • Fmoc-Deprotection: The Fmoc group is removed using a solution of piperidine in DMF.

  • Sulfonylation: The free α-amino group is protected with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). This group acidifies the N-H proton, facilitating the subsequent methylation step.[4]

  • Methylation: The N-H group is methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[4]

  • o-NBS Deprotection: The o-NBS group is removed to yield the free N-methyl amine.

  • Fmoc-Protection: The N-methyl amine is then protected with an Fmoc group using Fmoc-OSu.

  • Cleavage from Resin: The final Fmoc-N-Me-AA-OH product is cleaved from the resin.

The diagram below illustrates the key chemical transformations in this synthesis strategy.

synthesis_pathway start Fmoc-AA-OH resin_bound Fmoc-AA-O-Resin start->resin_bound 1. Load onto Resin nbs_protected o-NBS-AA-O-Resin resin_bound->nbs_protected 2. Fmoc deprotection 3. o-NBS protection methylated o-NBS-N(Me)-AA-O-Resin nbs_protected->methylated 4. Methylation fmoc_protected Fmoc-N(Me)-AA-O-Resin methylated->fmoc_protected 5. o-NBS deprotection 6. Fmoc protection final_product Fmoc-N(Me)-AA-OH fmoc_protected->final_product 7. Cleavage from Resin

Caption: General solid-phase synthesis pathway for Fmoc-N-methyl amino acids.

Incorporation into a Peptide Sequence (SPPS Coupling Cycle)

The following is a generalized protocol for a single coupling cycle in solid-phase peptide synthesis using Fmoc-N-Me-D-Glu(OtBu)-OH.

  • Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) with the nascent peptide chain is swelled in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Fmoc-Deprotection: The terminal Fmoc group on the resin-bound peptide is removed by treating it with a 20-50% solution of piperidine in DMF for a specified time (e.g., 1-5 minutes, repeated twice).[5]

  • Washing: The resin is thoroughly washed with DMF and other solvents like isopropanol and DCM to remove residual piperidine and the Fmoc-adduct.

  • Coupling: A solution of Fmoc-N-Me-D-Glu(OtBu)-OH (typically 2-5 equivalents over resin capacity) and a coupling agent (e.g., DIC/HOBt, HBTU/DIPEA) in DMF is added to the resin. The mixture is agitated until coupling is complete, as monitored by a colorimetric test (e.g., Kaiser test).

  • Washing: The resin is again thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid in the target sequence.

After the full peptide has been assembled, it is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the glutamic acid residue) are removed, typically with a strong acid cocktail containing Trifluoroacetic acid (TFA).[6]

References

Commercial Sourcing and Technical Guidance for Fmoc-N-Me-D-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the procurement of specialized reagents is a critical step in the synthesis of novel peptides. Fmoc-N-Me-D-Glu(OtBu)-OH, a protected N-methylated D-amino acid, is one such reagent that presents unique opportunities for modifying peptide backbones to enhance their therapeutic properties. This technical guide provides an in-depth overview of commercial suppliers for this compound, detailed experimental protocols for its use, and visualizations of relevant workflows and biological pathways.

Introduction to Fmoc-N-Me-D-Glu(OtBu)-OH

Fmoc-N-Me-D-Glu(OtBu)-OH is a derivative of glutamic acid used in solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids into peptides can significantly alter their conformational properties, leading to increased resistance to enzymatic degradation, improved cell permeability, and enhanced binding affinity and selectivity for their biological targets. The D-configuration of this amino acid further contributes to proteolytic stability. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid, allowing for orthogonal deprotection strategies in SPPS.

Commercial Suppliers and Technical Data

The commercial availability of Fmoc-N-Me-D-Glu(OtBu)-OH is limited compared to its L-isomer, necessitating careful verification of product specifications with suppliers. The following table summarizes key quantitative data for this compound from identified commercial sources. Researchers are advised to contact suppliers directly to confirm availability, purity, and pricing.

SupplierCatalog NumberCAS NumberMolecular Weight ( g/mol )Purity
Advanced ChemTechFD21611562442-35-6439.50Not specified
BLD PharmatechBD2954461562442-35-6439.50≥95%
JHECHEM CO LTDNot specified1562442-35-6439.5Not specified

Experimental Protocols

The incorporation of N-methylated amino acids into a growing peptide chain during SPPS is often more challenging than the coupling of their non-methylated counterparts due to steric hindrance. The following is a general protocol for the manual coupling of Fmoc-N-Me-D-Glu(OtBu)-OH.

Materials:

  • Fmoc-N-Me-D-Glu(OtBu)-OH

  • Peptide synthesis resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF (v/v) for Fmoc deprotection

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar high-efficiency coupling reagent.

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Isopropanol

Protocol:

  • Resin Swelling: The peptide-resin should be swelled in DMF for at least 30 minutes prior to coupling.

  • Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating with 20% piperidine in DMF for 5-10 minutes. This step is repeated once.

  • Washing: The resin is thoroughly washed with DMF (3-5 times), DCM (3-5 times), and finally DMF (3-5 times) to remove residual piperidine and by-products.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-N-Me-D-Glu(OtBu)-OH. For a 0.1 mmol synthesis scale, dissolve 4 equivalents of Fmoc-N-Me-D-Glu(OtBu)-OH (0.4 mmol, 175.8 mg) and 3.9 equivalents of HATU (0.39 mmol, 148.3 mg) in a minimal amount of DMF.

    • Add 8 equivalents of DIPEA (0.8 mmol, 139 µL) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. The increased coupling time is to overcome the steric hindrance of the N-methyl group.

  • Monitoring the Coupling Reaction: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test or the chloranil test, as the secondary amine of the N-methylated residue will not give a positive result with the ninhydrin-based Kaiser test.

  • Washing: After the coupling is complete, the resin is thoroughly washed with DMF (3-5 times), DCM (3-5 times), and isopropanol (2-3 times) to remove excess reagents and by-products.

  • Chain Elongation: The cycle of deprotection, washing, and coupling is repeated for the subsequent amino acids in the peptide sequence.

Visualizations

To aid in the conceptualization of the procurement and application of Fmoc-N-Me-D-Glu(OtBu)-OH, the following diagrams have been generated.

G cluster_sourcing Sourcing and Procurement cluster_qc In-house Quality Control Identify_Suppliers Identify Potential Suppliers (e.g., Advanced ChemTech, BLD Pharmatech) Request_Quotes Request Quotes and Lead Times Identify_Suppliers->Request_Quotes Initial Screening Verify_Specs Verify CAS Number (1562442-35-6) and Stereochemistry (D-isomer) Request_Quotes->Verify_Specs Evaluate Options Place_Order Place Purchase Order Verify_Specs->Place_Order Final Selection Receiving Receive Shipment and Documentation Place_Order->Receiving Procurement COA_Review Review Certificate of Analysis (CoA) Receiving->COA_Review Initial Check Analytical_Testing Perform Analytical Testing (e.g., LC-MS, NMR) COA_Review->Analytical_Testing Verification Release_for_Use Release for Use in Synthesis Analytical_Testing->Release_for_Use QC Pass Contact_Supplier Contact Supplier for Resolution Analytical_Testing->Contact_Supplier QC Fail

Caption: Workflow for sourcing and quality control of Fmoc-N-Me-D-Glu(OtBu)-OH.

extracellular_ligand External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular_ligand->receptor Binds and Activates adaptor Adaptor Protein (e.g., Grb2) receptor->adaptor Recruits peptide_inhibitor Custom Peptide (with N-Me-D-Glu) peptide_inhibitor->adaptor Blocks Interaction ras Ras adaptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factor Transcription Factor (e.g., c-Myc) erk->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Regulates Gene Expression

Caption: Hypothetical signaling pathway modulation by a custom peptide.

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-N-Me-D-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids, such as N-methylated and D-enantiomers, into peptide sequences is a powerful strategy in modern drug discovery and development. These modifications can significantly enhance peptide properties, including increased proteolytic stability, improved membrane permeability, and controlled conformational rigidity, leading to better pharmacokinetic profiles and therapeutic efficacy.[1]

Fmoc-N-Me-D-Glu(OtBu)-OH is a key building block for introducing N-methylated D-glutamic acid into a peptide chain using Fmoc-based solid-phase peptide synthesis (SPPS). The N-methylation provides steric bulk and alters electronic properties, which can improve resistance to peptidases, while the D-configuration further enhances stability against enzymatic degradation.[1] The tert-butyl (OtBu) protecting group on the side-chain carboxyl function is stable under the basic conditions used for Fmoc deprotection and can be removed simultaneously with the final cleavage of the peptide from the resin under acidic conditions.[2][3]

However, the steric hindrance of the N-methyl group presents a challenge for the coupling reaction, often resulting in lower yields compared to standard amino acids. Therefore, optimized protocols with more potent coupling reagents are required for efficient incorporation.

This document provides a detailed protocol for the solid-phase synthesis of peptides containing Fmoc-N-Me-D-Glu(OtBu)-OH, including recommended coupling conditions, cleavage procedures, and monitoring techniques.

Data Presentation: Reagents and Conditions for Coupling

The successful incorporation of the sterically hindered Fmoc-N-Me-D-Glu(OtBu)-OH requires the use of potent coupling reagents. The following table summarizes the recommended reagents and their typical quantities for a standard solid-phase peptide synthesis protocol.

Reagent Abbreviation Equivalents (relative to resin loading) Purpose Notes
Fmoc-N-Me-D-Glu(OtBu)-OH-4Amino acid building blockHigh purity (e.g., ≥98.0% by HPLC) is recommended for optimal synthesis.[4]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATU3.9Coupling reagentHighly effective for coupling sterically hindered and N-methylated amino acids.
N,N-DiisopropylethylamineDIEA8BaseRequired for the activation of the amino acid by HATU.
N,N-DimethylformamideDMF-SolventShould be high-purity and amine-free.

Experimental Protocols

This protocol outlines the manual solid-phase synthesis of a peptide containing an N-methylated D-glutamic acid residue on a Rink Amide resin. The procedure can be adapted for automated synthesizers.

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection
  • To the swollen resin, add a 20% solution of piperidine in DMF.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

Coupling of Fmoc-N-Me-D-Glu(OtBu)-OH
  • In a separate vial, dissolve 4 equivalents of Fmoc-N-Me-D-Glu(OtBu)-OH and 3.9 equivalents of HATU in DMF.

  • Add 8 equivalents of DIEA to the amino acid/HATU solution.

  • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion (see Section 4). If the reaction is incomplete, the coupling step can be repeated.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min), Dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).

Monitoring the Coupling Reaction

The standard ninhydrin test is not effective for monitoring the coupling to a secondary amine, such as an N-methylated amino acid, as it will yield a very faint or no color change. The bromophenol blue test is a recommended alternative.

Bromophenol Blue Test:

  • Take a small sample of the resin beads (a few beads are sufficient).

  • Wash the beads with DMF and then with isopropanol.

  • Add a few drops of a 0.1% solution of bromophenol blue in DMF to the beads.

  • Observe the color of the beads.

    • Blue beads: Indicate the presence of unreacted (free) amine, meaning the coupling is incomplete.

    • Yellow/Greenish beads: Indicate the absence of free amine, meaning the coupling is complete.

Capping (Optional)

If the coupling reaction is found to be incomplete and a recoupling is not desired, any unreacted amines can be capped to prevent the formation of deletion sequences.

  • Prepare a capping solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v).

  • Add the capping solution to the resin and agitate for 15-30 minutes.

  • Drain the capping solution and wash the resin with DMF (3 x 1 min).

Final Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group of the N-Me-D-Glu residue) are removed.

  • Wash the final peptide-resin with DCM (3 x 1 min) and dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Analysis of the Crude Peptide

The purity and identity of the crude peptide should be confirmed using analytical techniques such as:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the peptide.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.

Mandatory Visualization: SPPS Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis cycle for the incorporation of Fmoc-N-Me-D-Glu(OtBu)-OH.

SPPS_Workflow Start Start: Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-N-Me-D-Glu(OtBu)-OH HATU, DIEA in DMF Wash1->Coupling Monitoring Monitoring (Bromophenol Blue Test) Coupling->Monitoring Check Completion Wash2 Wash (DMF, DCM) End Elongated Peptide Chain Wash2->End End->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection (TFA/TIS/H2O) End->Cleavage Final Step Monitoring->Coupling Incomplete (Recouple) Monitoring->Wash2 Complete Final_Peptide Final Peptide Cleavage->Final_Peptide

Caption: SPPS cycle for Fmoc-N-Me-D-Glu(OtBu)-OH incorporation.

References

Application Notes and Protocols for Coupling Fmoc-N-methylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, membrane permeability, and oral bioavailability. However, the steric hindrance imposed by the N-methyl group presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and racemization. The choice of coupling reagent is therefore critical to the successful synthesis of N-methylated peptides. This document provides a detailed overview of commonly used coupling reagents, their performance, and optimized protocols for their use with Fmoc-N-methylated amino acids.

Comparative Performance of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for achieving high coupling efficiency and minimizing racemization when incorporating Fmoc-N-methylated amino acids. The following table summarizes the performance of several commonly employed coupling reagents based on literature data. It is important to note that direct comparison of yields can be sequence-dependent and the values presented are indicative of general performance.

Coupling ReagentActivating AgentTypical BaseCoupling TimeReported YieldsRacemizationKey AdvantagesDisadvantages
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIEA, NMM1 - 2 hoursGood to ExcellentLow with NMMHighly efficient, even for sterically hindered couplings.[1][2]Can cause racemization with sensitive amino acids, especially with DIEA.[3][4]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIEA1 - 2 hoursModerate to GoodModerateCost-effective and widely used for standard couplings.Less effective for sterically hindered N-methylated amino acids compared to HATU.[1]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateDIEA1 - 2 hoursModerate to GoodLowGood performance with less sterically hindered N-methylated amino acids.Can be less effective for particularly difficult couplings.
PyBroP Bromo-tris-pyrrolidino-phosphonium hexafluorophosphateDIEA1 hourExcellentLowHighly effective for sterically hindered and N-methylated amino acids.[1]More expensive than uronium-based reagents.
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateDIEA30 min - 1 hourExcellentLowHigh coupling efficiency, often superior to HATU, with reduced risk of racemization.[5]Higher cost.

Experimental Protocols

Detailed methodologies for the use of selected high-efficiency coupling reagents are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.

Protocol 1: HATU-Mediated Coupling of Fmoc-N-methylated Amino Acids

This protocol describes a general procedure for the coupling of an Fmoc-N-methylated amino acid to a growing peptide chain on a solid support using HATU.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-N-methylated amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents) or N-Methylmorpholine (NMM) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Bromophenol blue test solution

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (4 eq.) and HATU (3.9 eq.) in DMF. Add DIEA or NMM (8 eq.) to the solution and allow it to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[1]

  • Monitoring the Coupling: Perform a bromophenol blue test to monitor the completion of the coupling reaction. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.[1]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (5 times) and DCM (3 times).

  • Repetition: If the coupling is incomplete, a second coupling can be performed using fresh reagents.

Protocol 2: PyBroP-Mediated Coupling of Fmoc-N-methylated Amino Acids

This protocol outlines the use of PyBroP for the coupling of sterically demanding Fmoc-N-methylated amino acids.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-N-methylated amino acid (2 equivalents)

  • PyBroP (2 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Bromophenol blue test solution

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from the HATU protocol.

  • Coupling Reaction: a. Suspend the deprotected peptide-resin in DCM or DMF. b. In a separate vessel, dissolve the Fmoc-N-methylated amino acid (2 eq.) in DCM or DMF and add it to the resin suspension. c. Add PyBroP (2 eq.) to the mixture. d. Cool the reaction mixture to 0°C in an ice bath. e. Add DIEA (6 eq.) and mix for 1 minute at 0°C, then continue to agitate at room temperature for 1 hour.[1]

  • Monitoring and Washing: Follow steps 6-8 from the HATU protocol.

Protocol 3: COMU-Mediated Coupling of Fmoc-N-methylated Amino Acids

This protocol details the use of the highly efficient coupling reagent COMU, which often provides superior results for difficult couplings.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-N-methylated amino acid (3 equivalents)

  • COMU (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Bromophenol blue test solution

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from the HATU protocol.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (3 eq.) and COMU (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin and agitate at room temperature for 30-60 minutes.

  • Monitoring and Washing: Follow steps 6-8 from the HATU protocol.

Visualizations

Workflow for Coupling Fmoc-N-methylated Amino Acids

The following diagram illustrates the key steps in a single coupling cycle during the solid-phase synthesis of a peptide containing an N-methylated amino acid.

SPPS_N_Methyl_Workflow start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple to Resin (1-2 hours) wash1->coupling activation Activate Fmoc-N-Me-AA (Coupling Reagent + Base) activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitor Monitor Coupling (Bromophenol Blue Test) wash2->monitor incomplete Incomplete monitor->incomplete Blue/Green complete Complete monitor->complete Yellow recouple Recouple incomplete->recouple next_cycle Proceed to Next Cycle complete->next_cycle recouple->coupling

Caption: General workflow for a single coupling cycle of an Fmoc-N-methylated amino acid in SPPS.

Decision Tree for Coupling Reagent Selection

This diagram provides a simplified decision-making framework for selecting an appropriate coupling reagent based on the properties of the N-methylated amino acid.

Reagent_Selection_Tree start Select Coupling Reagent for Fmoc-N-Me-Amino Acid steric_hindrance High Steric Hindrance? (e.g., MeVal, MeIle) start->steric_hindrance racemization_risk High Racemization Risk? (e.g., MeHis, MeCys) steric_hindrance->racemization_risk No reagent_high_steric Use High-Efficiency Reagent: COMU, PyBroP, or HATU steric_hindrance->reagent_high_steric Yes reagent_high_rac Use Reagent with Low Racemization: COMU, or HATU with NMM racemization_risk->reagent_high_rac Yes reagent_low_rac Most reagents are suitable. Consider cost and efficiency. racemization_risk->reagent_low_rac No reagent_low_steric Standard Reagents may suffice: HATU, HBTU, PyBOP

Caption: Decision tree for selecting a coupling reagent for Fmoc-N-methylated amino acids.

References

Application Notes and Protocols for HATU Coupling of N-Methylated Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide backbones is a critical strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and oral bioavailability. However, the coupling of these sterically hindered residues presents significant synthetic challenges. This document provides detailed protocols and application notes for the efficient use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a third-generation uronium salt-based coupling reagent, to overcome these challenges. HATU has demonstrated superior performance in facilitating amide bond formation involving N-methylated amino acids, minimizing racemization and improving reaction kinetics.[1][2][3]

Mechanism of HATU-Mediated Coupling

HATU is a highly efficient coupling reagent that activates carboxylic acids to form reactive esters, which are then susceptible to nucleophilic attack by an amine.[2] The presence of the 7-azabenzotriazole (HOAt) moiety is crucial for its enhanced reactivity and suppression of racemization compared to its benzotriazole analogues (HBTU, TBTU).[1][4]

The general mechanism proceeds as follows:

  • The carboxylate anion of the N-protected amino acid attacks the electrophilic carbon of HATU.

  • This forms a highly reactive O-acyluronium intermediate.

  • The intermediate readily reacts with the secondary amine of the N-methylated residue to form the desired amide bond.[2]

The pyridine nitrogen in the HOAt moiety is thought to stabilize the incoming amine through a hydrogen-bonded transition state, which accelerates the coupling reaction.[5]

HATU_Mechanism Carboxylic_Acid R-COOH (N-Protected Amino Acid) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Base->Carboxylate O_Acyluronium O-Acyluronium Intermediate (Highly Reactive) Carboxylate->O_Acyluronium Activation HATU HATU HATU->O_Acyluronium Peptide_Bond R-CO-N(CH₃)-R' (Peptide Bond) O_Acyluronium->Peptide_Bond Byproducts Tetramethylurea + HOAt O_Acyluronium->Byproducts N_Methyl_Amine R'-NH(CH₃) (N-Methylated Residue) N_Methyl_Amine->Peptide_Bond Nucleophilic Attack SPPS_Workflow Start Start: Peptide-Resin Swell 1. Swell Resin (DMF/NMP) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 5. Coupling Reaction (1-4 hours, RT) Wash1->Couple Prepare_Coupling 4. Prepare Coupling Solution (Fmoc-AA, HATU, DIPEA in DMF) Prepare_Coupling->Couple Monitor 6. Monitor Coupling (Bromophenol Blue Test) Couple->Monitor Incomplete Incomplete Monitor->Incomplete Blue/Green Complete Complete Monitor->Complete Yellow Incomplete->Couple Recouple Wash2 7. Wash (DMF, DCM) Complete->Wash2 Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle

References

Application Notes and Protocols for the PyAOP-Mediated Activation of Fmoc-N-Me-D-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the incorporation of N-methylated amino acids into peptide sequences is a crucial strategy for enhancing metabolic stability, increasing cell permeability, and improving oral bioavailability. However, the steric hindrance posed by the N-methyl group presents a significant challenge during peptide synthesis, often leading to incomplete coupling reactions and low yields. Fmoc-N-Me-D-Glu(OtBu)-OH, a valuable building block for introducing constrained glutamic acid residues, is a prime example of such a sterically hindered amino acid.

Standard coupling reagents often fail to efficiently mediate the acylation of the N-terminal amine by these bulky amino acids. To overcome this obstacle, more potent activating reagents are required. PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) has emerged as a superior coupling reagent for such "difficult" couplings. Its phosphonium salt structure, derived from 1-hydroxy-7-azabenzotriazole (HOAt), facilitates the formation of a highly reactive OAt-active ester of the carboxylic acid. This active ester demonstrates enhanced reactivity and reduced steric hindrance, enabling efficient amide bond formation even with challenging N-methylated residues. Furthermore, as a phosphonium salt, PyAOP does not lead to the guanidinylation of the N-terminal amine, a common side reaction observed with uronium-based reagents like HBTU or HATU.

These application notes provide detailed protocols for the efficient activation and coupling of Fmoc-N-Me-D-Glu(OtBu)-OH using PyAOP in solid-phase peptide synthesis (SPPS), along with expected outcomes and key considerations for successful implementation.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the PyAOP-mediated coupling of Fmoc-N-Me-D-Glu(OtBu)-OH during solid-phase peptide synthesis. These values are representative and may require optimization based on the specific peptide sequence and resin characteristics.

ParameterValueNotes
Reagents
Fmoc-N-Me-D-Glu(OtBu)-OH3 - 5 equivalentsHigher equivalents are recommended for this sterically hindered amino acid.
PyAOP3 - 5 equivalentsUse equimolar amounts relative to the amino acid.
Base (e.g., DIPEA or Collidine)6 - 10 equivalentsA non-nucleophilic base is crucial. Use at least twice the molar amount of the amino acid.
Reaction Conditions
SolventN,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)Ensure high-purity, amine-free solvent.
Pre-activation Time5 - 15 minutesAllows for the formation of the active ester before addition to the resin.
Coupling Time2 - 12 hoursReaction progress should be monitored. Double coupling may be necessary.
TemperatureRoom Temperature
Expected Outcomes
Coupling Efficiency / Yield> 95%Dependent on the specific peptide sequence and reaction conditions.
Purity (crude peptide)HighPyAOP is known to suppress racemization.[1]

Experimental Protocols

Materials
  • Fmoc-N-Me-D-Glu(OtBu)-OH

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (20% in DMF) for Fmoc deprotection

  • Dichloromethane (DCM)

  • Reagents for monitoring coupling completion (e.g., Kaiser test, or Bromophenol Blue test for N-methylated amines)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Protocol 1: Manual Solid-Phase Coupling

This protocol describes the manual procedure for a single coupling cycle.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes. Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-N-Me-D-Glu(OtBu)-OH (3-5 eq.) and PyAOP (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the solution.

    • Allow the mixture to pre-activate for 5-15 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the pre-activated amino acid solution to the resin.

    • Shake the reaction vessel at room temperature for 2-12 hours.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a qualitative test to check for the presence of free primary amines. Note: The Kaiser test is not effective for N-methylated amines. The Bromophenol Blue test is a suitable alternative. A negative test (no color change) indicates a complete reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Repetition (if necessary): If the monitoring test indicates incomplete coupling, repeat steps 3-6 (a "double coupling").

  • Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail.

Protocol 2: Automated Solid-Phase Synthesis

This protocol outlines the general steps for incorporating Fmoc-N-Me-D-Glu(OtBu)-OH using an automated peptide synthesizer.

  • Program Setup:

    • Program the synthesizer to perform the standard Fmoc-SPPS cycles (deprotection, washing, coupling, washing).

    • For the Fmoc-N-Me-D-Glu(OtBu)-OH coupling step, modify the standard protocol to include:

      • An extended coupling time (e.g., 2-4 hours).

      • The option for a double coupling.

  • Reagent Preparation:

    • Prepare solutions of Fmoc-N-Me-D-Glu(OtBu)-OH, PyAOP, and DIPEA in DMF at the concentrations specified by the instrument's manufacturer.

    • Ensure all other required reagents (piperidine, washing solvents) are loaded onto the synthesizer.

  • Synthesis Execution:

    • Load the resin into the reaction vessel.

    • Start the automated synthesis program.

    • The synthesizer will perform the following steps for the Fmoc-N-Me-D-Glu(OtBu)-OH coupling:

      • Fmoc deprotection of the N-terminal amine on the resin-bound peptide.

      • Washing of the resin.

      • Delivery of the Fmoc-N-Me-D-Glu(OtBu)-OH, PyAOP, and DIPEA solutions to the reaction vessel for the coupling reaction.

      • Agitation of the reaction mixture for the programmed duration.

      • Washing of the resin to remove unreacted reagents.

  • Post-Synthesis Processing:

    • Upon completion of the entire peptide sequence, retrieve the resin from the synthesizer.

    • Cleave the peptide from the resin and deprotect the side chains as described in the manual protocol.

Signaling Pathways and Workflows

The following diagrams illustrate the chemical activation pathway and the experimental workflow for the PyAOP-mediated coupling of Fmoc-N-Me-D-Glu(OtBu)-OH.

Activation_Pathway cluster_activation Activation cluster_coupling Coupling AA Fmoc-N-Me-D-Glu(OtBu)-OH Active_Ester OAt-Active Ester AA->Active_Ester + PyAOP + Base PyAOP PyAOP PyAOP->Active_Ester Base Base (DIPEA) Base->Active_Ester Coupled_Peptide Resin-N(Peptide)-CO-AA Active_Ester->Coupled_Peptide + Resin-NH-Peptide Byproduct Byproduct Active_Ester->Byproduct Resin Resin-NH-Peptide Resin->Coupled_Peptide

Caption: Chemical activation pathway of Fmoc-N-Me-D-Glu(OtBu)-OH with PyAOP.

Experimental_Workflow start Start swell Swell Resin start->swell deprotect Fmoc Deprotection swell->deprotect wash1 Wash Resin deprotect->wash1 preactivate Pre-activate Amino Acid (Fmoc-N-Me-D-Glu(OtBu)-OH + PyAOP + Base) wash1->preactivate couple Couple to Resin preactivate->couple monitor Monitor Coupling couple->monitor monitor->couple Incomplete (Double Couple) wash2 Wash Resin monitor->wash2 Complete next_cycle Proceed to Next Cycle wash2->next_cycle next_cycle->deprotect Next Amino Acid end End next_cycle->end Final Amino Acid

Caption: Experimental workflow for a single coupling cycle.

References

Application Notes and Protocols for the Incorporation of Fmoc-N-Me-D-Glu(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the sterically hindered, non-proteinogenic amino acid Fmoc-N-Me-D-Glu(OtBu)-OH into peptide sequences using solid-phase peptide synthesis (SPPS). The inclusion of N-methylated and D-amino acids can significantly enhance the therapeutic properties of peptides, including increased resistance to enzymatic degradation and improved bioavailability.[1][2] This document outlines the challenges, recommended protocols, and expected outcomes when working with this specialized building block.

Introduction

N-methylation of the peptide backbone is a key modification in medicinal chemistry to improve the pharmacokinetic properties of peptide-based drug candidates.[3] The N-methyl group introduces steric hindrance, which can disrupt secondary structures and reduce susceptibility to proteolytic cleavage.[1] Furthermore, the use of D-amino acids, such as D-glutamic acid, offers additional resistance to degradation by proteases that are stereoselective for L-amino acids.[2]

Fmoc-N-Me-D-Glu(OtBu)-OH is a valuable building block for creating peptides with enhanced stability and potentially altered receptor binding affinities.[2] However, its incorporation presents challenges, primarily due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions.[4][5] This guide provides detailed methodologies to overcome these challenges.

Challenges in Incorporating Fmoc-N-Me-D-Glu(OtBu)-OH

The primary obstacle in utilizing Fmoc-N-Me-D-Glu(OtBu)-OH is the reduced nucleophilicity of the secondary amine of the preceding amino acid and the steric bulk of the incoming N-methylated residue. This often results in:

  • Low Coupling Efficiencies: Standard coupling reagents may not be sufficient to drive the reaction to completion, leading to deletion sequences.

  • Slow Reaction Kinetics: The coupling reaction is often slower compared to standard Fmoc-amino acids.

  • Monitoring Difficulties: The secondary amine of the N-methylated residue does not react with ninhydrin, rendering the standard Kaiser test ineffective for monitoring coupling completion.[4]

Recommended Coupling Reagents

Coupling ReagentClassKey Advantages for N-Methylated ResiduesRepresentative Purity (%)*
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium SaltHigh reactivity, often considered the gold standard for difficult couplings.[4]>95
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltHighly effective for coupling N-methylated amino acids, particularly in sterically hindered sequences.[6]>95
PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole)Phosphonium Salt/ AdditiveThe combination provides high activation and minimizes racemization. HOAt is a superior additive compared to HOBt for hindered couplings.[6]>90
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium SaltA newer generation reagent with high efficiency, comparable to HATU, and improved safety profile.>95
BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride)Phosphinic ChlorideCan be effective for hindered couplings, though less commonly used now compared to uronium/phosphonium reagents.>90

*Note: The purity percentages are representative values for peptides containing other N-methylated amino acids and should be considered as a general guideline. Actual purities will depend on the specific sequence and purification protocol.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating an amino acid, including the specialized steps for Fmoc-N-Me-D-Glu(OtBu)-OH, into a peptide sequence on a solid support.

SPPS_Workflow Resin Resin with N-terminal amine Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling of Fmoc-N-Me-D-Glu(OtBu)-OH (with HATU/DIPEA in DMF) Washing_1->Coupling Monitoring Coupling Monitoring (Bromophenol Blue Test) Coupling->Monitoring Monitoring->Coupling If incomplete, recouple Washing_2 Washing (DMF) Monitoring->Washing_2 If complete Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Washing_2->Cleavage After final residue Repeat->Fmoc_Deprotection

General SPPS workflow for incorporating Fmoc-N-Me-D-Glu(OtBu)-OH.
Detailed Protocol for Coupling Fmoc-N-Me-D-Glu(OtBu)-OH

This protocol is optimized for a 0.1 mmol scale synthesis on a rink amide resin.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, 0.1 mmol)

  • Fmoc-N-Me-D-Glu(OtBu)-OH (4 equivalents, 0.4 mmol)

  • HATU (3.9 equivalents, 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Bromophenol Blue monitoring solution (1% in DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling Reaction:

    • In a separate vial, dissolve Fmoc-N-Me-D-Glu(OtBu)-OH (0.4 mmol) and HATU (0.39 mmol) in DMF.

    • Add DIPEA (0.8 mmol) to the amino acid/coupling reagent solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for at least 2 hours at room temperature. For particularly difficult sequences, the coupling time can be extended to 4 hours or a double coupling can be performed.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them with DMF.

    • Add a few drops of the Bromophenol Blue solution.

    • Observe the color of the beads. A yellow color indicates a complete coupling, while a blue or green color indicates the presence of unreacted secondary amine, and a recoupling is necessary.[4]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min).

  • Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes.

  • Chain Elongation: Proceed to the deprotection step for the next amino acid in the sequence.

Cleavage and Deprotection

The tert-butyl (OtBu) protecting group on the glutamic acid side chain is labile to strong acid and will be cleaved simultaneously with the peptide from the resin.

Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin).

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The purified peptide's identity should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Application in Modulating Signaling Pathways

The incorporation of N-methylated D-amino acids can significantly impact the biological activity of peptides by altering their conformation and stability. For instance, in the context of G-protein coupled receptor (GPCR) signaling, a modified peptide ligand may exhibit altered binding affinity or efficacy, leading to a modified downstream signaling cascade.

The following diagram illustrates a hypothetical scenario where a peptide containing N-Me-D-Glu(OtBu) modulates a GPCR signaling pathway.

Signaling_Pathway Peptide Peptide with N-Me-D-Glu(OtBu) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Activation of Downstream Kinases

References

Application Notes and Protocols for the Synthesis of Peptides Containing N-Methyl-D-Glutamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability by reducing susceptibility to enzymatic degradation, improve cell permeability, and modulate conformation, which can lead to enhanced binding affinity and biological activity. This document provides detailed application notes and protocols for the synthesis of peptides containing N-methyl-D-glutamic acid using Fmoc-based solid-phase peptide synthesis (SPPS).

Challenges in Synthesizing N-Methylated Peptides

The synthesis of peptides containing N-methylated amino acids presents several challenges primarily due to the steric hindrance imposed by the N-methyl group. This can lead to:

  • Slower and incomplete coupling reactions: The bulky N-methyl group can hinder the approach of the activated carboxyl group of the incoming amino acid, resulting in lower yields and deletion sequences.

  • Difficulties in Fmoc deprotection: The N-methyl group can also slightly slow down the removal of the Fmoc protecting group.

  • Side reactions: Under certain conditions, side reactions such as diketopiperazine formation can occur, especially when proline or another N-methylated amino acid is the second residue in the sequence. Fragmentation between consecutive N-methylamino acids during TFA cleavage has also been reported.

To overcome these challenges, careful selection of coupling reagents, optimized reaction conditions, and appropriate protecting group strategies are crucial.

Protecting Group Strategy for N-Methyl-D-Glutamic Acid

In Fmoc-based SPPS, an orthogonal protection strategy is employed where the Nα-Fmoc group is labile to a weak base (e.g., piperidine), while the side-chain protecting groups are labile to a strong acid (e.g., trifluoroacetic acid, TFA).

For N-methyl-D-glutamic acid, the following protecting groups are recommended:

  • Nα-protection: 9-fluorenylmethyloxycarbonyl (Fmoc). This group is stable during coupling but readily removed by piperidine treatment.

  • Side-chain protection: The γ-carboxyl group of glutamic acid must be protected to prevent side reactions. The tert-butyl (tBu) group is the most commonly used protecting group for this purpose in Fmoc-SPPS. It is stable to the basic conditions used for Fmoc removal but is cleaved by TFA during the final cleavage of the peptide from the resin.

Therefore, the building block used in the synthesis will be Fmoc-N-Me-D-Glu(OtBu)-OH .

Recommended Coupling Reagents

Standard coupling reagents like HBTU may not be efficient enough to overcome the steric hindrance of N-methylated amino acids. More potent coupling reagents are recommended to achieve high coupling yields.

Coupling ReagentClassNotes
HATU Uronium Salt(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Highly effective for coupling sterically hindered and N-methylated amino acids. Often used with a base like DIPEA or collidine.
PyAOP Phosphonium Salt((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate). Another powerful reagent for difficult couplings, including N-methylated residues.
PyBOP Phosphonium Salt(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). Often used in combination with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) for improved performance with N-methylated amino acids.
HCTU Uronium Salt(O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). A highly reactive reagent that can improve coupling efficiency and reduce racemization.

Note: The choice of base can also be critical. While N,N-diisopropylethylamine (DIPEA) is commonly used, a weaker base like sym-collidine may be preferred in some cases to minimize the risk of racemization, particularly for sensitive amino acids.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Methyl-D-Glutamic Acid

This protocol outlines the manual synthesis of a generic peptide containing Fmoc-N-Me-D-Glu(OtBu)-OH on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-N-Me-D-Glu(OtBu)-OH)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA or collidine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

  • Diethyl ether (cold)

  • HPLC grade water and acetonitrile with 0.1% TFA for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (3 times).

  • Coupling of Fmoc-N-Me-D-Glu(OtBu)-OH:

    • Due to steric hindrance, a longer coupling time and potentially a double coupling may be necessary.

    • Activate Fmoc-N-Me-D-Glu(OtBu)-OH (3-5 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling. If the reaction is incomplete, drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-N-Me-D-Glu(OtBu)-OH.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by mass spectrometry to confirm the identity of the peptide.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

SPPS Workflow for Incorporating N-Methyl-D-Glutamic Acid

SPPS_Workflow SPPS Workflow for N-Methyl-D-Glutamic Acid Peptides start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 couple_std 3a. Standard AA Coupling (HATU/DIPEA) wash1->couple_std If standard AA couple_nme 3b. N-Me-D-Glu Coupling (HATU/DIPEA, extended time) wash1->couple_nme If N-Me-D-Glu wash2 Wash (DMF/DCM) couple_std->wash2 couple_nme->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave Cleavage & Side-chain Deprotection (TFA cocktail) final_deprotect->cleave precipitate Precipitation (Cold Ether) cleave->precipitate purify Purification (RP-HPLC) precipitate->purify analyze Analysis (Mass Spectrometry) purify->analyze end Final Peptide analyze->end

Caption: SPPS workflow for peptides with N-methyl-D-glutamic acid.

Data Presentation

Coupling ReagentExpected Coupling Efficiency for N-Methylated Amino AcidsPurity of Crude PeptideKey Considerations
HBTU/HOBt Moderate to LowVariable, may contain deletion sequencesOften requires double coupling and longer reaction times.
HATU HighGood to ExcellentRecommended for most N-methylated amino acid couplings. Faster reaction kinetics.
PyAOP HighGood to ExcellentVery effective for sterically demanding couplings.
PyBOP/HOAt HighGoodAnother strong choice for N-methylated residues.

Note: Successful synthesis is highly dependent on the specific peptide sequence. Monitoring each coupling step is crucial for obtaining a high-purity final product.

Signaling Pathway Diagram (Placeholder)

The synthesis of a peptide is a chemical process and does not directly involve a biological signaling pathway. However, the resulting peptide containing N-methyl-D-glutamic acid may be designed to interact with a specific signaling pathway. Below is a placeholder diagram illustrating a generic signaling pathway that such a peptide might modulate.

Signaling_Pathway Generic Signaling Pathway Modulation peptide Peptide with N-Me-D-Glu receptor Cell Surface Receptor peptide->receptor Binds/Activates g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response Modulates Gene Expression

Caption: Example of a signaling pathway modulated by a synthetic peptide.

Conclusion

The synthesis of peptides containing N-methyl-D-glutamic acid is a challenging yet achievable task that offers significant advantages for the development of novel peptide therapeutics. By employing robust coupling reagents such as HATU or PyAOP, utilizing the appropriate tBu side-chain protection for the glutamic acid residue, and carefully monitoring the reaction progress, researchers can successfully incorporate this modified amino acid into their target peptides. The protocols and guidelines presented here provide a solid foundation for the synthesis, purification, and analysis of these promising molecules.

Application Notes and Protocols: A Comparative Analysis of Manual and Automated Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of peptides is a critical chemical modification in drug discovery, offering a pathway to enhance the pharmacokinetic properties of peptide-based therapeutics. This modification can lead to increased metabolic stability, improved membrane permeability, and enhanced receptor affinity and selectivity.[1][2] The synthesis of N-methylated peptides, however, presents unique challenges, primarily due to the steric hindrance at the N-methylated amide bond, which can impede coupling efficiency.[3][4]

This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for the production of N-methylated peptides. It includes comprehensive experimental protocols for both methods, a quantitative comparison of their performance, and visualizations of the synthetic workflows and a relevant biological pathway.

Data Presentation: Manual vs. Automated Synthesis

ParameterManual SynthesisAutomated Synthesis
Synthesis Time (per cycle) 1-4 hours30 minutes - 2 hours
Crude Purity (typical) 50-80%70-95%
Overall Yield (typical) 10-30%20-50%
Reproducibility Operator-dependentHigh
Labor Intensity HighLow ("Walk-away" operation)[7]
Potential for Human Error High[5]Low[8]
Flexibility for Optimization HighProtocol-dependent
Cost (Initial Investment) LowHigh
Cost (Per Peptide) Variable (labor and reagent waste)Lower (with high throughput)

Note: The values presented are estimates based on a consolidation of information from various sources and can vary significantly depending on the specific peptide sequence, the scale of the synthesis, and the specific protocols and instrumentation used.

Experimental Protocols

The following protocols describe the general procedures for manual and automated solid-phase synthesis of an N-methylated peptide, using a generic N-methylated amino acid as an example.

Manual Solid-Phase Peptide Synthesis of an N-Methylated Peptide

This protocol outlines the manual synthesis of a peptide containing an N-methylated amino acid using the Fmoc/tBu strategy on a rink amide resin.

1. Resin Swelling and Preparation:

  • Weigh 100 mg of Rink Amide resin and place it in a fritted syringe reactor.[9]

  • Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 1 hour at room temperature with occasional agitation.[9]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the 20% piperidine treatment for another 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful deprotection.[9]

3. Amino Acid Coupling (Standard Amino Acid):

  • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF.

  • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

  • Perform a Kaiser test to confirm complete coupling (negative test: colorless or yellow beads).

4. On-Resin N-Methylation (Example using the Fukuyama-Mitsunobu reaction):

  • Sulfonamide Formation: To the deprotected resin, add a solution of 4 equivalents of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of collidine in N-methylpyrrolidone (NMP). Agitate for 15-30 minutes. Wash with NMP.

  • Methylation: Add a solution of 10 equivalents of triphenylphosphine (PPh3) and 10 equivalents of diisopropyl azodicarboxylate (DIAD) in THF, followed by 20 equivalents of methanol. Agitate for 1-2 hours. Wash with THF and DMF.

  • Sulfonamide Cleavage: Add a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP. Agitate for 5-10 minutes. Wash with NMP.

5. Coupling of an Amino Acid to an N-Methylated Residue:

  • Coupling to an N-methylated amine is sterically hindered and requires stronger coupling reagents and longer reaction times.

  • Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HATU in DMF.

  • Add 8 equivalents of DIPEA to activate the amino acid.

  • Add the activated amino acid solution to the resin containing the N-methylated amine.

  • Agitate the mixture for 4-12 hours at room temperature. The reaction can be monitored using a bromophenol blue test.

6. Repetition and Final Deprotection:

  • Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • After the final coupling step, perform a final Fmoc deprotection (step 2).

7. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM) (3 x 2 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[9]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

8. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Automated Solid-Phase Peptide Synthesis of an N-Methylated Peptide

This protocol provides a general outline for automated synthesis using a microwave-assisted peptide synthesizer. Specific parameters will need to be optimized based on the instrument and the peptide sequence.

1. Instrument Setup and Resin Loading:

  • Load the appropriate amount of Rink Amide resin into the reaction vessel of the automated peptide synthesizer.

  • Prime the solvent and reagent lines according to the manufacturer's instructions.

  • Enter the peptide sequence and define the synthesis protocol, including coupling methods, deprotection times, and washing steps.

2. Automated Synthesis Cycles:

  • The synthesizer will automatically perform the following steps for each amino acid:

    • Swelling: The resin is swelled in DMF.

    • Fmoc Deprotection: The resin is treated with 20% piperidine in DMF. Microwave heating can be applied to accelerate this step.

    • Washing: The resin is washed with DMF.

    • Coupling: The Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) and delivered to the reaction vessel. Microwave heating is often used to improve coupling efficiency, especially for hindered couplings.[6]

    • Washing: The resin is washed with DMF.

3. On-Resin N-Methylation (Automated):

  • The on-resin N-methylation steps can be programmed into the synthesis protocol. The synthesizer will automatically deliver the required reagents (o-NBS-Cl, collidine, PPh3, DIAD, methanol, 2-mercaptoethanol, DBU) at the specified times and temperatures.

4. Coupling to N-Methylated Residues (Automated):

  • For coupling onto an N-methylated residue, the protocol can be modified to include a double or extended coupling time with a more potent activating agent like HATU and the use of microwave heating to drive the reaction to completion.[6]

5. Final Cleavage and Work-up:

  • Once the automated synthesis is complete, the resin is removed from the instrument.

  • The cleavage, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (steps 7 and 8).

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for manual and automated synthesis of N-methylated peptides.

Manual_Workflow Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Coupling Manual_Intervention Manual Intervention at each step Fmoc_Deprotection->Manual_Intervention N_Methylation 4. On-Resin N-Methylation Coupling->N_Methylation Coupling->Manual_Intervention Hindered_Coupling 5. Coupling to N-Methylated Residue N_Methylation->Hindered_Coupling N_Methylation->Manual_Intervention Repeat 6. Repeat Cycles Hindered_Coupling->Repeat Hindered_Coupling->Manual_Intervention Cleavage 7. Cleavage & Deprotection Repeat->Cleavage After final residue Purification 8. Purification & Analysis Cleavage->Purification

Caption: Manual N-methylated peptide synthesis workflow.

Automated_Workflow Setup 1. Instrument Setup & Resin Loading Automated_Cycles 2. Automated Synthesis Cycles (Deprotection, Coupling, Washing) Setup->Automated_Cycles Automated_N_Methylation 3. Automated On-Resin N-Methylation Automated_Cycles->Automated_N_Methylation Automation Automated Process Automated_Cycles->Automation Automated_Hindered_Coupling 4. Automated Hindered Coupling Automated_N_Methylation->Automated_Hindered_Coupling Automated_N_Methylation->Automation Repeat_Automated 5. Repeat Automated Cycles Automated_Hindered_Coupling->Repeat_Automated Automated_Hindered_Coupling->Automation Manual_Cleavage 6. Manual Cleavage & Work-up Repeat_Automated->Manual_Cleavage After final residue Purification 7. Purification & Analysis Manual_Cleavage->Purification

Caption: Automated N-methylated peptide synthesis workflow.

GLP-1 Receptor Signaling Pathway

N-methylated peptides are being explored as analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes. N-methylation can protect the peptide from degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby prolonging its half-life. The following diagram illustrates the canonical GLP-1 receptor signaling pathway.

GLP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP1 GLP-1 or N-methylated Analog GLP1R GLP-1 Receptor GLP1->GLP1R Binds G_Protein G Protein (Gs) GLP1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Gene_Expression Gene Expression (Insulin, etc.) PKA->Gene_Expression Regulates Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: GLP-1 receptor signaling pathway.

Conclusion

The choice between manual and automated synthesis of N-methylated peptides depends on various factors, including the complexity and length of the peptide, the required purity and yield, the available budget for instrumentation, and the desired throughput.

  • Manual synthesis offers a lower initial cost and greater flexibility for troubleshooting and optimization on the fly. However, it is labor-intensive, prone to human error, and may result in lower purity and yield, especially for challenging sequences.[5]

  • Automated synthesis , particularly with microwave assistance, provides a significant advantage in terms of speed, reproducibility, and reduced labor.[6] This often leads to higher quality crude products and more reliable outcomes. While the initial investment is higher, for routine or high-throughput synthesis of N-methylated peptides, automation is the more efficient and often more successful approach.[5]

For research and drug development professionals, understanding the nuances of both methodologies is crucial for selecting the most appropriate strategy to accelerate the discovery and development of novel N-methylated peptide therapeutics.

References

Application Notes and Protocols for Cleavage and Side-Chain Deprotection of Peptides Containing N-Me-D-Glu(OtBu)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids, such as N-methylated and D-enantiomers, is a critical strategy in modern peptide drug design to enhance metabolic stability, conformational rigidity, and receptor affinity. N-methyl-D-glutamic acid with a tert-butyl (OtBu) protected side chain, N-Me-D-Glu(OtBu), is one such valuable building block. The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. This process, typically achieved with strong acid, requires careful optimization to ensure high yield and purity of the target peptide, especially when sterically hindered and modified residues are present.

These application notes provide a detailed guide to the effective cleavage and side-chain deprotection of peptides containing the N-Me-D-Glu(OtBu) residue. The protocols and data presented herein are compiled from established principles of peptide chemistry and are intended to serve as a starting point for optimization in your specific research context.

Key Challenges and Considerations

The presence of the N-Me-D-Glu(OtBu) moiety introduces specific challenges during the final deprotection step:

  • Steric Hindrance: The combination of the N-methyl group and the bulky tert-butyl ester can sterically hinder the access of the cleavage reagents to the peptide backbone and the side-chain protecting group. This may necessitate longer reaction times or stronger acidic conditions for complete removal.

  • Pyroglutamate Formation: Peptides with an N-terminal glutamic acid residue are prone to cyclization to form pyroglutamate, particularly under acidic conditions. While N-methylation may influence the rate of this side reaction, it remains a potential impurity.

  • Peptide Bond Lability: N-alkylated amino acids can render the adjacent peptide bond susceptible to cleavage under strong acidic conditions, such as concentrated trifluoroacetic acid (TFA).[1]

  • Incomplete Deprotection: The bulky tert-butyl group on the glutamic acid side chain requires efficient scavenging of the resulting tert-butyl cations to prevent re-attachment to sensitive residues like tryptophan or methionine.

Recommended Cleavage Cocktails

The selection of the appropriate cleavage cocktail is paramount for successful deprotection. The following cocktails are recommended for peptides containing N-Me-D-Glu(OtBu), with the choice depending on the presence of other sensitive amino acids in the sequence. All cocktails should be freshly prepared immediately before use.[2]

Reagent CocktailComposition (v/v/w)Recommended ForNotes
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)Peptides containing Cys, Met, Trp, Tyr, and Arg(Pbf/Pmc).[2]A robust and widely used cocktail for complex peptides. The scavengers protect against various side reactions.
Reagent R TFA / Thioanisole / Anisole / EDT (90:5:2:3)Peptides with sulfonyl-protected Arginine.[2]Minimizes attachment of Trp-containing peptides to the linker of PAL resins.[2]
"Odorless" Reagent B TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2)Peptides containing trityl-based protecting groups.[3]TIS is a good scavenger for trityl cations. This reagent will not prevent the oxidation of methionine residues.[3]
Standard TFA/TIS TFA / TIS / Water (95:2.5:2.5)Peptides without highly sensitive residues (e.g., Cys, Met, Trp).[2]A common and effective general-purpose cleavage cocktail.

Experimental Protocols

General Peptide Resin Preparation
  • Following the final coupling step in the SPPS, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL/g of resin) to remove residual dimethylformamide (DMF).

  • Dry the resin under a stream of nitrogen for 15-30 minutes, followed by drying under high vacuum for at least 1 hour to remove all residual solvents.

Test Cleavage Protocol

Before committing the entire batch of peptide-resin, it is highly recommended to perform a small-scale test cleavage to optimize the reaction time and assess the purity of the crude peptide.

  • Place a small amount of the dried peptide-resin (approx. 20-50 mg) into a microcentrifuge tube.

  • Add the selected cleavage cocktail (e.g., Reagent K, 500 µL).

  • Incubate the mixture at room temperature with occasional agitation for a predetermined time (e.g., 2 hours).

  • At various time points (e.g., 1, 2, and 3 hours), take a small aliquot of the cleavage solution.

  • Precipitate the peptide from the aliquot by adding it to cold diethyl ether.

  • Analyze the precipitated peptide by HPLC and mass spectrometry to determine the extent of deprotection and the presence of any side products.

Full-Scale Cleavage and Deprotection Protocol

This protocol is based on the use of Reagent K. Adjustments may be necessary for other cocktails based on the test cleavage results.

Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. All steps involving TFA and cleavage cocktails must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Place the dried peptide-resin (up to 1 g) in a suitable reaction vessel (e.g., a round-bottom flask or a specialized cleavage vessel).

  • Add freshly prepared Reagent K (10-15 mL per gram of resin) to the resin.[2]

  • Seal the vessel and allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours. The optimal time should be determined from the test cleavage.

  • Filter the cleavage mixture to separate the resin beads. This can be done using a sintered glass funnel.

  • Wash the resin with a small volume of fresh TFA (2 x 2 mL/g of resin) to recover any remaining peptide.

  • Combine the filtrates.

  • Concentrate the TFA solution to approximately 10-20% of its original volume using a gentle stream of nitrogen or rotary evaporation (ensure the water bath temperature does not exceed 30°C).

  • Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether with vigorous stirring.

  • A white precipitate of the peptide should form. Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and organic impurities.

  • Dry the crude peptide pellet under vacuum to obtain a powder.

Visualization of Workflows

Cleavage_Workflow Resin Dried Peptide-Resin (with N-Me-D-Glu(OtBu)) Cleavage Cleavage & Deprotection (2-4 hours, RT) Resin->Cleavage Cocktail Freshly Prepared Cleavage Cocktail (e.g., Reagent K) Cocktail->Cleavage Filtration Filtration Cleavage->Filtration Washing Wash Resin with TFA Filtration->Washing Resin Concentration TFA Concentration Filtration->Concentration Filtrate Washing->Concentration Precipitation Precipitation in Cold Diethyl Ether Concentration->Precipitation Centrifugation Centrifugation & Washing Precipitation->Centrifugation Drying Drying under Vacuum Centrifugation->Drying Crude_Peptide Crude Peptide Powder Drying->Crude_Peptide

Caption: General workflow for the cleavage and deprotection of peptides.

Caption: Potential side reaction pathways during acidic cleavage.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Peptide Yield Incomplete cleavage from the resin.Increase cleavage time. Ensure sufficient volume of cleavage cocktail is used.
Peptide precipitation is incomplete.Ensure the diethyl ether is ice-cold. Increase the volume of ether. Allow precipitation to occur overnight at -20°C.
Incomplete Deprotection Insufficient reaction time or acid strength.Increase the duration of the cleavage reaction. Consider a stronger cleavage cocktail (if applicable).
Steric hindrance.A longer reaction time is the primary solution. Ensure efficient mixing during cleavage.
Presence of Side Products Pyroglutamate formation.If N-Me-D-Glu is at the N-terminus, consider using a cleavage cocktail with minimal or no water.[4]
Re-attachment of protecting groups.Ensure the use of an adequate amount and type of scavenger (e.g., TIS for trityl groups).
Peptide bond cleavage.Reduce the cleavage time to the minimum required for complete deprotection. Perform the cleavage at a lower temperature (e.g., 4°C).[5]

Conclusion

The successful cleavage and deprotection of peptides containing N-Me-D-Glu(OtBu) are achievable with careful consideration of the potential challenges and optimization of the reaction conditions. The use of a well-chosen cleavage cocktail with appropriate scavengers, coupled with a preliminary test cleavage to determine the optimal reaction time, will significantly enhance the yield and purity of the final peptide product. The protocols provided in these application notes serve as a robust starting point for researchers working with these modified peptides.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Methyl Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of N-methylated amino acids in peptide synthesis. The inherent steric hindrance of N-methyl amino acids often leads to incomplete reactions and the formation of side products. This guide offers practical solutions and detailed protocols to help you achieve successful couplings.

Frequently Asked Questions (FAQs)

Q1: Why is coupling N-methylated amino acids so challenging?

A1: The primary challenge in coupling N-methylated amino acids is steric hindrance. The presence of a methyl group on the amide nitrogen, in addition to the amino acid side chain, creates a sterically crowded environment around the nitrogen atom. This bulkiness hinders the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation and often leading to incomplete coupling.[1][2] This is particularly problematic when coupling an N-methyl amino acid to another N-methyl amino acid.[3]

Q2: What are the most common side reactions observed during the coupling of N-methyl amino acids?

A2: Several side reactions can occur during the coupling of N-methyl amino acids, including:

  • Racemization: The activated carboxyl group of the amino acid can be susceptible to racemization, especially with prolonged reaction times or in the presence of strong bases.[4][5]

  • Diketopiperazine (DKP) formation: This is particularly common when coupling the third amino acid in a sequence, especially if proline or other residues prone to cis-peptide bond formation are present.[6][7]

  • Fragmentation: Peptides containing consecutive N-methyl amino acids can be prone to fragmentation during acidic cleavage from the resin.[6][8]

  • Loss of the N-terminal acetylated N-methyl amino acid: This can occur during trifluoroacetic acid (TFA) cleavage.[6][8]

Q3: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?

A3: Traditional ninhydrin tests are ineffective for monitoring couplings to N-methylated amino acids because they react with primary amines, not the secondary amines of N-methylated residues. The recommended method is the bromophenol blue test .[3] A yellow color indicates a complete coupling, while a blue or green color signifies an incomplete reaction, necessitating a recoupling step.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low coupling efficiency / Incomplete reaction - Steric hindrance from the N-methyl group.- Inappropriate coupling reagent.- Inadequate reaction time or temperature.- Use a more powerful coupling reagent: Phosphonium-based reagents like PyAOP or PyBOP, or uronium-based reagents like HATU and COMU are generally more effective than carbodiimides (DCC, DIC) for sterically hindered couplings.[3][4][5][6]- Increase reaction time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight).[9]- Double or triple couple: Repeat the coupling step to drive the reaction to completion.[8][9]- Increase temperature: Microwave-assisted synthesis can significantly enhance coupling efficiency for hindered amino acids.[2][10][11] However, be cautious as elevated temperatures can increase the risk of racemization.[11]- Consider using amino acid chlorides: In situ generation of Fmoc-amino acid chlorides can lead to highly reactive species that overcome steric hindrance.[3]
High levels of racemization - Prolonged activation time.- Use of a strong base.- High reaction temperatures.- Minimize pre-activation time: Add the activated amino acid to the resin immediately after activation.- Use a weaker base: Substitute stronger bases like DIPEA or DIEA with a weaker base like N-methylmorpholine (NMM) or sym-collidine.- Add a racemization suppressant: Additives like HOAt or HOBt can help minimize racemization, although HOAt is generally more effective for N-methyl amino acids.[6]- Optimize reaction temperature: If using elevated temperatures, perform a study to find the optimal balance between coupling efficiency and racemization.
Formation of deletion sequences - Incomplete coupling at one or more steps.- Thoroughly monitor each coupling step: Use the bromophenol blue test to ensure each coupling goes to completion before proceeding to the next step.[3]- Employ a capping step: After the coupling reaction, use a capping agent like acetic anhydride to block any unreacted amino groups, preventing them from reacting in subsequent steps.[12]
HPLC profile shows multiple peaks - Presence of deletion sequences or other impurities.- Slow conformational isomerization (cis/trans) of peptide bonds involving N-methyl amino acids.[6][8]- Optimize purification methods: Use a shallower gradient during HPLC purification to improve the separation of closely related peptides.- Analyze peaks by mass spectrometry: Confirm the identity of each peak to distinguish between impurities and conformational isomers.- Consider NMR analysis: NMR can be used to study the conformational dynamics of the peptide.

Quantitative Data Summary

The choice of coupling reagent is critical for overcoming the steric hindrance of N-methylated amino acids. The following table summarizes the relative performance of various coupling reagents. Please note that direct comparison is challenging as efficiencies can vary based on the specific amino acid sequence, solvent, and other reaction conditions.

Coupling ReagentReagent TypeGeneral Efficacy for N-Methyl Amino AcidsKey Considerations
HATU UroniumHigh[3][5]Very effective, but can be less so than PyAOP for particularly difficult couplings. Can cause guanidinylation of the N-terminus if used in excess.[5]
HBTU/TBTU UroniumModerate[3][4]Generally less effective than HATU for N-methyl amino acids.[3]
HCTU UroniumModerate[3]Similar to HBTU in efficacy.
COMU UroniumHigh[5]Comparable efficiency to HATU, with improved safety (non-explosive byproducts) and solubility. Well-suited for microwave-assisted SPPS.[5][11]
PyAOP PhosphoniumVery High[4][6][8]Often considered one of the most effective reagents for coupling N-methyl amino acids, especially for coupling an N-methyl amino acid to another N-methyl amino acid.[4][6]
PyBOP PhosphoniumHigh[3]Often used in conjunction with HOAt for improved performance.[6]
BOP-Cl PhosphoniumHighEffective for hindered couplings in solution phase.[3]
PyBroP PhosphoniumHigh[3]A powerful reagent, but can lead to racemization with prolonged reaction times.[5]
DCC/DIC CarbodiimideLow[4]Generally not recommended for sterically hindered couplings due to low reactivity and potential for side reactions.
TSTU UroniumModerate[4]Can be useful in aqueous coupling reactions.[4]

Experimental Protocols

Protocol 1: General Solid-Phase Coupling of an Fmoc-N-Methyl Amino Acid using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Activation of the incoming amino acid: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIEA) and allow the mixture to pre-activate for 1-2 minutes.[3]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a bromophenol blue test to check for reaction completion.[3] If the test is positive (blue/green), repeat the coupling step (double coupling).

  • Washing: Once the coupling is complete (yellow bromophenol blue test), wash the resin with DMF (5 times), DCM (3 times), and methanol (3 times).

  • Drying: Dry the resin under vacuum.

Protocol 2: In Situ Generation of Amino Acid Chlorides for Difficult Couplings

This method is particularly useful for highly sterically hindered couplings.

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid Chloride Formation: In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid in anhydrous DCM. Add 1.5 equivalents of bis(trichloromethyl) carbonate (triphosgene) and a catalytic amount of a suitable base (e.g., collidine). Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add the freshly prepared amino acid chloride solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 6-8 from Protocol 1.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling swell_resin Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) swell_resin->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 activation Activate Fmoc-AA (e.g., HATU/DIEA) wash1->activation coupling Couple to Resin activation->coupling monitor Monitor Completion (Bromophenol Blue Test) coupling->monitor monitor->coupling Incomplete (Recouple) wash2 Wash (DMF, DCM, MeOH) monitor->wash2 Complete next_step next_step wash2->next_step Proceed to next cycle or cleavage

Caption: Standard workflow for solid-phase N-methyl amino acid coupling.

troubleshooting_logic cluster_solutions Potential Solutions start Low Coupling Efficiency? change_reagent Use Stronger Coupling Reagent (e.g., PyAOP, COMU) start->change_reagent Yes increase_time Increase Reaction Time start->increase_time Yes double_couple Perform Double/Triple Coupling start->double_couple Yes increase_temp Use Microwave Heating start->increase_temp Yes aa_chloride Use Amino Acid Chlorides start->aa_chloride Yes end Successful Coupling start->end No change_reagent->end increase_time->end double_couple->end increase_temp->end aa_chloride->end

Caption: Troubleshooting logic for low coupling efficiency.

References

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-N-Me-D-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting incomplete coupling of the sterically hindered amino acid, Fmoc-N-Me-D-Glu(OtBu)-OH, during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Incomplete coupling of Fmoc-N-Me-D-Glu(OtBu)-OH is a common challenge primarily due to the steric hindrance imposed by the N-methyl group. This guide provides a systematic approach to identify the root cause and implement effective solutions.

Visual Troubleshooting Workflow

troubleshooting_workflow start Incomplete Coupling Detected (e.g., via Ninhydrin or other test) check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents & Stoichiometry OK? check_reagents->reagent_ok reagent_ok->check_reagents No (Prepare fresh reagents, re-weigh) optimize_coupling Step 2: Optimize Coupling Conditions reagent_ok->optimize_coupling Yes coupling_ok Coupling Successful? optimize_coupling->coupling_ok change_reagent Step 3: Change Coupling Reagent coupling_ok->change_reagent No success Coupling Complete coupling_ok->success Yes reagent_ok2 Coupling Successful? change_reagent->reagent_ok2 advanced_troubleshooting Step 4: Advanced Strategies reagent_ok2->advanced_troubleshooting No reagent_ok2->success Yes failure Consult Technical Support advanced_troubleshooting->failure

Caption: A logical workflow for troubleshooting incomplete coupling of Fmoc-N-Me-D-Glu(OtBu)-OH.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-N-Me-D-Glu(OtBu)-OH prone to incomplete coupling?

A1: The primary reason is steric hindrance. The methyl group on the alpha-amino nitrogen sterically hinders the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more difficult compared to non-N-methylated amino acids.

Q2: Which coupling reagents are recommended for Fmoc-N-Me-D-Glu(OtBu)-OH?

A2: Standard coupling reagents like HBTU and HCTU may be less effective. More potent coupling reagents are generally required.[1] Recommended options include HATU, PyAOP, and COMU, which are known to be efficient for coupling sterically hindered and N-methylated amino acids.[1]

Q3: How can I monitor the coupling reaction to confirm its completeness?

A3: Traditional ninhydrin (Kaiser) testing is not reliable for N-methylated amino acids as they have a secondary amine. The bromophenol blue test is a suitable qualitative alternative.[1] For quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.

Q4: Can increasing the reaction time and temperature improve coupling efficiency?

A4: Yes, extending the coupling time (e.g., to 2-4 hours or even overnight) and, cautiously, increasing the temperature (e.g., to 35-40°C) can help drive the reaction to completion. However, prolonged times and higher temperatures can also increase the risk of side reactions, so these parameters should be optimized carefully.

Q5: What is "double coupling" and should I use it?

A5: Double coupling involves performing the coupling reaction twice on the same amino acid residue before proceeding to the next deprotection step. This is a highly recommended strategy for difficult couplings, including those involving Fmoc-N-Me-D-Glu(OtBu)-OH, to ensure maximum incorporation.

Data Presentation: Comparison of Coupling Reagent Performance

While specific quantitative yield data for the coupling of Fmoc-N-Me-D-Glu(OtBu)-OH is not extensively available in peer-reviewed literature, the following table summarizes the generally accepted performance of common coupling reagents for sterically hindered and N-methylated amino acids based on established chemical principles and empirical observations.

Coupling ReagentGeneral Efficiency for N-Methylated Amino AcidsRecommended Excess (vs. Amino Acid)Typical Coupling TimeKey Considerations
HBTU/HCTU Moderate3-5 equivalents1-2 hoursMay be insufficient for highly hindered couplings.
HATU High2-4 equivalents1-2 hoursGenerally very effective, but can be more expensive.[1]
PyAOP Very High2-3 equivalents1-2 hoursExcellent for sterically demanding couplings; often considered superior to HATU in difficult cases.
COMU Very High1.5-3 equivalents30-60 minutesHigh reactivity and can often achieve good results with shorter reaction times.

Experimental Protocols

Protocol 1: Standard Coupling Protocol for Fmoc-N-Me-D-Glu(OtBu)-OH using HATU
  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Me-D-Glu(OtBu)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and then dichloromethane (DCM), and perform a bromophenol blue test to check for the presence of unreacted secondary amines.

  • Washing: Once the coupling is complete (or if proceeding to a second coupling), wash the resin thoroughly with DMF (5-7 times).

  • (Optional) Double Coupling: If the monitoring test indicates incomplete coupling, repeat steps 4-7.

  • (Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF for 10 minutes. Then, wash thoroughly with DMF.

Protocol 2: Bromophenol Blue Test for Monitoring Coupling to Secondary Amines
  • Sample Preparation: Collect a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.

  • Washing: Wash the resin beads thoroughly with DMF (3 times) and then with DCM (3 times) to remove any residual reagents.

  • Test Solution: Prepare a solution of bromophenol blue in DMF (e.g., 0.05% w/v).

  • Testing: Add a few drops of the bromophenol blue solution to the washed resin beads.

  • Observation:

    • Yellow beads: Indicates a complete coupling (no free secondary amine).

    • Blue or greenish-blue beads: Indicates an incomplete coupling (presence of free secondary amine).[1]

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes only and should be adapted to specific experimental conditions and laboratory safety procedures.

References

Technical Support Center: Monitoring Coupling Efficiency for N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when monitoring the coupling efficiency of N-methylated amino acids in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is monitoring the coupling of N-methylated amino acids so critical?

A1: N-methylated amino acids introduce steric hindrance at the N-terminus of the growing peptide chain. This bulkiness can significantly slow down the coupling reaction, leading to incomplete acylation.[1] Failure to achieve complete coupling results in deletion sequences, where one or more amino acids are missing from the final peptide. These deletion impurities are often difficult to separate from the target peptide, reducing the overall yield and purity of the synthesis.[2] Therefore, careful monitoring is essential to ensure the desired peptide is synthesized correctly.

Q2: The Kaiser test is a standard method for monitoring coupling reactions. Can I use it for N-methylated amino acids?

A2: No, the Kaiser test is not reliable for monitoring the coupling of N-methylated amino acids. The Kaiser test is specific for primary amines and gives a characteristic blue or purple color in their presence.[3][4] N-methylated amino acids are secondary amines and do not produce a significant color change with the ninhydrin reagent used in the Kaiser test.[1] Using the Kaiser test in this context can lead to a false negative result, suggesting a complete reaction when it is, in fact, incomplete.

Q3: What are the recommended qualitative tests for monitoring the coupling of N-methylated amino acids?

A3: Several qualitative colorimetric tests are suitable for detecting the presence of secondary amines like N-methylated amino acids on the solid support. The most common and recommended tests are:

  • Chloranil Test: This test produces a blue or green color in the presence of secondary amines.[3][5]

  • Bromophenol Blue (BPB) Test: This indicator-based test shows a blue to blue-green color when free amines are present and a yellow or green-yellow color upon complete coupling.[1][6]

  • 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: The TNBS test gives an orange color in the presence of free amines, indicating an incomplete coupling.[7]

Q4: My monitoring test indicates an incomplete coupling. What should I do?

A4: If a monitoring test shows that the coupling reaction is incomplete, the recommended first step is to perform a second coupling (double coupling) of the same amino acid.[1][3] If the test is still positive after a second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences in subsequent steps.[3]

Q5: What is "capping," and why is it important?

A5: Capping is the process of acetylating any unreacted N-terminal amines on the growing peptide chain. This is typically done using acetic anhydride with a base like diisopropylethylamine (DIPEA) or pyridine.[3][8][9] By capping the unreacted amines, they are rendered unreactive for subsequent coupling steps. This prevents the formation of peptides missing one or more amino acids (deletion impurities), which simplifies the purification of the final product.[3][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of peptides containing N-methylated amino acids.

Issue Possible Cause(s) Recommended Solution(s)
Monitoring test (Chloranil, BPB, or TNBS) remains positive after a single coupling. Steric hindrance from the N-methyl group and/or the incoming amino acid side chain is slowing the reaction.Perform a second coupling (double coupling) with fresh reagents. If the test is still positive, proceed to cap the unreacted amines.[1][3]
Consistently poor coupling efficiency even with double coupling. The chosen coupling reagent is not potent enough to overcome the steric hindrance. The solvent is not providing adequate solvation for the peptide-resin.Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP, often in combination with an additive like HOAt.[1][10] Consider changing the solvent to one with better solvating properties for the peptide-resin, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
False positive result from a monitoring test. Inadequate washing of the resin, leaving residual basic compounds (e.g., DIPEA) that can interfere with indicator-based tests like the Bromophenol Blue test.Ensure thorough washing of the resin with the synthesis solvent (e.g., DMF) before performing the monitoring test to remove any residual reagents.[6]
Difficulty coupling an amino acid to an N-methylated residue. This is a notoriously difficult coupling due to the steric bulk of the N-methylated residue already incorporated into the peptide chain.Use a highly efficient coupling reagent like HATU or PyAOP.[10] Microwave-assisted synthesis can also be employed to drive the reaction to completion.
Formation of deletion sequences despite monitoring. Inaccurate interpretation of the colorimetric test or a test that is not sensitive enough for the specific sequence.Use a combination of monitoring tests for confirmation. If problems persist, consider incorporating a capping step after every coupling of an N-methylated amino acid as a standard procedure.

Quantitative Data on Coupling Reagent Efficiency

The choice of coupling reagent is critical for achieving high coupling efficiency with sterically hindered N-methylated amino acids. The following table summarizes a comparative study of different coupling reagents for the synthesis of model tripeptides containing N-methylated residues.

Coupling ReagentBaseModel Tripeptide 1 Yield (%) (H-Val-MeLeu-Ala-NH₂)Model Tripeptide 2 Yield (%) (H-MeLeu-MeLeu-Ala-NH₂)Model Tripeptide 3 Yield (%) (H-MeLeu-MeVal-Ala-NH₂)
PyBroP DIEA (6 eq)886540
BOP DIEA (6 eq)708027
HBTU DIEA (6 eq)>995722
BOP-Cl DIEA (6 eq)>998242
HATU DIEA (6 eq)>99>99>99

Data sourced from a comparative study on the coupling of N-methylated, sterically hindered amino acids.

As the data indicates, HATU provided the highest coupling yields across all three challenging model peptides, demonstrating its superior efficacy for couplings involving N-methylated amino acids.

Experimental Protocols

Chloranil Test for Secondary Amines

This test is used to detect the presence of unreacted secondary amines, such as N-methylated amino acids, on the resin.

Reagents:

  • Reagent A: 2% Acetaldehyde in N,N-dimethylformamide (DMF)

  • Reagent B: 2% p-Chloranil in DMF

Procedure:

  • Place a small sample of resin (approximately 1-5 mg) in a small test tube.

  • Add 1-2 drops of Reagent A to the resin.

  • Add 1-2 drops of Reagent B to the resin.

  • Allow the mixture to stand at room temperature for 5 minutes.

  • Observe the color of the resin beads.

    • Positive Result (Incomplete Coupling): Blue or bluish-green beads indicate the presence of free secondary amines.

    • Negative Result (Complete Coupling): Colorless or pale yellow beads indicate the absence of free secondary amines.[2][3][5]

Bromophenol Blue (BPB) Test

This test utilizes an indicator to detect the presence of free amines.

Reagent:

  • Test Solution: 0.1% (w/v) Bromophenol Blue in DMF.

Procedure:

  • Take a small sample of resin beads (10-15 beads) and place them in a test tube.

  • Wash the resin beads thoroughly with DMF to remove any residual base.

  • Add 1-2 drops of the Bromophenol Blue test solution.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Blue or blue-green beads/solution indicate the presence of free amines.[1][6]

    • Negative Result (Complete Coupling): Yellow or greenish-yellow beads/solution indicate a complete reaction.[1][6]

Standard Capping Protocol

This protocol is used to block unreacted N-terminal amines.

Reagents:

  • Capping Solution: A mixture of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. A common ratio is 2:3 acetic anhydride to pyridine.

Procedure:

  • Following the coupling step and a positive monitoring test, wash the resin several times with DMF.

  • Prepare the capping solution fresh. For example, a 2:3 mixture of acetic anhydride and pyridine.

  • Add the capping solution to the resin and agitate at room temperature for 30 minutes.[3]

  • Filter the capping solution and wash the resin thoroughly with DMF.

  • A monitoring test can be performed after capping to confirm the absence of free amines.[3]

Visualizing Workflows and Pathways

experimental_workflow start Start SPPS Cycle deprotection Fmoc Deprotection start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple N-Methylated Amino Acid wash1->coupling wash2 DMF Wash coupling->wash2 monitoring Monitoring Test (Chloranil or BPB) wash2->monitoring incomplete Incomplete Coupling monitoring->incomplete Positive complete Complete Coupling monitoring->complete Negative double_coupling Double Coupling incomplete->double_coupling capping Capping (Acetic Anhydride) incomplete->capping next_cycle Proceed to Next Cycle complete->next_cycle wash3 DMF Wash double_coupling->wash3 monitoring2 Monitoring Test 2 wash3->monitoring2 monitoring2->incomplete Positive monitoring2->complete Negative capping->next_cycle

Caption: Workflow for coupling N-methylated amino acids.

troubleshooting_logic cluster_reagent Reagent Optimization start Positive Monitoring Test (Incomplete Coupling) action1 Perform Double Coupling start->action1 decision2 Consistently Poor Coupling? start->decision2 If persistent decision1 Test Still Positive? action1->decision1 action2 Cap Unreacted Amines decision1->action2 Yes solution1 Proceed to Next Cycle decision1->solution1 No action2->solution1 action3 Switch to Stronger Coupling Reagent (e.g., HATU, PyBOP) decision2->action3 Yes action4 Optimize Solvent (e.g., NMP, DMF) action3->action4

Caption: Troubleshooting logic for incomplete couplings.

References

Bromophenol Blue Test for Secondary Amines in SPPS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the bromophenol blue test for the qualitative monitoring of coupling reactions involving secondary amines in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the bromophenol blue test in SPPS?

A1: The bromophenol blue test is a rapid, qualitative colorimetric assay used to detect the presence of free primary and secondary amino groups on the resin during SPPS.[1][2] Its primary application is to monitor the completion of coupling reactions. A negative test (no color change) indicates that the coupling reaction has gone to completion, and all the free amines have been acylated.

Q2: How does the bromophenol blue test work?

A2: The principle of the test is a simple acid-base reaction.[3] Bromophenol blue is an acid-base indicator. In an acidic or neutral environment, the indicator is in its protonated, yellow form. Free amino groups on the peptide resin are basic and will deprotonate the bromophenol blue, causing it to change to its blue conjugate base form.

Q3: Is the bromophenol blue test suitable for detecting secondary amines like proline?

A3: Yes, the bromophenol blue test is suitable for detecting secondary amines, such as proline and N-methylated amino acids, which is a significant advantage over the Kaiser test that gives a less intense color with secondary amines.[1][2]

Q4: How does the bromophenol blue test compare to the Kaiser test?

A4: The Kaiser test is very sensitive for primary amines but less so for secondary amines, where it produces a less intense red-brown color.[1][4] The bromophenol blue test, however, effectively detects both primary and secondary amines, making it a valuable alternative, especially when incorporating proline or other secondary amines into the peptide sequence.[1][2]

Experimental Protocol

A detailed methodology for performing the bromophenol blue test is provided below.

Reagents and Materials:

  • Bromophenol Blue Test Solution: 0.05% (w/v) bromophenol blue in dimethylformamide (DMF) or dimethylacetamide (DMA).[1]

  • Resin-bound peptide sample

  • Small test tube

  • Pipette

  • Washing solvent (DMF)

Procedure:

  • Sample Collection: After the coupling reaction, withdraw a small sample of resin beads (approximately 1-5 mg).

  • Washing: Thoroughly wash the resin beads with DMF to remove any residual reagents, especially bases like N,N-diisopropylethylamine (DIPEA), which can cause false-positive results.[4][5]

  • Test Execution:

    • Place the washed resin beads in a small test tube.

    • Add 1-3 drops of the bromophenol blue test solution.[5]

  • Observation: Immediately observe the color of the resin beads and the solution.

Data Presentation: Interpretation of Results

The color observed in the bromophenol blue test provides a qualitative assessment of the coupling reaction's completeness. The results can be interpreted as follows:

Observed Color of Resin BeadsInterpretationRecommended Action
Yellow to Greenish-Yellow Coupling is complete. No significant amount of free amine is present.Proceed to the next deprotection step.
Blue to Greenish-Blue Incomplete coupling. Free amines are present on the resin.Recouple the amino acid.
Faint Blue or Ambiguous Color Potentially a low level of incomplete coupling or residual basic impurities.Rewash the resin thoroughly and repeat the test. If the color persists, consider a recoupling step.

Troubleshooting Guide

This section addresses common issues encountered during the bromophen-ol blue test.

Q5: I am getting a blue color even after a prolonged coupling time. What should I do?

A5: A persistent blue color indicates that the coupling reaction is incomplete. This can be due to several factors:

  • Steric Hindrance: The amino acid being coupled or the sequence on the resin may be sterically hindered, slowing down the reaction.

  • Peptide Aggregation: The growing peptide chain may aggregate, preventing access of the activated amino acid to the free N-terminus.

  • Inefficient Activation: The coupling reagents may have degraded, or the activation time may be insufficient.

Solution:

  • Recouple: Perform a second coupling reaction.[1]

  • Change Coupling Reagents: Use a more potent activating agent (e.g., HATU instead of HBTU).

  • Alter Solvent Conditions: Switching the solvent from DMF to a mixture of DMF/DCM (1:1) or using NMP or DMSO can help disrupt aggregation.[1]

  • Capping: If recoupling is unsuccessful, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[1]

Q6: My test result is a very faint blue. How should I interpret this?

A6: A faint blue color can be ambiguous. It may indicate a very low level of unreacted amines or residual basic impurities.

Solution:

  • Thorough Washing: Ensure all residual basic reagents from the coupling step have been removed by extensively washing the resin with DMF.[4][5]

  • Repeat the Test: Perform the bromophenol blue test again on a freshly washed sample.

  • Consider Recoupling: If the faint blue color persists after re-washing, it is generally advisable to perform a recoupling to ensure the highest possible purity of the final peptide.

Q7: Can anything interfere with the bromophenol blue test and cause false results?

A7: Yes, certain factors can lead to false-positive or false-negative results.

  • False Positives: Residual basic reagents, such as DIPEA, used in the coupling step can cause a blue color even if the coupling is complete.[4][5] Thorough washing of the resin before the test is crucial to avoid this.

  • False Negatives: Traces of acidic reagents can neutralize the basicity of the free amines, leading to a yellow color even with incomplete coupling.[4] Ensure no acidic solutions are carried over into the test.

Visualizations

Experimental Workflow Diagram

Bromophenol_Blue_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_results Results & Action start Start: Post-Coupling collect_resin Collect Resin Sample (1-5 mg) start->collect_resin wash_resin Wash Resin Thoroughly with DMF collect_resin->wash_resin add_bpt Add 1-3 Drops of Bromophenol Blue Solution wash_resin->add_bpt observe Observe Color of Resin Beads and Solution add_bpt->observe decision Color is Blue? observe->decision complete Result: Yellow/Greenish-Yellow (Coupling Complete) Action: Proceed to Deprotection decision->complete No incomplete Result: Blue/Greenish-Blue (Incomplete Coupling) Action: Recouple or Troubleshoot decision->incomplete Yes

Caption: Workflow for the Bromophenol Blue Test in SPPS.

Troubleshooting Logic Diagram

Troubleshooting_Bromophenol_Blue_Test cluster_positive Persistent Positive (Blue) Result cluster_faint Faint or Ambiguous (Light Blue) Result start Unexpected Bromophenol Blue Test Result check_washing Are residual bases (e.g., DIPEA) thoroughly washed away? start->check_washing faint_wash Action: Wash resin extensively and repeat the test. start->faint_wash wash_again Action: Wash resin extensively and repeat the test. check_washing->wash_again No still_blue Still Blue? check_washing->still_blue Yes wash_again->still_blue incomplete_coupling Diagnosis: Incomplete Coupling (Steric hindrance, aggregation, etc.) still_blue->incomplete_coupling Yes complete Problem Solved: False positive due to contamination. still_blue->complete No (Turns Yellow) recouple Solution: Recouple, change reagents, or alter solvent. incomplete_coupling->recouple faint_persists Faint Color Persists? faint_wash->faint_persists low_incomplete Diagnosis: Low-level incomplete coupling. faint_persists->low_incomplete Yes complete2 Problem Solved: False positive due to contamination. faint_persists->complete2 No (Turns Yellow) faint_recouple Solution: Recouple to ensure high purity. low_incomplete->faint_recouple

Caption: Troubleshooting Logic for Unexpected Bromophenol Blue Test Results.

References

side reactions with Fmoc-N-Me-D-Glu(OtBu)-OH during cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding side reactions encountered during the cleavage of peptides containing Fmoc-N-Me-D-Glu(OtBu)-OH.

Introduction

N-methylated amino acids are valuable building blocks in peptide synthesis, often incorporated to enhance metabolic stability, cell permeability, and conformational rigidity. However, their presence can introduce specific challenges during the final trifluoroacetic acid (TFA) cleavage and deprotection step. This guide focuses on the potential side reactions associated with the use of Fmoc-N-Me-D-Glu(OtBu)-OH and provides strategies to minimize them.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to expect during the cleavage of peptides containing N-Me-D-Glu(OtBu)?

A1: The two primary side reactions of concern are pyroglutamate formation and, to a lesser extent, incomplete cleavage of the OtBu protecting group . While aspartimide formation is a common issue for aspartic acid residues, the analogous succinimide formation is less prevalent for glutamic acid. However, N-methylation can influence the peptide backbone conformation, potentially affecting the rates of various side reactions.[1][2][3]

Q2: How does N-methylation of the glutamic acid residue affect the likelihood of pyroglutamate formation?

A2: N-methylation introduces conformational constraints on the peptide backbone.[1][2] While there is extensive literature on pyroglutamate formation from N-terminal L-glutamic acid, specific kinetic data for N-methylated D-glutamic acid is limited. However, the formation of the five-membered pyroglutamate ring is a thermodynamically favored intramolecular cyclization that can occur under acidic conditions.[4][5] The N-methyl group could potentially influence the rate of this reaction by altering the peptide's conformational flexibility.

Q3: Can the D-configuration of the amino acid influence side reactions?

A3: D-amino acids are incorporated into peptides to increase their resistance to enzymatic degradation.[6] While the stereochemistry at the alpha-carbon does not fundamentally change the chemical nature of the side chain, it can influence the local peptide conformation. This conformational difference could, in principle, affect the kinetics of intramolecular side reactions like pyroglutamate formation compared to the corresponding L-amino acid.

Q4: I am observing a significant amount of a dehydrated product in my crude peptide analysis. What is the likely cause?

A4: A mass loss of 18 Da from your target peptide containing an N-terminal N-Me-D-Glu residue is highly indicative of pyroglutamate formation. This occurs through the intramolecular cyclization of the N-terminal glutamic acid side chain with the N-terminal amine.

Troubleshooting Guide

This section provides a structured approach to troubleshoot and mitigate common side reactions during the cleavage of peptides containing Fmoc-N-Me-D-Glu(OtBu)-OH.

Problem 1: High Percentage of Pyroglutamate Formation

Root Cause Analysis:

  • Prolonged Cleavage Time: Extended exposure to strong acid (TFA) can increase the rate of pyroglutamate formation.[1][2]

  • Elevated Temperature: Cleavage reactions performed at room temperature for extended periods or at elevated temperatures can accelerate this side reaction.

  • Presence of Water in Cleavage Cocktail: Water can act as a proton shuttle, potentially facilitating the cyclization reaction.

Solutions:

  • Optimize Cleavage Time: Perform a time-course study to determine the minimum time required for complete deprotection and cleavage. For many peptides, 1.5 to 2 hours is sufficient.[7]

  • Control Temperature: Conduct the cleavage reaction at room temperature and avoid heating. For particularly sensitive sequences, performing the cleavage at a reduced temperature (e.g., 4°C) may be beneficial, although this may require longer reaction times for complete deprotection of other side chains.[8]

  • Use a Scavenger Cocktail with Minimal Water: While scavengers are crucial, minimizing the water content in the cleavage cocktail can help reduce water-mediated side reactions. A common low-water cocktail is TFA/triisopropylsilane (TIS)/1,2-ethanedithiol (EDT) (95:2.5:2.5).[9]

Problem 2: Incomplete Removal of the OtBu Protecting Group

Root Cause Analysis:

  • Insufficient Cleavage Time: The tert-butyl ester requires a sufficient duration of strong acid treatment for complete removal.

  • Steric Hindrance: The local peptide sequence and the N-methylation might create a sterically hindered environment around the OtBu group, slowing down the cleavage kinetics.

  • Reduced TFA Concentration: The use of a high percentage of scavengers can dilute the TFA concentration, potentially leading to incomplete deprotection.

Solutions:

  • Extend Cleavage Time: If pyroglutamate formation is not a major issue, extending the cleavage time to 3-4 hours can ensure complete removal of the OtBu group.[10]

  • Optimize Scavenger Concentration: While necessary, avoid excessive use of scavengers that significantly dilute the TFA. A standard cocktail with 95% TFA is generally effective.[9][11]

  • Perform a Test Cleavage: Always perform a small-scale test cleavage on a small amount of resin to optimize the conditions before committing the entire batch.[7]

Quantitative Data Summary

Side ReactionConditionObservationReference
Pyroglutamate Formation (from N-terminal Gln/Glu) Elevated TemperatureIncreased rate of formation.[12]
pH 4 and 8Increased formation compared to neutral pH.[4]
Deletion of N-terminal Ac-N-Me-Amino Acid Standard Cleavage (Reagent B, 2h, RT)~60% degradation.[8]
Cleavage at 4°CReduced degradation, but incomplete Pbf deprotection.[8]

Experimental Protocols

Standard Cleavage Protocol for Peptides Containing N-Me-D-Glu(OtBu)

This protocol is a starting point and should be optimized for each specific peptide.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT) (optional, for peptides containing Trp, Cys, Met)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail. A common choice is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler cocktail of TFA/TIS/Water (95:2.5:2.5) . For peptides containing sensitive residues like Cys, Met, or Trp, a cocktail containing EDT is recommended.[9][11]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 1.5 - 2 hours.[7]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Protocol to Minimize Pyroglutamate Formation

This protocol is recommended for peptides that show a high propensity for pyroglutamate formation.

Procedure:

  • Follow the standard cleavage protocol, but reduce the cleavage time to 1 hour .

  • Maintain the reaction temperature at room temperature , avoiding any exposure to heat.

  • Analyze a small aliquot of the crude product by LC-MS to check for complete deprotection of the OtBu group and other side-chain protecting groups.

  • If deprotection is incomplete, the cleavage time can be incrementally increased (e.g., in 30-minute intervals) and the product re-analyzed to find the optimal balance between complete deprotection and minimal pyroglutamate formation.

Visualizations

Side_Reactions Peptide_Resin Peptide-Resin (with N-Me-D-Glu(OtBu)) TFA_Cleavage TFA Cleavage (TFA/Scavengers) Peptide_Resin->TFA_Cleavage Desired_Peptide Desired Peptide (Deprotected) TFA_Cleavage->Desired_Peptide Main Reaction Pyroglutamate Pyroglutamate Side Product (Mass -18 Da) TFA_Cleavage->Pyroglutamate Side Reaction 1 (Intramolecular Cyclization) Incomplete_Cleavage Incompletely Deprotected Peptide (+ OtBu) TFA_Cleavage->Incomplete_Cleavage Side Reaction 2 (Insufficient Time/TFA) Troubleshooting_Workflow Start Crude Peptide Analysis (LC-MS) Check_Pyro High % of Mass -18 Da? Start->Check_Pyro Check_OtBu Peak corresponding to +56 Da (OtBu)? Check_Pyro->Check_OtBu No Reduce_Time Reduce Cleavage Time (e.g., to 1 hr) Check_Pyro->Reduce_Time Yes Good_Product Acceptable Purity Check_OtBu->Good_Product No Increase_Time Increase Cleavage Time (e.g., to 3-4 hrs) Check_OtBu->Increase_Time Yes Reanalyze Re-analyze Crude Product Reduce_Time->Reanalyze Increase_Time->Reanalyze Reanalyze->Check_Pyro

References

Technical Support Center: Optimizing Coupling Times for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when coupling sterically hindered amino acids during peptide synthesis.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may arise during your experiments.

Problem 1: Low Coupling Efficiency or Incomplete Coupling

Symptoms:

  • Kaiser test remains positive after the coupling step.

  • LC-MS analysis of the crude peptide shows significant deletion sequences.

  • Low overall yield of the final peptide.

Possible Causes and Solutions:

CauseRecommended Solution
Steric Hindrance: The bulky nature of the amino acid is preventing efficient reaction.1. Extend Coupling Time: Double the standard coupling time. For extremely hindered residues, overnight coupling may be necessary.[1] 2. Double Coupling: After the initial coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of the amino acid and coupling reagents.[2][3][4] 3. Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction rate.[2]
Ineffective Coupling Reagent: The chosen coupling reagent may not be potent enough for the specific hindered amino acid.1. Switch to a Stronger Reagent: Utilize more powerful coupling reagents such as HATU, HCTU, PyAOP, or COMU, which are known to be effective for difficult couplings.[5] Phosphonium-based reagents like PyBOP and PyBrOP are also excellent choices.[5][6] 2. Use Amino Acid Fluorides: For α,α-disubstituted amino acids like Aib, converting the amino acid to its acid fluoride in situ using reagents like TFFH can be highly effective.[5][7][8]
Poor Solvation: Inadequate swelling of the resin or poor solubility of the growing peptide chain can hinder the reaction.1. Optimize Solvent System: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are generally good solvents for solid-phase peptide synthesis (SPPS).[9][10] For sequences prone to aggregation, a mixture of solvents like DCM/DMF/NMP might be beneficial. 2. Use Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures and improve solvation.
Aggregation of the Peptide Chain: The growing peptide chain may be folding on itself, blocking the N-terminal amine.1. Incorporate Backbone Protection: Use Dmb- or Hmb-protected amino acids or pseudoproline dipeptides to disrupt secondary structure formation. 2. Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 50°C) can help to break up aggregates.

Problem 2: Racemization of the Amino Acid

Symptoms:

  • LC-MS or chiral HPLC analysis reveals the presence of diastereomers.

Possible Causes and Solutions:

CauseRecommended Solution
Over-activation of the Carboxylic Acid: Prolonged activation times can lead to the formation of oxazolone intermediates, which are prone to racemization.1. Use a Weaker Base: Substitute stronger bases like DIEA with a milder base such as N-methylmorpholine (NMM) or sym-collidine.[5] 2. Minimize Pre-activation Time: If pre-activation is necessary, keep the time to a minimum before adding the N-terminal amine.
High Reaction Temperature: Elevated temperatures can increase the rate of racemization.Optimize Temperature: If using elevated temperatures to overcome aggregation, carefully monitor for racemization and use the lowest effective temperature.
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.Select Low-Racemization Reagents: Reagents like COMU and TOTT have been reported to result in lower levels of racemization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most effective coupling reagents for hindered amino acids like Aib (α-aminoisobutyric acid)?

For sterically demanding residues such as Aib, standard carbodiimide-based reagents are often insufficient. More potent activating reagents are recommended:

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective due to the formation of reactive OAt or Oxyma esters.[5]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for solution-phase synthesis and to avoid potential guanidinylation side reactions associated with uronium salts.[5]

  • Amino Acid Halides: Converting the hindered amino acid to its corresponding acid fluoride or chloride can significantly enhance its reactivity.[7][11] TFFH is a common reagent for generating acid fluorides in situ.[5]

Q2: How long should I extend the coupling time for a hindered amino acid?

A general guideline is to start by doubling the standard coupling time used for non-hindered amino acids. If the coupling remains incomplete, a "double coupling" protocol is often more effective than simply extending the time further.[2][3] For particularly difficult couplings, an overnight reaction may be beneficial, but this should be balanced against the risk of side reactions like racemization.[1]

Q3: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with fresh reagents after the initial coupling reaction has finished.[4] It is a highly effective strategy for ensuring complete incorporation of sterically hindered amino acids, residues prone to aggregation (like arginine), or the amino acid following a proline.[2]

Q4: Can the choice of solvent impact the coupling efficiency of hindered amino acids?

Yes, the solvent plays a crucial role in solvating the resin and the growing peptide chain, which is essential for reaction efficiency.[10]

  • DMF and NMP are the most commonly used and effective solvents for SPPS.[9][10]

  • For peptides that are prone to aggregation, using a solvent mixture such as DCM/DMF/NMP can improve solvation and coupling yields.

  • It is critical to use high-purity, anhydrous solvents to prevent premature hydrolysis of the activated amino acid.[4]

Q5: Are there any side reactions I should be aware of when coupling hindered amino acids?

Besides incomplete coupling and racemization, other potential side reactions include:

  • Diketopiperazine Formation: This is more common with the first two amino acids coupled to the resin, especially if the second residue is proline. It can lead to cleavage of the dipeptide from the resin.[12] Using dipeptide building blocks can help mitigate this.

  • Guanidinylation: Uronium-based reagents like HBTU and HATU can sometimes react with the free N-terminal amine, leading to a guanidinium cap. Phosphonium reagents like PyBOP do not cause this side reaction.[5]

Quantitative Data Summary

Table 1: Comparison of Coupling Reagent Performance for Hindered Couplings

Coupling ReagentActive Ester FormedKey Advantages for Hindered CouplingsPotential Drawbacks
HATU OAt EsterHighly reactive, very effective for hindered and N-methyl amino acids.[5]Classified as explosive, potential for guanidinylation.[7]
HBTU/TBTU OBt EsterGood for routine and many difficult couplings.Can cause guanidinylation.
COMU Oxyma EsterReactivity comparable to HATU, safer (non-explosive), good solubility.[5][7]Limited solution stability.
PyBOP OBt EsterExcellent reactivity, no guanidinylation, suitable for cyclization.[5]Byproduct (HMPA from BOP) is carcinogenic. PyBOP is a safer alternative.[5]
TFFH Acid FluorideGenerates highly reactive acid fluorides in situ, excellent for α,α-disubstituted amino acids.[5]Requires careful handling.
DIC/Oxyma Oxyma EsterCost-effective, use of OxymaPure reduces racemization and improves safety over HOBt.Can form non-reactive N-acylurea byproduct.[5]

Experimental Protocols

Protocol 1: Standard Double Coupling for a Hindered Amino Acid in Fmoc SPPS

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.[13]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • First Coupling:

    • In a separate vial, dissolve the hindered Fmoc-amino acid (3-5 eq.), a coupling reagent like HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF.

    • Add a base such as DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Intermediate Wash: Drain the reaction vessel and wash the resin with DMF (3 times).

  • Second Coupling: Repeat step 4 with a fresh solution of activated amino acid.

  • Final Wash: Drain the reaction vessel and wash the resin with DMF (3 times) and then DCM (3 times) to prepare for the next cycle.

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling. If the test is positive (blue beads), the coupling is incomplete and may require further optimization.

Visualizations

experimental_workflow General Workflow for Hindered Amino Acid Coupling start Start: Fmoc-Protected Peptide on Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling1 First Coupling (1-2 hours) wash1->coupling1 activation Activate Hindered AA (e.g., HATU/DIEA in DMF) activation->coupling1 coupling2 Second Coupling (1-2 hours) activation->coupling2 wash2 Wash (DMF) coupling1->wash2 wash2->coupling2 wash3 Wash (DMF/DCM) coupling2->wash3 kaiser_test Kaiser Test wash3->kaiser_test complete Coupling Complete (Proceed to next cycle) kaiser_test->complete Negative incomplete Incomplete Coupling (Troubleshoot) kaiser_test->incomplete Positive

Caption: Double coupling workflow for hindered amino acids.

troubleshooting_logic Troubleshooting Incomplete Coupling start Positive Kaiser Test (Incomplete Coupling) q1 Is this a known hindered residue (Aib, N-Me-AA)? start->q1 action1 Implement Double Coupling & Extend Time q1->action1 Yes action2 Use Stronger Coupling Reagent (HATU, COMU, PyBOP) q1->action2 No q2 Is peptide aggregation suspected? action1->q2 action3 Change Solvent System (add NMP, chaotropic salts) q2->action3 Yes retest Re-run Coupling & Test q2->retest No action2->q2 action4 Increase Reaction Temperature (e.g., 50°C) action3->action4 action4->retest

Caption: Decision tree for troubleshooting incomplete coupling.

References

Technical Support Center: Fmoc-N-Me-D-Glu(OtBu)-OH Coupling Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing a double coupling strategy with Fmoc-N-Me-D-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Researchers may encounter several challenges when working with sterically hindered N-methylated amino acids like Fmoc-N-Me-D-Glu(OtBu)-OH. This guide addresses common issues and provides recommended solutions.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Coupling Steric hindrance from the N-methyl group and the bulky side chain can slow down the reaction kinetics.Employ a "double coupling" strategy where the coupling step is performed twice. Utilize more reactive coupling reagents such as HATU, HCTU, PyAOP, or PyBOP.[1][2][3] Consider converting the amino acid to a highly reactive acid chloride in situ using bis(trichloromethyl) carbonate (BTC).[4][5] Microwave-assisted SPPS can also drive difficult couplings to completion.[6]
Inaccurate Monitoring of Coupling Completion The commonly used Kaiser test is unreliable for secondary amines, such as the N-methyl group in this amino acid, and may give a false negative result.Use the bromophenol blue test to monitor for the presence of unreacted secondary amines.[2] A color change from blue/green to yellow indicates complete coupling.[2]
Side Reactions (e.g., Racemization) Prolonged activation times or the use of certain bases can lead to racemization, especially with hindered amino acids.Minimize the pre-activation time of the amino acid before adding it to the resin. The use of collidine instead of DIPEA as the base has been recommended to reduce racemization with some amino acids.[7]
Peptide Aggregation The incorporation of N-methylated amino acids can sometimes influence the secondary structure of the growing peptide chain, leading to aggregation.If aggregation is suspected, consider using resins like 2-chlorotrityl chloride resin, which can help prevent inter-chain association.[4]
Difficulty Coupling to an N-terminal N-methylated Residue The steric hindrance is most pronounced when coupling an amino acid to an N-terminal N-methylated residue.This is one of the most challenging coupling scenarios.[2][4] A double coupling with a highly efficient coupling reagent like PyAOP or HATU is strongly recommended.[1][2][3][4] Increasing the reaction time and temperature (if using a microwave synthesizer) may also be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is a double coupling strategy often necessary for Fmoc-N-Me-D-Glu(OtBu)-OH?

A1: The N-methyl group on the alpha-amine significantly increases steric hindrance around the carboxylic acid, making it more difficult for the activated amino acid to react with the free amine on the growing peptide chain. This slow reaction kinetic can lead to incomplete coupling in a single step. A double coupling strategy, where the coupling reaction is repeated, helps to drive the reaction to completion and ensure a higher yield of the desired peptide.[4][7]

Q2: Which coupling reagents are most effective for Fmoc-N-Me-D-Glu(OtBu)-OH?

A2: For difficult couplings involving N-methylated amino acids, phosphonium and uronium/aminium salt-based reagents are generally more effective than standard carbodiimide reagents like DIC. Recommended reagents include:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Reacts quickly with less risk of epimerization.[1][2]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Highly effective for coupling N-methylated amino acids.[1][3][4]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A popular and efficient coupling reagent.[3][7]

  • COMU: A newer generation coupling reagent that is as efficient as HATU but avoids the potentially explosive byproducts of HOBt and HOAt.[5]

Q3: How can I monitor the completion of the coupling reaction for Fmoc-N-Me-D-Glu(OtBu)-OH?

A3: The Kaiser test, which detects primary amines, will not work for N-methylated amino acids. The recommended method is the bromophenol blue test .[2] In this test, a small sample of the resin is washed and then treated with a bromophenol blue solution. If the resin beads and solution remain blue or green, it indicates the presence of unreacted secondary amines, and a second coupling should be performed. If the beads and solution turn yellow, the coupling is complete.[2]

Q4: Are there any specific considerations for the deprotection of the Fmoc group?

A4: Standard Fmoc deprotection conditions, such as 20% piperidine in DMF, are generally effective.[8] However, due to the steric bulk, ensuring complete deprotection is crucial. It is good practice to perform the deprotection step twice (e.g., 2 x 10 minutes) and to thoroughly wash the resin with DMF afterward to remove all traces of piperidine, which could interfere with the subsequent coupling step.

Experimental Protocols

Standard Double Coupling Protocol for Fmoc-N-Me-D-Glu(OtBu)-OH

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

Step Procedure Reagents and Solvents Typical Parameters
1. Resin Swelling Swell the peptide-resin in the appropriate solvent.DMF or NMP10-15 mL per gram of resin for 30-60 minutes.
2. Fmoc Deprotection Treat the resin with the deprotection solution to remove the N-terminal Fmoc group. Repeat this step.20% Piperidine in DMF2 x 10 minutes.
3. Washing Thoroughly wash the resin to remove residual piperidine.DMF5-7 times.
4. Amino Acid Activation In a separate vessel, dissolve the Fmoc-N-Me-D-Glu(OtBu)-OH and the coupling reagent in DMF. Add the activating base.Fmoc-N-Me-D-Glu(OtBu)-OH, Coupling Reagent (e.g., HATU), Activating Base (e.g., DIPEA)4 equivalents of amino acid, 3.9 equivalents of coupling reagent, 8 equivalents of base.
5. First Coupling Add the activated amino acid solution to the resin and shake.-1-2 hours at room temperature.
6. Washing Wash the resin to remove excess reagents.DMF3-5 times.
7. Monitoring (Optional but Recommended) Perform a bromophenol blue test on a small sample of resin.Bromophenol blue test solution-
8. Second Coupling Repeat steps 4 and 5.-1-2 hours at room temperature.
9. Final Washing Thoroughly wash the resin to prepare for the next cycle.DMF, then DCM5-7 times with DMF, followed by 3 times with DCM.

Visual Workflows

Double_Coupling_Workflow start Start: Resin with free amine deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling1 First Coupling (1-2 hours) wash1->coupling1 activation Activate Fmoc-N-Me-D-Glu(OtBu)-OH (e.g., HATU/DIPEA) activation->coupling1 wash2 DMF Wash coupling1->wash2 monitoring Bromophenol Blue Test wash2->monitoring coupling2 Second Coupling (1-2 hours) monitoring->coupling2 Incomplete (Blue/Green) wash3 Final Wash (DMF/DCM) monitoring->wash3 Complete (Yellow) coupling2->wash3 end End: Ready for next cycle wash3->end

Caption: Workflow for the double coupling of Fmoc-N-Me-D-Glu(OtBu)-OH.

Troubleshooting_Logic issue issue cause cause solution solution incomplete_coupling Incomplete Coupling? steric_hindrance Cause: Steric Hindrance incomplete_coupling->steric_hindrance Yes check_monitoring Cause: Incorrect Monitoring incomplete_coupling->check_monitoring No, but test is negative double_couple Perform Double Coupling steric_hindrance->double_couple Solution 1 stronger_reagent Use HATU, PyAOP, etc. steric_hindrance->stronger_reagent Solution 2 microwave Use Microwave Synthesis steric_hindrance->microwave Solution 3 bpb_test Use Bromophenol Blue Test check_monitoring->bpb_test Solution

Caption: Troubleshooting logic for incomplete coupling issues.

References

Technical Support Center: Preventing Racemization of N-Methylated Amino Acids in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of racemization in N-methylated amino acids during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem for N-methylated amino acids in SPPS?

A1: Racemization is the process in which a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, resulting in impurities that are difficult to separate and can drastically alter the biological activity and therapeutic efficacy of the final peptide. N-methylated amino acids are particularly susceptible to racemization due to the electronic effect of the N-methyl group, which facilitates the formation of a planar oxazolium-5-oxide intermediate, the primary pathway for racemization.[1][2]

Q2: What is the primary mechanism of racemization for N-methylated amino acids during peptide coupling?

A2: The main mechanism of racemization for N-methylated amino acids during peptide bond formation is through the formation of an oxazolium-5-oxide intermediate.[1][2] The activated carboxyl group of the N-methylated amino acid cyclizes to form this planar intermediate. The planarity of the oxazolium ring leads to the loss of stereochemical information at the α-carbon. Subsequent attack by the amine component can occur from either face of the ring, leading to both the desired L-isomer and the undesired D-isomer in the peptide chain.

Q3: Which factors are known to promote racemization of N-methylated amino acids in SPPS?

A3: Several factors can promote racemization of N-methylated amino acids:

  • Coupling Reagents: Highly reactive coupling reagents that lead to a long-lived activated intermediate can increase the risk of racemization.[3]

  • Bases: Strong, sterically unhindered organic bases like triethylamine (TEA) can accelerate racemization.[4]

  • Solvents: Polar solvents are known to promote racemization.[1][2]

  • Temperature: Higher coupling temperatures can increase the rate of racemization.[5][6][7]

  • Presence of Salts: The presence of salts, such as triethylamine hydrochloride, can significantly increase racemization.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant D-isomer peak observed in HPLC analysis of the crude peptide. Racemization of an N-methylated amino acid residue during coupling.1. Optimize Coupling Reagent and Additives: Switch to a coupling reagent known for low racemization, such as HATU, HBTU, PyAOP, or PyBOP, in combination with an additive like HOAt, HOBt, or Oxyma.[8][9] The use of N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with N-hydroxysuccinimide (HONSu) can also yield stereochemically pure products.[1][2] 2. Change the Base: Replace triethylamine (TEA) with a bulkier, less nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (TMP).[4] 3. Lower the Coupling Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) to reduce the rate of racemization.[5][6] 4. Add Copper(II) Chloride (CuCl₂): For carbodiimide-based couplings, the addition of CuCl₂ has been shown to suppress racemization of N-methylated amino acids.[3][8]
Racemization is still observed even after changing the coupling reagent. The chosen base or solvent may be promoting racemization.1. Evaluate the Base: Ensure a sterically hindered base like DIEA or collidine is being used.[4] 2. Solvent Selection: Avoid highly polar solvents if possible. While DMF is common in SPPS, consider less polar alternatives if compatible with your synthesis.[1][2]
Inconsistent levels of racemization between different synthesis batches. Variations in reaction conditions such as temperature, reaction time, or reagent quality.1. Standardize Protocols: Ensure consistent reaction times and temperatures for all coupling steps involving N-methylated amino acids. 2. Reagent Quality: Use high-purity, fresh reagents. Degradation of coupling reagents or additives can lead to increased side reactions, including racemization.

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific coupling method employed. The following table summarizes the percentage of racemization observed for the coupling of Z-Ala-MeLeu with Gly-OBzl under different conditions.

Coupling MethodAdditiveBaseSalt Present% Racemization
Mixed Anhydride (iBuOCOCl)-NMMYes39%
DCCI-TEAYes13%
DCCIHONSuTEAYes2.8%
DCCI HONSu TEA No ~0%
EEDQ--No~0%

Data adapted from McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(12), 1915–1919.[1][2]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-N-methylated Amino Acids using HATU/DIEA

This protocol is recommended for coupling N-methylated amino acids to minimize racemization.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).

  • Coupling:

    • Pre-activate the Fmoc-N-methylated amino acid (3 equivalents) with HATU (2.9 equivalents) and HOAt (3 equivalents) in DMF for 2-3 minutes.

    • Add DIEA (6 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Racemization Suppression using DIC/HONSu with CuCl₂

This protocol is an alternative method for achieving low racemization, particularly when using carbodiimide activators.

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-N-methylated amino acid (3 equivalents), HONSu (3 equivalents), and CuCl₂ (1 equivalent) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10 minutes at 0 °C.

    • Add the activated mixture to the deprotected resin.

    • Let the reaction proceed for 4-6 hours at room temperature.

  • Washing and Monitoring: Follow steps 5-6 from Protocol 1.

Visualizations

Racemization Mechanism of N-Methylated Amino Acids

Racemization_Mechanism cluster_0 Activation and Cyclization cluster_1 Nucleophilic Attack and Racemization N_Me_AA N-Methylated Amino Acid Activated_AA Activated Ester N_Me_AA->Activated_AA Coupling Reagent Oxazolium Oxazolium-5-oxide (Planar Intermediate) Activated_AA->Oxazolium Cyclization L_Peptide Desired L-Peptide Oxazolium->L_Peptide Attack from one face D_Peptide Racemized D-Peptide Oxazolium->D_Peptide Attack from opposite face Amine Incoming Amine Amine->Oxazolium

Caption: Mechanism of racemization via an oxazolium intermediate.

Experimental Workflow for Minimizing Racemization

SPPS_Workflow Start Start SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling_Decision Is Amino Acid N-Methylated? Wash1->Coupling_Decision Standard_Coupling Standard Coupling (e.g., HATU/DIEA) Coupling_Decision->Standard_Coupling No Low_Rac_Coupling Low Racemization Coupling (e.g., HATU/HOAt/DIEA or DIC/HONSu/CuCl₂) Coupling_Decision->Low_Rac_Coupling Yes Wash2 Wash (DMF, DCM) Standard_Coupling->Wash2 Low_Rac_Coupling->Wash2 Check_Completion Check Coupling Completion (e.g., Kaiser Test) Wash2->Check_Completion Repeat_Coupling Repeat Coupling Check_Completion->Repeat_Coupling Incomplete Next_Cycle Proceed to Next Cycle Check_Completion->Next_Cycle Complete Repeat_Coupling->Low_Rac_Coupling Next_Cycle->Deprotection End End Synthesis Next_Cycle->End Final Residue

Caption: Decision workflow for coupling N-methylated amino acids in SPPS.

References

Technical Support Center: Aggregation Issues in Peptides with N-methylated Residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with N-methylated peptides.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern?

A1: Peptide aggregation is the self-association of peptide monomers into larger, often insoluble, structures. These can range from small, soluble oligomers to large, fibrillar aggregates. Aggregation is a significant concern as it can lead to loss of the peptide's therapeutic efficacy, altered bioavailability, and potentially immunogenicity. For researchers, it can result in failed syntheses, difficulties in purification, and inaccurate results in biological assays.

Q2: How does N-methylation of amino acid residues affect peptide aggregation?

A2: N-methylation, the addition of a methyl group to the backbone amide nitrogen, has a dual role in peptide aggregation. On one hand, it can disrupt the hydrogen-bonding networks that are crucial for the formation of β-sheet structures, a common motif in amyloid fibrils. This property is often exploited to design N-methylated peptides that act as inhibitors of aggregation for amyloidogenic proteins.[1][2] On the other hand, N-methylation increases the hydrophobicity of the peptide. This can sometimes lead to non-amyloid aggregation, where the peptides associate through hydrophobic interactions to form amorphous aggregates or other non-fibrillar structures.[3]

Q3: Can N-methylation always be expected to reduce aggregation?

A3: Not necessarily. While strategically placed single N-methylated residues can disrupt β-sheet formation and reduce aggregation, multiple N-methylations can significantly increase the peptide's overall hydrophobicity.[3] This increased hydrophobicity can drive aggregation through different mechanisms, leading to the formation of non-amyloid aggregates.[3] Therefore, the effect of N-methylation on aggregation is highly dependent on the peptide sequence, the position and number of methylated residues, and the experimental conditions.

Q4: What are the common signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A4: During SPPS, aggregation can manifest as poor swelling of the resin, slow or incomplete coupling and deprotection reactions, and the formation of a gel-like consistency of the peptide-resin. These issues are often more pronounced in hydrophobic sequences and can be exacerbated by the presence of N-methylated residues, which can be sterically hindered and less reactive during coupling steps.

Q5: My N-methylated peptide is insoluble in aqueous buffers. Is this due to aggregation?

A5: Insolubility is a strong indicator of aggregation. N-methylated peptides, being more lipophilic, may have reduced solubility in aqueous solutions.[4] This can be particularly problematic for cyclic peptides, where N-methylation is often used to improve membrane permeability but can also lead to solubility challenges.[4][5] If a peptide that was initially soluble precipitates out of solution over time or upon concentration, aggregation is likely occurring.

Troubleshooting Guides

Problem 1: My N-methylated peptide shows signs of aggregation during synthesis (e.g., poor coupling, resin clumping).

Possible Cause: Inter-chain hydrogen bonding and hydrophobic interactions are leading to on-resin aggregation.

Troubleshooting Steps:

  • Solvent Modification: Switch to more polar solvents or solvent mixtures that can disrupt hydrogen bonds. N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used instead of or in combination with N,N-dimethylformamide (DMF).

  • Chaotropic Agents: Add chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions to disrupt secondary structures.

  • Elevated Temperature: Perform coupling reactions at a higher temperature to increase reaction kinetics and disrupt intermolecular interactions.

  • Structure-Disrupting Moieties: If the sequence allows, incorporate pseudoproline dipeptides or other backbone-protecting groups at strategic locations (every 6-7 residues) to break up aggregating sequences.

Problem 2: My purified N-methylated peptide is showing low solubility and is precipitating from solution.

Possible Cause: The increased hydrophobicity from N-methylation is causing the peptide to aggregate and fall out of solution.

Troubleshooting Steps:

  • pH Adjustment: Systematically vary the pH of the buffer. Moving the pH away from the peptide's isoelectric point (pI) will increase its net charge and may improve solubility by increasing electrostatic repulsion between peptide molecules.

  • Use of Organic Co-solvents: For peptides with high hydrophobicity, adding a small amount of an organic solvent like acetonitrile, DMSO, or trifluoroethanol (TFE) to the aqueous buffer can improve solubility.

  • Solubilizing Excipients: Consider the use of solubilizing agents such as arginine or cyclodextrins in the formulation.

  • Sequence Modification: If possible in the experimental design, introduce charged residues at the N- or C-terminus to enhance solubility.

Problem 3: I suspect my N-methylated peptide is forming soluble aggregates that are affecting my biological assay results.

Possible Cause: The peptide is forming oligomers or other soluble aggregates that are not visible but are interfering with its intended function.

Troubleshooting Steps:

  • Characterize the Aggregation State: Use analytical techniques to determine the size and nature of the aggregates.

    • Dynamic Light Scattering (DLS): To determine the hydrodynamic radius of particles in solution and assess polydispersity.

    • Size-Exclusion Chromatography (SEC): To separate monomers from dimers, trimers, and larger aggregates.

  • Disaggregation Protocols:

    • Denaturant Treatment: Dissolve the peptide in a strong denaturant like 6 M guanidine hydrochloride or 8 M urea, followed by dialysis or rapid dilution into the desired buffer. This can help to break up existing aggregates and refold the peptide into its monomeric state.

    • Filtration: For freshly prepared solutions, filtering through a 0.22 µm filter can remove larger aggregates.

Quantitative Data on N-methylated Peptide Aggregation

The following tables summarize quantitative data from studies on N-methylated peptides, illustrating the impact of N-methylation on aggregation.

Table 1: Dynamic Light Scattering (DLS) Analysis of N-methylated Peptides Derived from α-synuclein (asyn). [3]

PeptideN-methylationIncubation TimeMean Particle Size (nm)
asyn(71-82) parentNone2 weeks~500 - 2500
VAQKTmVSingle2 weeksNo significant increase
VmAQKTmVDouble2 weeks~1000

This data shows that a single N-methylation can reduce aggregation compared to the parent peptide, while a double N-methylation in the same sequence can lead to the formation of large aggregates, likely due to increased hydrophobicity.

Table 2: Thioflavin T (ThT) Fluorescence Assay for Amyloid-β (Aβ) Aggregation in the Presence of N-methylated Inhibitors. [2]

ConditionN-methylated Inhibitor% Amyloid Formation (relative to Aβ alone)
Aβ(1-40) aloneNone100%
Aβ(1-40) + SEN101Single N-methylation24%
Aβ(1-40) + SEN113Single N-methylation23%
Aβ(1-40) + SEN116Double N-methylation13%

This data demonstrates the intended use of N-methylation to inhibit amyloid fibril formation, as indicated by the reduced ThT fluorescence.

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

Objective: To monitor the formation of amyloid-like fibrils in a peptide solution.

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the N-methylated peptide in an appropriate solvent (e.g., DMSO, HFIP) and determine its concentration accurately.

    • Prepare a ThT stock solution (e.g., 1 mM in water) and store it protected from light.

    • Prepare the desired aggregation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the peptide solution to the aggregation buffer to the final desired concentration.

    • Add ThT from the stock solution to a final concentration of 10-20 µM.[6]

    • Include controls such as buffer with ThT alone (blank) and a non-aggregating peptide control if available.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with intermittent shaking in a plate reader with fluorescence capabilities.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[7][8]

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity versus time to generate an aggregation curve. An increase in fluorescence indicates fibril formation.

Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of peptide aggregates in solution.

Methodology:

  • Sample Preparation:

    • Prepare the peptide solution in the desired buffer.

    • Filter the sample through a low-protein-binding 0.22 µm syringe filter to remove dust and large, non-specific aggregates.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and equilibrate to the desired temperature (e.g., 25°C).

    • Use a clean, dust-free cuvette.

  • Measurement:

    • Pipette the filtered sample into the cuvette.

    • Place the cuvette in the instrument and allow the sample to thermally equilibrate.

    • Perform the DLS measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The software will use an autocorrelation function to calculate the translational diffusion coefficient, from which the hydrodynamic radius (Rh) is determined via the Stokes-Einstein equation.

    • Analyze the size distribution plot to identify the presence of monomers, oligomers, and larger aggregates. A high polydispersity index (PdI) indicates a wide range of particle sizes, suggesting aggregation.

Size-Exclusion Chromatography (SEC)

Objective: To separate and quantify peptide monomers and aggregates based on their hydrodynamic size.

Methodology:

  • System Preparation:

    • Equilibrate the HPLC system and the SEC column with the mobile phase (typically an aqueous buffer like PBS).

    • Ensure a stable baseline before injecting the sample.

  • Sample Preparation:

    • Dissolve the peptide in the mobile phase.

    • Filter the sample through a 0.22 µm filter.

  • Chromatographic Run:

    • Inject a known concentration of the peptide solution onto the column.

    • Run the separation under isocratic conditions.

    • Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.

  • Data Analysis:

    • Larger molecules (aggregates) will elute earlier than smaller molecules (monomers).

    • Integrate the peak areas corresponding to the monomer and different aggregate species.

    • Calculate the percentage of each species to quantify the extent of aggregation.

Visualizations

Aggregation_Troubleshooting_Workflow start Aggregation Suspected synthesis_check During Synthesis? start->synthesis_check post_purification_check Post-Purification? start->post_purification_check synthesis_issue Poor coupling / Resin clumping synthesis_check->synthesis_issue Yes purification_issue Insolubility / Precipitation post_purification_check->purification_issue Yes soluble_aggregates Suspected Soluble Aggregates post_purification_check->soluble_aggregates Yes synthesis_solutions Troubleshooting (Synthesis): - Change Solvent (NMP, DMSO) - Add Chaotropic Salts - Increase Temperature - Use Pseudoprolines synthesis_issue->synthesis_solutions outcome Problem Resolved synthesis_solutions->outcome solubility_solutions Troubleshooting (Solubility): - Adjust pH - Use Co-solvents (ACN, TFE) - Add Excipients (Arginine) purification_issue->solubility_solutions solubility_solutions->outcome characterization Characterize Aggregates: - Dynamic Light Scattering (DLS) - Size-Exclusion Chromatography (SEC) soluble_aggregates->characterization characterization->outcome

Caption: Troubleshooting workflow for aggregation issues.

N_Methylation_Effect cluster_non_methylated Non-methylated Peptide Chains cluster_methylated N-methylated Peptide Chains peptide1 ...-NH-... ...-C=O-... peptide2 ...-NH-... ...-C=O-... h_bond Inter-chain H-Bonding peptide2:e->h_bond peptide3 ...-NH-... ...-C=O-... me_peptide1 ...-N(CH3)-... ...-C=O-... me_peptide2 ...-N(CH3)-... ...-C=O-... steric_hindrance Steric Hindrance (No H-Bonding) me_peptide3 ...-N(CH3)-... ...-C=O-... h_bond->peptide3:w beta_sheet β-Sheet Formation (Aggregation) h_bond->beta_sheet disrupted Disrupted Structure (Reduced Aggregation) steric_hindrance->disrupted Experimental_Workflow start Peptide Sample sec Size-Exclusion Chromatography (SEC) start->sec dls Dynamic Light Scattering (DLS) start->dls tht Thioflavin T (ThT) Assay start->tht sec_result Quantify Monomer vs. Aggregates sec->sec_result dls_result Determine Particle Size & Polydispersity dls->dls_result tht_result Assess Fibril Formation tht->tht_result interpretation Correlate Results for Comprehensive Analysis sec_result->interpretation dls_result->interpretation tht_result->interpretation

References

Technical Support Center: HPLC Purification of Peptides Containing Fmoc-N-Me-D-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of peptides incorporating the modified amino acid Fmoc-N-Me-D-Glu(OtBu)-OH via High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing Fmoc-N-Me-D-Glu(OtBu)-OH?

The primary challenges stem from the physicochemical properties of this modified amino acid:

  • Increased Hydrophobicity: The presence of the Fmoc (fluorenylmethyloxycarbonyl), N-methyl, and OtBu (tert-butyl) groups significantly increases the hydrophobicity of the peptide. This can lead to strong retention on reversed-phase (RP) HPLC columns, requiring higher concentrations of organic solvent for elution and potentially causing solubility issues.

  • Steric Hindrance: The bulky nature of these protecting groups can influence the peptide's conformation, which may affect its interaction with the stationary phase and lead to broader peaks.

  • Potential for Aggregation: Highly hydrophobic peptides have a tendency to aggregate, which can result in poor peak shape, low recovery, and even column clogging.

  • On-Column Stability: While generally stable, prolonged exposure to acidic mobile phases, especially at elevated temperatures, could potentially lead to minor degradation or side reactions.

Q2: What type of HPLC column is best suited for purifying these peptides?

Reversed-phase columns are the standard for peptide purification. For peptides containing the highly hydrophobic Fmoc-N-Me-D-Glu(OtBu)-OH, consider the following:

  • Stationary Phase: C18 is the most common and a good starting point. However, if the peptide is extremely hydrophobic and shows excessive retention, a C8 or C4 column, which is less hydrophobic, might provide better results.

  • Pore Size: A pore size of 300 Å is generally recommended for peptides to ensure they can access the stationary phase within the pores.

  • Particle Size: For preparative HPLC, particle sizes of 5 to 10 µm are common. Smaller particle sizes can offer higher resolution but will result in higher backpressure.

Q3: What are the recommended mobile phases for this type of purification?

A standard mobile phase system for peptide purification consists of:

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in water. TFA acts as an ion-pairing agent, which improves peak shape and resolution.

  • Mobile Phase B (Organic): 0.1% TFA in acetonitrile (ACN). Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency.

For very hydrophobic peptides, isopropanol can be used as a stronger organic solvent in Mobile Phase B, but be aware that it will increase backpressure.

Q4: How can I improve the solubility of my peptide in the injection solvent?

If your peptide is difficult to dissolve in the initial mobile phase conditions, you can try the following:

  • Use a stronger solvent: Initially dissolving the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with the mobile phase can be effective. However, be mindful that large injection volumes of these strong solvents can distort peak shape.

  • Test different aqueous/organic ratios: Experiment with different starting percentages of acetonitrile in your sample solvent to find a balance between solubility and compatibility with the initial HPLC conditions. It is generally recommended to inject the sample in a solvent that is weaker than or equal to the initial mobile phase composition to ensure good peak shape.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Broad or Tailing Peaks 1. Secondary interactions with the column (e.g., silanol groups).2. Peptide aggregation.3. Column overload.4. Inappropriate mobile phase pH.1. Ensure 0.1% TFA is present in both mobile phases to suppress silanol interactions.2. Try a lower sample concentration or inject a smaller volume. Consider adding a small amount of organic solvent to the sample to disrupt aggregation.3. Reduce the amount of peptide loaded onto the column.4. Maintain a low pH (around 2-3) with TFA.
Poor Resolution/Separation 1. Gradient is too steep.2. Inappropriate column chemistry.3. High flow rate.1. Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) around the elution time of your peptide to improve separation from closely eluting impurities.2. If using a C18 column, consider trying a C8 or C4 column for very hydrophobic peptides.3. Reduce the flow rate to allow for better equilibration and interaction with the stationary phase.
High Backpressure 1. Column frit blockage.2. Peptide precipitation on the column.3. High viscosity of the mobile phase.1. Filter your sample before injection using a 0.22 µm syringe filter. Backflush the column with an appropriate solvent.2. Ensure your peptide is fully dissolved in the injection solvent. Consider using a guard column to protect the analytical column.3. If using isopropanol, consider lowering the flow rate or blending it with acetonitrile.
No Peptide Eluting/Low Recovery 1. Peptide is irreversibly bound to the column due to extreme hydrophobicity.2. Peptide precipitated on the injector or column.3. Detection issue.1. Use a less hydrophobic column (C8 or C4). Employ a very high percentage of organic solvent (e.g., 95% ACN or even isopropanol) in your gradient to wash the column.2. Review your sample preparation to ensure complete dissolution. Try injecting a smaller, more dilute sample.3. Check that the detector wavelength is set appropriately for peptides (typically 214-220 nm).

Quantitative Data Summary

The following tables provide typical starting parameters for the HPLC purification of peptides containing Fmoc-N-Me-D-Glu(OtBu)-OH. These may require optimization for your specific peptide.

Table 1: HPLC Column and Mobile Phase Parameters

ParameterRecommended Value/TypeNotes
Column Type Reversed-Phase (RP)C18, C8, or C4 stationary phase.
Particle Size 5 - 10 µmFor preparative scale.
Pore Size 300 ÅOptimal for peptides.
Column Dimensions Dependent on scale (e.g., 4.6 x 250 mm for analytical, 21.2 x 250 mm for preparative)
Mobile Phase A 0.1% (v/v) TFA in WaterUse HPLC-grade water.
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileUse HPLC-grade acetonitrile.
Detection Wavelength 214 - 220 nmFor peptide bond absorbance.

Table 2: Typical Gradient Elution Parameters

Time (minutes)% Mobile Phase BFlow Rate (mL/min)Notes
0 - 520 - 40% (Initial)1.0 (Analytical) / 15-20 (Preparative)Start with a higher initial %B for hydrophobic peptides to ensure solubility.
5 - 3540 - 80% (Gradient)As aboveA shallow gradient (e.g., 1% B/min) is often required for good resolution.
35 - 4080 - 95% (Wash)As aboveTo elute any strongly bound impurities.
40 - 4595 - Initial %B (Re-equilibration)As aboveTo prepare the column for the next injection.

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm, 300 Å).

  • Mobile Phases:

    • A: 0.1% TFA in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient: Run a broad "scouting" gradient first to determine the approximate elution time of the peptide (e.g., 5-95% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: 214 nm.

  • Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to maximize resolution from impurities. For example, if the peptide elutes at 60% B, a gradient of 50-70% B over 20 minutes could be effective.

Protocol 2: Preparative RP-HPLC Purification

  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase composition of the preparative gradient. If solubility is an issue, use a minimal amount of a stronger solvent (like DMSO) and then dilute. Ensure the final sample is clear and filtered.

  • Column: A preparative C18 column (e.g., 21.2 x 250 mm, 10 µm, 300 Å).

  • Mobile Phases:

    • A: 0.1% TFA in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient: Use the optimized gradient determined from the analytical scale.

  • Flow Rate: Adjust the flow rate according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Injection: Inject the dissolved crude peptide onto the column.

  • Fraction Collection: Collect fractions as peaks elute from the column.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine which contain the pure peptide.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the purified peptide as a powder.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Post-Purification Dissolve Dissolve Crude Peptide Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Column RP-HPLC Column (e.g., C18, 300 Å) Inject->Column Detect UV Detector (214-220 nm) Column->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Purified_Peptide Purified_Peptide Lyophilize->Purified_Peptide Final Product

Caption: General workflow for the HPLC purification of peptides.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_recovery Recovery Issues Start HPLC Problem Observed Broad_Tailing Broad or Tailing Peaks? Start->Broad_Tailing Poor_Res Poor Resolution? Start->Poor_Res Low_Rec Low/No Recovery? Start->Low_Rec Check_TFA Ensure 0.1% TFA in Mobile Phases Broad_Tailing->Check_TFA Reduce_Load Reduce Sample Load Broad_Tailing->Reduce_Load Solution Problem Resolved Check_TFA->Solution Improved Reduce_Load->Solution Improved Shallow_Grad Use Shallower Gradient Poor_Res->Shallow_Grad Change_Col Consider C8/C4 Column Poor_Res->Change_Col Shallow_Grad->Solution Improved Change_Col->Solution Improved Check_Sol Confirm Peptide Solubility in Sample Solvent Low_Rec->Check_Sol High_ACN_Wash Wash Column with High % Organic Low_Rec->High_ACN_Wash Check_Sol->Solution Improved High_ACN_Wash->Solution Improved

Caption: Troubleshooting logic for common HPLC purification issues.

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Peptides Containing N-Methyl-D-Glutamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the world of modified peptides, the precise analysis of N-methyl-D-glutamic acid (N-Me-D-Glu) containing peptides presents a unique set of challenges and opportunities. This guide provides an objective comparison of mass spectrometry-based approaches with alternative analytical techniques, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The incorporation of N-methylated amino acids, such as N-Me-D-Glu, into peptide structures is a key strategy in medicinal chemistry to enhance proteolytic stability, improve membrane permeability, and modulate biological activity. However, the analytical characterization of these modified peptides requires careful consideration of the available techniques to ensure accurate identification, localization of the modification, and quantification. This guide focuses on mass spectrometry (MS) as the primary analytical tool, while also exploring the complementary roles of Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Unraveling N-Me-D-Glu Peptides with Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of modified peptides. The choice of fragmentation technique is critical for obtaining comprehensive sequence information and pinpointing the N-methyl modification.

Collision-Induced Dissociation (CID) is the most common fragmentation method. For peptides containing acidic residues like glutamic acid, CID spectra are often characterized by preferential cleavage at the C-terminal side of the acidic residue. The presence of an N-terminal glutamic acid or glutamine can lead to a characteristic neutral loss of water, resulting in cyclization to a pyroglutamate residue, which can influence the subsequent fragmentation cascade. While specific fragmentation data for N-Me-D-Glu is not extensively published, it is anticipated that similar fragmentation patterns would be observed, with the added mass of the methyl group (+14.01565 Da) on the nitrogen atom.

Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are alternative fragmentation methods that are particularly advantageous for the analysis of labile post-translational modifications. Unlike CID, which tends to cleave the modification itself, ETD and ECD preserve these modifications by inducing fragmentation of the peptide backbone. This makes them highly suitable for unambiguously localizing the N-methyl group on the glutamic acid residue. For N-methylated arginine-containing peptides, ETD has been shown to produce characteristic neutral losses and low-mass immonium-related ions that aid in identification. Similar diagnostic ions could potentially be identified for N-Me-D-Glu containing peptides.

Comparative Performance of Fragmentation Methods
FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD)
Primary Fragmentation Cleavage of peptide bonds, often with neutral loss of the modification.Cleavage of the peptide backbone, preserving labile modifications.
Ion Types Primarily b- and y-ions.Primarily c- and z-ions.
Suitability for N-Me-D-Glu Can provide sequence information but may result in ambiguous localization due to potential neutral loss.Ideal for unambiguous localization of the N-methyl group.
Known Challenges Preferential fragmentation at acidic residues can lead to incomplete sequence coverage.Can be less efficient for smaller, singly charged peptides.

Alternative and Complementary Analytical Strategies

While mass spectrometry is a powerful tool, a multi-faceted analytical approach can provide a more complete picture of N-Me-D-Glu containing peptides.

Capillary Electrophoresis (CE) offers an orthogonal separation technique to liquid chromatography. CE is particularly well-suited for the analysis of small, highly charged, and polar molecules, including modified peptides that may be difficult to retain on traditional reversed-phase LC columns. When coupled with mass spectrometry (CE-MS), it provides an excellent platform for the analysis of complex peptide mixtures and can resolve isomers that are challenging to separate by LC. For quantitative studies, derivatization of the amino group can be employed to enhance detection sensitivity in CE with UV or fluorescence detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insights into the three-dimensional structure and conformational dynamics of peptides in solution. For N-Me-D-Glu containing peptides, NMR can definitively confirm the presence and location of the N-methyl group through the observation of characteristic chemical shifts and nuclear Overhauser effects (NOEs). While NMR is generally less sensitive than mass spectrometry and requires larger sample amounts, it is an indispensable tool for detailed structural characterization and for studying peptide-receptor interactions. Quantitative NMR (qNMR) can also be employed for the precise determination of peptide concentration.

Comparison of Analytical Techniques
TechniquePrincipleStrengths for N-Me-D-Glu Peptide AnalysisLimitations
LC-MS/MS Separation by liquid chromatography followed by mass analysis and fragmentation.High sensitivity and throughput for identification and quantification. Different fragmentation methods (CID, ETD) provide complementary information.Preferential fragmentation can lead to incomplete sequence coverage. Isomer separation can be challenging.
CE-MS Separation by electrophoresis in a capillary coupled to mass spectrometry.Excellent for separating small, highly charged, and polar peptides. Complementary to LC-MS.Lower loading capacity compared to LC.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural and dynamic information.Unambiguous confirmation of N-methylation and its location. Provides detailed 3D structural information.Lower sensitivity and higher sample requirement compared to MS. Not suitable for complex mixtures.

Experimental Protocols

I. Synthesis and Purification of N-Me-D-Glu Containing Peptides

A standard solid-phase peptide synthesis (SPPS) protocol using Fmoc chemistry can be adapted for the incorporation of N-Me-D-Glu.

  • Resin and Amino Acid Preparation : Use a suitable resin (e.g., Rink amide resin for C-terminal amides). Dissolve Fmoc-N-Me-D-Glu-OH and a coupling reagent (e.g., HBTU/HOBt) in a suitable solvent like DMF.

  • Coupling : Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 2-4 hours.

  • Deprotection : Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

  • Cleavage and Deprotection : Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification : Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization : Confirm the mass of the purified peptide by mass spectrometry.

II. LC-MS/MS Analysis of N-Me-D-Glu Peptides
  • Sample Preparation : Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water).

  • Chromatographic Separation :

    • Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from 5% to 40% B over 30 minutes.

    • Flow Rate : 0.3 mL/min.

  • Mass Spectrometry :

    • Ion Source : Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan Range : m/z 300-2000.

    • MS/MS Fragmentation : Data-dependent acquisition (DDA) using both CID and ETD in separate runs or in a decision-tree approach if available.

      • CID : Normalized collision energy of 35%.

      • ETD : Calibrated charge-dependent ETD reaction times.

    • Data Analysis : Use appropriate software to analyze the fragmentation spectra for sequence confirmation and localization of the N-methyl group.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of peptides containing N-Me-D-Glu.

Workflow for N-Me-D-Glu Peptide Analysis cluster_synthesis Peptide Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis (incorporating N-Me-D-Glu) purification RP-HPLC Purification synthesis->purification lcms LC-MS/MS Analysis (CID and ETD) purification->lcms Primary Analysis ce Capillary Electrophoresis (CE-MS or CE-UV) purification->ce Alternative Separation nmr NMR Spectroscopy (Structural Confirmation) purification->nmr Structural Elucidation seq_confirm Sequence Confirmation & N-Me Localization lcms->seq_confirm quant Quantification lcms->quant ce->seq_confirm ce->quant structure 3D Structure & Conformation nmr->structure

Caption: A comprehensive workflow for the analysis of N-Me-D-Glu containing peptides.

Conclusion

The mass spectrometric analysis of peptides containing N-Me-D-Glu is a robust and sensitive approach for their characterization. The choice of fragmentation technique is paramount, with CID providing general sequence information and ETD/ECD offering superior capabilities for the precise localization of the N-methyl modification. For a comprehensive understanding, particularly in drug development where structure-activity relationships are critical, integrating data from orthogonal techniques like Capillary Electrophoresis and NMR spectroscopy is highly recommended. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to design and execute effective analytical strategies for this important class of modified peptides.

A Researcher's Guide to NMR Analysis of N-methylated Peptide Conformation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of N-methylated peptides is crucial for optimizing their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for elucidating the solution-state conformation of these flexible molecules. This guide provides an objective comparison of key NMR methodologies, supported by experimental data and detailed protocols, to aid in the rational design of next-generation peptide therapeutics.

N-methylation is a key strategy in medicinal chemistry to enhance the metabolic stability and membrane permeability of peptide-based drugs. However, this modification also introduces significant conformational flexibility, complicating structural analysis. The rotation around the N-Cα bond and the cis/trans isomerization of the N-methylated amide bond lead to a dynamic ensemble of structures in solution. This guide focuses on the primary NMR techniques used to characterize these conformational landscapes: Nuclear Overhauser Effect Spectroscopy (NOESY), Rotating-frame Overhauser Effect Spectroscopy (ROESY), and Residual Dipolar Couplings (RDCs).

Comparative Analysis of NMR Techniques

The choice of NMR experiment is critical for obtaining high-quality structural data for N-methylated peptides. The following tables summarize the quantitative performance of NOESY, ROESY, and RDCs in the context of N-methylated peptide analysis. Data has been compiled from studies on representative N-methylated cyclic peptides, such as Cyclosporin A.

Table 1: Comparison of Conformational Restraint Generation

TechniqueType of InformationRangeTypical Number of Restraints (e.g., Cyclosporin A)Key Advantages for N-methylated Peptides
NOESY Through-space H-H distancesShort-range (< 5 Å)~100-150 intramolecularProvides direct distance information.
ROESY Through-space H-H distancesShort-range (< 5 Å)~100-150 intramolecularEffective for medium-sized molecules where NOE is weak or zero; less susceptible to spin diffusion.
RDC Orientation of bond vectors relative to a magnetic fieldLong-range~50-100 per alignment mediumProvides global orientational information, crucial for defining the overall fold of flexible molecules.[1][2]

Table 2: Performance Characteristics of NOESY vs. ROESY

ParameterNOESYROESYConsiderations for N-methylated Peptides
Signal-to-Noise (S/N) Ratio Can be low for medium-sized molecules.Generally better for medium-sized molecules.N-methylated peptides often fall into the medium molecular weight range where NOESY signals can be close to zero.[3]
Resolution Can be compromised by spin diffusion in larger molecules.Generally good, but can be affected by TOCSY artifacts.The flexibility of N-methylated peptides can lead to spectral overlap, making resolution critical.
Key Artifacts Spin diffusion (can lead to incorrect distance restraints).TOCSY transfer (can be misinterpreted as ROE signals).[4]Pulse sequences like EASY-ROESY are designed to minimize TOCSY artifacts.[4]
Quantitative Accuracy Can be highly accurate with methods like "exact NOE" (eNOE).[5]Can provide reliable quantitative data, especially with artifact-suppression techniques.The dynamic nature of N-methylated peptides necessitates quantitative approaches to accurately describe the conformational ensemble.

Experimental Protocols

Detailed and optimized experimental protocols are essential for acquiring high-quality NMR data for N-methylated peptides.

Resonance Assignment: 2D ¹H-¹H TOCSY

Objective: To identify the spin systems of individual amino acid residues.

Methodology:

  • Sample Preparation: Dissolve the N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1) to a concentration of 1-5 mM. Add a chemical shift reference (e.g., DSS or TSP).

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard TOCSY pulse sequence with water suppression (e.g., dipsi2esgpph).

    • Mixing Time: A mixing time of 60-80 ms is typically used to allow for magnetization transfer throughout the entire spin system of most amino acid residues.[6]

    • Spectral Width: Set the spectral width to cover all proton resonances (typically 10-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

Distance Restraints: 2D ¹H-¹H ROESY

Objective: To obtain through-space proton-proton distance information.

Methodology:

  • Sample Preparation: Same as for the TOCSY experiment.

  • Spectrometer Setup: Same as for the TOCSY experiment.

  • Acquisition Parameters:

    • Pulse Sequence: Employ an artifact-suppressed ROESY pulse sequence such as EASY-ROESY (roesyesgpph).[4]

    • Mixing Time: Optimize the mixing time to maximize the ROE buildup. For medium-sized peptides, a range of 150-300 ms is a good starting point.

    • Spin-lock Field Strength: Use a spin-lock field strength of 2-2.5 kHz.

    • Spectral Width: Set the spectral width to cover all proton resonances.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, as ROE signals can be weak.

Orientational Restraints: Residual Dipolar Couplings (RDCs)

Objective: To obtain long-range orientational information about the peptide backbone.

Methodology:

  • Sample Preparation:

    • Acquire a reference spectrum of the peptide in an isotropic solvent.

    • Prepare a second sample containing a weak alignment medium. Common alignment media for organic solvents include self-assembled oligopeptide nanotubes. For aqueous samples, options include bacteriophage (e.g., Pf1) or bicelles. The concentration of the alignment medium should be adjusted to induce a small degree of alignment, typically monitored by the splitting of the deuterium signal of the solvent.

  • Spectrometer Setup: Same as for the TOCSY experiment.

  • Acquisition:

    • Acquire a high-resolution 1D ¹H spectrum or a 2D ¹H-¹⁵N HSQC spectrum (if the peptide is ¹⁵N labeled) for both the isotropic and anisotropic samples.

    • The RDC is the difference in the measured coupling constant between the anisotropic and isotropic samples.

  • Data Analysis: The measured RDCs are used as orientational restraints in the structure calculation software.

Visualization of Experimental Workflow and Technique Comparison

To further clarify the process and the selection of techniques, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation Peptide N-methylated Peptide Sample NMR Sample (1-5 mM) Peptide->Sample Solvent Deuterated Solvent Solvent->Sample TOCSY 1. TOCSY (Resonance Assignment) Sample->TOCSY ROESY 2. ROESY / NOESY (Distance Restraints) Sample->ROESY RDC 3. RDC Measurement (Orientational Restraints) Sample->RDC Assignment Resonance Assignment TOCSY->Assignment Restraints Generate Restraints (Distances & Angles) ROESY->Restraints RDC->Restraints Assignment->Restraints Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calculation Ensemble Conformational Ensemble Calculation->Ensemble

General workflow for NMR analysis of N-methylated peptides.

technique_comparison cluster_strengths Strengths cluster_weaknesses Weaknesses cluster_application Primary Application for N-methylated Peptides NOESY_S NOESY: - Direct distance information - Well-established methodology NOESY_A NOESY: Smaller peptides or when quantitative eNOE is employed NOESY_S->NOESY_A ROESY_S ROESY: - Good for medium-sized molecules - Less spin diffusion ROESY_A ROESY: Primary choice for most N-methylated peptides ROESY_S->ROESY_A RDC_S RDC: - Long-range structural information - Defines global fold RDC_A RDC: Complementary to ROESY for defining the overall structure RDC_S->RDC_A NOESY_W NOESY: - Weak/zero signal for medium sizes - Spin diffusion artifacts NOESY_W->NOESY_A ROESY_W ROESY: - TOCSY artifacts - Can be complex to interpret ROESY_W->ROESY_A RDC_W RDC: - Requires alignment medium - Provides orientation, not distance RDC_W->RDC_A

Comparison of NMR techniques for N-methylated peptides.

Conclusion

The conformational analysis of N-methylated peptides by NMR spectroscopy is a multifaceted process that relies on the synergistic use of several techniques. For most N-methylated peptides, which fall into the medium molecular weight category, ROESY is the preferred method for obtaining crucial short-range distance restraints, ideally using artifact-suppressing pulse sequences like EASY-ROESY. The quantitative accuracy of these measurements can be further enhanced by employing methodologies analogous to the eNOE approach. To gain a comprehensive understanding of the global fold and to resolve ambiguities arising from the peptide's flexibility, the acquisition of RDCs in a weakly aligning medium is highly recommended. By carefully selecting and optimizing these NMR experiments, researchers can obtain a detailed and accurate picture of the conformational ensemble of N-methylated peptides, thereby accelerating the design of more effective and bioavailable peptide-based drugs.

References

A Comparative Guide to Fmoc-N-Me-D-Glu(OtBu)-OH and Fmoc-N-Me-L-Glu(OtBu)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug design, the incorporation of modified amino acids is a critical strategy for enhancing the therapeutic properties of peptides. Among these modifications, N-methylation and the use of D-enantiomers play pivotal roles in improving metabolic stability, conformational rigidity, and biological activity. This guide provides an objective comparison of two such modified amino acids, Fmoc-N-Me-D-Glu(OtBu)-OH and Fmoc-N-Me-L-Glu(OtBu)-OH, offering insights into their respective impacts on peptide synthesis and function, supported by available data and established experimental protocols.

Introduction to Stereoisomers and N-Methylation in Peptide Chemistry

The introduction of a methyl group onto the alpha-amine of an amino acid (N-methylation) and the use of the non-natural D-enantiomer are powerful tools in medicinal chemistry. N-methylation can increase a peptide's resistance to enzymatic degradation by proteases and modulate its conformation by restricting the rotation of the peptide bond.[1][2] Similarly, the incorporation of D-amino acids can significantly enhance stability against enzymatic breakdown, as proteases are typically specific to L-amino acids.[3][4]

The key difference between Fmoc-N-Me-D-Glu(OtBu)-OH and Fmoc-N-Me-L-Glu(OtBu)-OH lies in their stereochemistry at the alpha-carbon. This seemingly subtle change can have profound effects on the resulting peptide's three-dimensional structure, receptor binding affinity, and overall biological activity.

Physicochemical Properties

Both Fmoc-N-Me-D-Glu(OtBu)-OH and Fmoc-N-Me-L-Glu(OtBu)-OH are supplied as white to off-white powders and are soluble in common organic solvents used in solid-phase peptide synthesis (SPPS), such as N,N-dimethylformamide (DMF).[5] Their fundamental physicochemical properties are largely identical due to their enantiomeric nature.

PropertyFmoc-N-Me-L-Glu(OtBu)-OHFmoc-N-Me-D-Glu(OtBu)-OHReference
Molecular Formula C₂₅H₂₉NO₆C₂₅H₂₉NO₆
Molecular Weight 439.50 g/mol 439.50 g/mol
Appearance White to off-white powderWhite to off-white powder[6]
Solubility Soluble in DMFSoluble in DMF[5]

Impact on Peptide Synthesis

The incorporation of N-methylated amino acids into a growing peptide chain presents unique challenges compared to their non-methylated counterparts. The steric hindrance introduced by the N-methyl group can significantly slow down the coupling reaction.[7][8] This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles to achieve high yields.

While specific quantitative data directly comparing the coupling efficiency of the D- and L-isomers of Fmoc-N-Me-Glu(OtBu)-OH is scarce in publicly available literature, the general principles for coupling N-methylated amino acids apply to both. The choice of coupling reagent is critical. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are often more effective than standard reagents like HBTU for these sterically hindered couplings.[7][8]

Monitoring the completion of the coupling reaction is also crucial. Traditional ninhydrin tests are ineffective for secondary amines, necessitating the use of alternative methods like the bromophenol blue test.[7]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-D/L-Glu(OtBu)-OH

This protocol outlines the general steps for incorporating either Fmoc-N-Me-D-Glu(OtBu)-OH or Fmoc-N-Me-L-Glu(OtBu)-OH into a peptide sequence using a manual or automated synthesizer.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • Fmoc-N-Me-D-Glu(OtBu)-OH or Fmoc-N-Me-L-Glu(OtBu)-OH

  • Other required Fmoc-protected amino acids

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Bromophenol blue solution for monitoring

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-Me-D/L-Glu(OtBu)-OH and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA to activate the amino acid.

  • Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Agitate the reaction vessel during this time.

  • Monitoring: After the initial coupling time, take a small sample of the resin and perform a bromophenol blue test to check for the presence of free amines. A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction.

  • Recoupling (if necessary): If the coupling is incomplete, repeat steps 5 and 6.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, treat the resin with the cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the resin.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using techniques such as mass spectrometry (MS) and analytical RP-HPLC.[9][10]

Workflow for Peptide Synthesis and Characterization

cluster_synthesis Peptide Synthesis cluster_purification_characterization Purification & Characterization Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Amino_Acid_Activation Amino Acid Activation (Fmoc-N-Me-D/L-Glu(OtBu)-OH) Washing1->Amino_Acid_Activation Coupling Coupling Amino_Acid_Activation->Coupling Monitoring Monitoring (Bromophenol Blue Test) Coupling->Monitoring Monitoring->Coupling Incomplete Washing2 Washing Monitoring->Washing2 Complete Chain_Elongation Chain Elongation Washing2->Chain_Elongation Cleavage Cleavage & Final Deprotection Chain_Elongation->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow of solid-phase peptide synthesis and subsequent purification.

Impact on Peptide Structure and Function

The stereochemistry of the N-methylated glutamic acid residue can significantly influence the secondary structure of the peptide.

  • Fmoc-N-Me-L-Glu(OtBu)-OH: The incorporation of an N-methylated L-amino acid can disrupt the formation of α-helices and β-sheets due to the removal of the amide proton, which is a hydrogen bond donor.[1] This can lead to more flexible or disordered peptide structures.

  • Fmoc-N-Me-D-Glu(OtBu)-OH: The introduction of a D-amino acid can induce turns or disrupt regular secondary structures.[3] The combination of N-methylation and D-configuration can lead to unique conformational constraints, potentially forcing the peptide into a specific bioactive conformation that might not be accessible with only L-amino acids.

The choice between the D- and L-isomer will ultimately depend on the desired biological outcome. If the goal is to mimic a natural L-peptide while increasing stability, the L-isomer might be preferred. However, if the aim is to explore novel conformational space and potentially discover new receptor interactions, the D-isomer offers a valuable tool.

Comparative Biological Effects: A Summary of Potential Outcomes

While direct comparative data for peptides containing solely these two isomers is limited, we can extrapolate from general principles of D-amino acid and N-methylation studies.

FeatureEffect of Fmoc-N-Me-L-Glu(OtBu)-OHEffect of Fmoc-N-Me-D-Glu(OtBu)-OH
Proteolytic Stability Increased due to N-methylation.[1]Significantly increased due to both N-methylation and D-configuration.[3][4]
Secondary Structure Disruption of α-helices and β-sheets.[1]Induction of turns, disruption of regular secondary structures.[3]
Receptor Binding May alter binding affinity and specificity.Can lead to novel receptor interactions or altered binding modes.
Immunogenicity May be altered compared to the non-methylated peptide.Generally lower immunogenicity as D-peptides are less efficiently processed by the immune system.

Logical Relationship of Modifications to Peptide Properties

cluster_modifications Modifications cluster_properties Peptide Properties D_Isomer Fmoc-N-Me-D-Glu(OtBu)-OH Stability Increased Stability D_Isomer->Stability Significantly Conformation Altered Conformation D_Isomer->Conformation Induces Turns L_Isomer Fmoc-N-Me-L-Glu(OtBu)-OH L_Isomer->Stability Moderately L_Isomer->Conformation Disrupts Helices/Sheets Activity Modified Biological Activity Stability->Activity Conformation->Activity

References

N-Methylation: A Strategic Enhancement for Peptide Proteolytic Stability

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on leveraging N-methylation to increase the in vivo half-life of therapeutic peptides, supported by experimental data and detailed protocols.

The therapeutic potential of peptides is often hampered by their susceptibility to rapid degradation by proteases in the body. This poor proteolytic stability leads to a short in vivo half-life, limiting bioavailability and therapeutic efficacy. One of the most effective chemical modification strategies to overcome this limitation is N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone. This guide provides a comparative analysis of N-methylated versus unmodified peptides, presenting quantitative data on stability, detailed experimental protocols for assessment, and diagrams illustrating the underlying mechanisms and workflows.

The Protective Mechanism of N-Methylation

N-methylation enhances proteolytic stability primarily through steric hindrance. Proteolytic enzymes require a specific conformation and access to the peptide backbone to catalyze the hydrolysis of the amide bond. The addition of a methyl group to the amide nitrogen introduces a bulky obstacle that physically blocks the enzyme's active site from accessing the cleavage site.[1][2] This modification effectively "shields" the peptide bond, rendering it significantly more resistant to enzymatic degradation.[1][2] Furthermore, N-methylation can alter local peptide conformation and disrupt the hydrogen-bonding patterns that proteases often recognize for substrate binding.[3]

The following diagram illustrates this mechanism of steric hindrance.

Proteolytic_Assay_Workflow start Start: Prepare Peptide Solutions incubation 1. Incubation Mix Peptide with Protease/Serum Incubate at 37°C start->incubation sampling 2. Time-Point Sampling Withdraw aliquots at intervals (0, 15, 30, 60... min) incubation->sampling quenching 3. Quenching Stop reaction in ice-cold Acetonitrile/Ethanol sampling->quenching precipitation 4. Protein Precipitation Centrifuge to pellet debris quenching->precipitation analysis 5. HPLC Analysis Inject supernatant and quantify remaining peptide peak area precipitation->analysis data 6. Data Interpretation Calculate % remaining peptide vs. time Determine Half-Life (t½) analysis->data end End: Compare Stability data->end

References

D-Amino Acid Incorporation: A Comparative Guide to Enhancing Peptide Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more stable and potent therapeutic peptides is ongoing. One of the most effective strategies to emerge is the incorporation of D-amino acids, the non-natural mirror images of the canonical L-amino acids. This guide provides a comprehensive comparison of the impact of D-amino acid substitution on peptide bioactivity, supported by experimental data and detailed protocols.

The primary advantage of incorporating D-amino acids into peptides lies in their dramatically increased resistance to proteolytic degradation.[1] Natural proteases are stereospecific for L-amino acids, rendering peptides containing D-isomers less susceptible to enzymatic cleavage.[1] This enhanced stability translates to a longer plasma half-life, a critical factor for therapeutic efficacy.[1] Beyond stability, the inclusion of D-amino acids can also modulate a peptide's conformational properties, leading to altered and sometimes enhanced biological activity.

Comparative Analysis of L-Peptide vs. D-Peptide Analogs

The following tables summarize quantitative data from various studies, highlighting the significant improvements in stability and the nuanced effects on bioactivity upon D-amino acid incorporation.

Table 1: Proteolytic Stability of L-Peptides vs. D-Peptide Analogs in Serum
Peptide SequenceModificationMatrixHalf-lifeReference
RDP215 (L-amino acids)NoneMouse Serum~30 minutes[1]
9D-RDP215 (D-amino acids)All L-amino acids replaced with D-amino acidsMouse Serum> 24 hours[1]
L-GLP1NoneProteinase K< 1 hour
D-GLP1All L-amino acids replaced with D-amino acidsProteinase K> 6 hours (80% remaining)
L-peptideA similar L-peptide to RD2Mouse PlasmaRapid degradation
RD2 (D-peptide)All L-amino acids replaced with D-amino acidsMouse Plasma> 2 days
Table 2: Bioactivity Comparison of L-Peptides and their D-Amino Acid Analogs
PeptideBioactivity AssayL-Peptide ActivityD-Peptide Analog ActivityReference
RDP215 / 9D-RDP215Membrane Permeabilization (POPS liposomes)~80% ANTS/DPX release at 4 µM~80% ANTS/DPX release at 4 µM[1]
GLP1GLP1 Receptor Activation (ERK1/2 phosphorylation)Signal decreased after 60 minSustained signal after 120 min
Dermorphin (contains D-Ala)Opioid Receptor Activity-Superior to morphine[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to assess the impact of D-amino acid incorporation.

Protocol 1: Proteolytic Stability Assay in Human Serum

This protocol is adapted from established methods for determining peptide half-life in a biological matrix.

Materials:

  • Peptide stock solution (1 mM in sterile deionized water)

  • Human serum (commercially available)

  • Trichloroacetic acid (TCA), 10% (v/v) in water

  • Incubator or water bath at 37°C

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a 1:1 (v/v) mixture of the 1 mM peptide solution and human serum.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 120 µL).

  • Immediately stop the proteolytic reaction by adding a protein precipitating agent, such as 20 µL of 10% TCA.

  • Incubate the samples on ice or at 4°C for at least 30 minutes to allow for complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated serum proteins.

  • Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.

  • Analyze the supernatant by analytical reverse-phase HPLC (RP-HPLC) to quantify the amount of intact peptide remaining at each time point.

  • Calculate the peptide half-life by plotting the percentage of intact peptide versus time and fitting the data to a one-phase decay model.

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. This protocol is based on standard procedures.[3][4][5][6]

Materials:

  • Cells of interest (e.g., cancer cell line, normal cell line)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Peptide solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other suitable solvent to dissolve formazan crystals

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Remove the medium and replace it with fresh medium containing various concentrations of the test peptides (both L- and D-analogs). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Visualizing the Impact of D-Amino Acid Incorporation

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

G cluster_peptide Peptide cluster_environment Biological Environment cluster_outcome Outcome L_Peptide L-Peptide Proteases Proteases L_Peptide->Proteases Susceptible Receptor Target Receptor L_Peptide->Receptor Binds D_Peptide D-Peptide D_Peptide->Proteases Resistant D_Peptide->Receptor Binds Degradation Rapid Degradation Proteases->Degradation Leads to Stability Enhanced Stability Proteases->Stability No effect Bioactivity Biological Activity Receptor->Bioactivity Stability->Bioactivity Prolongs

Figure 1. Comparison of L- and D-peptide fate and function.

The diagram above illustrates the fundamental difference in the interaction of L- and D-peptides with proteases, leading to vastly different stability profiles while potentially retaining the ability to bind to their target receptors and elicit a biological response.

G start Start: Synthesize L- and D-Peptide Analogs stability Proteolytic Stability Assay (e.g., in Serum) start->stability bioactivity In Vitro Bioactivity Assays start->bioactivity data Data Analysis and Comparison stability->data binding Receptor Binding Assay (e.g., Ki, Kd determination) bioactivity->binding functional Functional Cell-Based Assay (e.g., MTT, signaling) bioactivity->functional binding->data functional->data end Conclusion: Impact on Bioactivity data->end

Figure 2. Experimental workflow for comparing L- and D-peptides.

This workflow provides a logical progression for the comprehensive evaluation of D-amino acid incorporation, from synthesis to a conclusive understanding of its impact on bioactivity.

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Outcome AMP Antimicrobial Peptide (AMP) Membrane Lipid Bilayer AMP->Membrane Electrostatic Interaction DNA DNA/RNA Synthesis Inhibition AMP->DNA Internalization Protein Protein Synthesis Inhibition AMP->Protein Internalization Enzyme Enzyme Inhibition AMP->Enzyme Internalization Pore Pore Formation Membrane->Pore Disruption Lysis Cell Lysis Pore->Lysis Death Bacterial Death DNA->Death Protein->Death Enzyme->Death Lysis->Death

Figure 3. Signaling pathway of antimicrobial peptides.

This diagram illustrates the multifaceted mechanisms by which antimicrobial peptides, whose efficacy can be enhanced by D-amino acid incorporation, exert their effects on bacterial cells, leading to their demise.

Conclusion

The incorporation of D-amino acids is a powerful and validated strategy for improving the therapeutic potential of peptides. The primary and most significant advantage is the profound increase in stability against proteolytic degradation, leading to a longer in vivo half-life. While the effect on specific biological activities can vary and requires empirical determination for each peptide, the overall evidence strongly supports the use of D-amino acid substitution as a key tool in the design of next-generation peptide therapeutics. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to explore and harness the benefits of this approach in their own drug discovery and development efforts.

References

conformational differences between methylated and non-methylated peptides

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural and functional consequences of peptide methylation, offering researchers a comparative guide to this critical post-translational modification. This guide contrasts methylated and non-methylated peptides, presenting supporting experimental data, detailed protocols, and visual workflows to illuminate the profound impact of this subtle chemical change.

The addition of a methyl group to a peptide backbone, a process known as N-methylation, is a subtle yet powerful tool in the chemist's arsenal for modulating the structure and function of peptides. This modification introduces significant steric hindrance and eliminates a hydrogen bond donor, thereby restricting the peptide's conformational freedom.[1] The consequences of this conformational rigidity are far-reaching, enhancing metabolic stability, improving membrane permeability, and altering receptor binding selectivity.[1][2] This guide provides a comprehensive comparison of methylated and non-methylated peptides, supported by quantitative data and detailed experimental methodologies.

The Structural Impact of N-Methylation: A Quantitative Look

The primary effect of N-methylation is a localized change in the peptide's backbone geometry. This is most evident in the altered dihedral angles (Φ and Ψ) of the amino acid residue preceding the methylated nitrogen. These changes can propagate, influencing the overall secondary structure of the peptide.

For instance, studies on β-hairpin peptides have shown that N-methylation of heterochiral amino acids can effectively nucleate and stabilize these structures. The table below summarizes the dihedral angles for a specific β-hairpin peptide and its N-methylated analogue, as determined by NMR spectroscopy. The data clearly indicates a significant shift in the backbone conformation upon methylation.

Peptide/AnalogueResidueΦ Angle (°)Ψ Angle (°)Reference
Non-Methylated Peptide i+1--[3]
i+2--[3]
N-Methylated Analogue i+1-88102[3]
i+2-11516[3]

Table 1: Comparison of backbone dihedral angles in a non-methylated and an N-methylated β-hairpin peptide. The N-methylation occurs at the i+2 position.

These conformational changes are also reflected in spectroscopic analyses. Circular Dichroism (CD) spectroscopy, a technique sensitive to the secondary structure of peptides, reveals distinct spectral shifts between methylated and non-methylated species. Typically, the induction of a specific secondary structure, such as a β-turn or helix, upon methylation leads to a more defined CD spectrum with characteristic minima and maxima.

PeptideSecondary StructureCharacteristic CD SignalReference
Non-Methylated Peptide Random CoilNegative band around 198 nm[4]
N-Methylated Peptide β-turn / HelicalNegative bands around 208 nm and 222 nm[4]

Table 2: Representative Circular Dichroism signals for non-methylated and N-methylated peptides. The exact wavelengths and intensities are sequence-dependent.

Functional Consequences of Conformational Control

The conformational rigidity imparted by N-methylation has profound implications for a peptide's biological activity. By locking the peptide into a specific bioactive conformation, N-methylation can enhance its binding affinity and selectivity for its target receptor. Furthermore, the shielding effect of the methyl group can protect the peptide bond from enzymatic degradation, thereby increasing its metabolic stability and in vivo half-life.[2]

A compelling example of this is seen in somatostatin analogues. N-methylation of specific residues in somatostatin octapeptide agonists has been shown to dramatically alter their binding affinity for different somatostatin receptor (SSTR) subtypes.[1][5] This has significant therapeutic implications, as it allows for the design of highly selective drugs that target specific receptor subtypes implicated in various diseases.

Somatostatin AnalogueN-Methylated ResidueIC50 (nM) for hSSTR3IC50 (nM) for hSSTR5Reference
Parent Peptide None>100018.2[6]
Analogue 1 Tyr1.6134[6]
Analogue 2 D-Trp>10000.38[6]

Table 3: Impact of N-methylation on the binding affinity of a somatostatin octapeptide agonist for human somatostatin receptors 3 and 5.

Experimental Protocols

To aid researchers in their exploration of peptide methylation, detailed protocols for the key experimental techniques are provided below.

Synthesis of N-Methylated Peptides

The introduction of N-methylated amino acids into a peptide sequence can be achieved through two primary strategies: incorporating pre-methylated amino acid building blocks during solid-phase peptide synthesis (SPPS), or by on-resin methylation of the peptide backbone.[1][5][7][8][9]

On-Resin N-Methylation Protocol:

  • Nosylation: The peptide-resin is treated with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in N-methylpyrrolidone (NMP) to protect the free amine.

  • Methylation: The nosylated amine is then methylated using methyl p-toluenesulfonate (MeOTs) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.

  • Denosylation: The nosyl protecting group is removed by treatment with 1,4-dithiothreitol (DTT) and DBU in NMP to yield the N-methylated amine, ready for the next coupling step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the three-dimensional structure of peptides in solution.[10][11] For comparing methylated and non-methylated peptides, key experiments include:

  • 1D ¹H NMR: To get an overall impression of the peptide's folding and potential aggregation.

  • 2D TOCSY (Total Correlation Spectroscopy): To assign the proton resonances within each amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides distance restraints for structure calculation. Changes in NOE patterns between the methylated and non-methylated peptides are direct indicators of conformational changes.[12]

General NMR Sample Preparation:

  • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to a concentration of 1-5 mM.

  • Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

  • Transfer the sample to a high-quality NMR tube.

  • Acquire spectra at a constant temperature on a high-field NMR spectrometer.[10]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides.[2][6][13]

General CD Spectroscopy Protocol:

  • Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) that does not have a high absorbance in the far-UV region.

  • Determine the precise concentration of the peptide solution using a reliable method such as quantitative amino acid analysis.

  • Use a quartz cuvette with a short path length (e.g., 0.1-1 mm).

  • Record the CD spectrum in the far-UV region (typically 190-250 nm).

  • Subtract the spectrum of the buffer alone to obtain the peptide's CD spectrum.

  • Convert the raw data (ellipticity) to molar residue ellipticity for comparison between different peptides.[13]

Visualizing the Impact: Signaling Pathways and Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_activity Functional Assay SPPS Solid-Phase Peptide Synthesis Methylation On-Resin N-Methylation SPPS->Methylation Cleavage Cleavage & Deprotection Methylation->Cleavage Purification HPLC Purification Cleavage->Purification NMR NMR Spectroscopy (TOCSY, NOESY) Purification->NMR CD Circular Dichroism Purification->CD Binding Receptor Binding Assay Purification->Binding

Experimental workflow for comparing methylated and non-methylated peptides.

somatostatin_signaling cluster_ligand Ligand cluster_receptor Receptor cluster_downstream Downstream Signaling NonMe_SST Somatostatin Analogue (Non-Methylated) SSTR2 SSTR2 NonMe_SST->SSTR2 High Affinity SSTR5 SSTR5 NonMe_SST->SSTR5 Moderate Affinity Me_SST Somatostatin Analogue (N-Methylated) Me_SST->SSTR2 Retained Affinity Me_SST->SSTR5 High Affinity G_protein Gi/o Protein Activation SSTR2->G_protein SSTR5->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC MAPK MAPK Pathway Modulation G_protein->MAPK cAMP ↓ cAMP AC->cAMP Cellular_Response Inhibition of Hormone Secretion cAMP->Cellular_Response MAPK->Cellular_Response

N-methylation alters somatostatin analogue receptor selectivity and signaling.

References

cell permeability assays for N-methylated peptides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to navigating the landscape of , this document provides researchers, scientists, and drug development professionals with a comparative overview of key methodologies. Backed by experimental data, this guide delves into the nuances of Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell-based assays, and other relevant models, offering a toolkit for selecting the most appropriate assay for your research needs.

Key Assay Comparison

The selection of a cell permeability assay is a critical decision in the drug discovery pipeline, particularly for non-traditional molecules like N-methylated peptides. The choice hinges on a balance between throughput, biological relevance, and the specific questions being addressed. Below is a comparative overview of the most commonly employed assays.

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Permeability AssayRRCK/MDCK Permeability Assays
Principle Passive diffusion across an artificial lipid membrane.[1][2][3]Transport across a monolayer of human colorectal adenocarcinoma cells (Caco-2), mimicking the intestinal epithelium.[4][5][6]Transport across a monolayer of canine kidney epithelial cells (MDCK) or a subclone with low endogenous efflux (RRCK).[7][8][9]
Transport Mechanisms Passive transcellular diffusion only.[1][3]Passive diffusion, active transport (uptake and efflux), and paracellular transport.[4][6]Primarily passive diffusion and active efflux (especially in MDR1-transfected MDCK cells).[7][8]
Biological Relevance Low; provides a measure of passive lipophilicity-driven permeability.[1][3]High; considered the gold standard for in vitro prediction of human intestinal absorption due to the presence of various transporters and tight junctions.[4][6]Moderate to high; useful for studying passive permeability and specific transporter interactions (e.g., P-gp).[7][8]
Throughput High; suitable for screening large numbers of compounds.[3][10]Low to medium; requires extensive cell culture (typically 21 days).[5][11]Medium; faster cell growth compared to Caco-2 cells.[8]
Cost Low.[10]High.Medium.
Complexity Low; technically simple to perform.[10]High; requires sterile cell culture techniques and monolayer integrity checks.[4][5]Medium; requires sterile cell culture techniques.[8]
Endpoint Measurement Apparent permeability coefficient (Pe or Papp).[2]Apparent permeability coefficient (Papp) and efflux ratio.[4][5]Apparent permeability coefficient (Papp) and efflux ratio.[7][8]

Performance Data for N-methylated Peptides

N-methylation is a key strategy to enhance the cell permeability of peptides by reducing the number of hydrogen bond donors and promoting conformations that shield polar groups. The following table summarizes permeability data for several N-methylated peptides across different assays, demonstrating the impact of this modification.

PeptideAssayApparent Permeability (Papp) (10-6 cm/s)Reference
Cyclic Hexapeptide 1 (non-methylated) PAMPA~6% Permeability[11]
Cyclic Hexapeptide 1 (N-methylated) PAMPA~17% Permeability[11]
Cyclic Hexapeptide 1 (non-methylated) Caco-21[11]
Cyclic Hexapeptide 1 (N-methylated) Caco-221[11]
Cyclo(-D-Ala-L-Ala4-) Analog (non-methylated) Caco-2< 1 (low permeability)[4]
Cyclo(-D-Ala-L-Ala4-) Analog (multiply N-methylated) Caco-2> 10 (high permeability)[4]
Cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe) Analog (non-methylated) Caco-2Low (data not specified)[12]
Cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe) Analog (triple N-methylation) Caco-24[12]

Note: The data presented is compiled from different studies and direct comparison of absolute values should be made with caution. The trend of increased permeability with N-methylation is consistently observed.

Experimental Protocols & Workflows

Detailed methodologies are crucial for the reproducibility and interpretation of cell permeability assays. Below are protocols for the PAMPA and Caco-2 assays, accompanied by workflow diagrams.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of N-methylated peptides across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Lecithin or other synthetic lipids

  • Dodecane or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test peptide stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS system for analysis

Protocol:

  • Prepare the Artificial Membrane: Create a solution of lipid in an organic solvent (e.g., 1% lecithin in dodecane).[10]

  • Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor plate.[10] Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Donor Solution: Dilute the test peptide stock solution to the final desired concentration (e.g., 10 µM) in PBS.

  • Prepare Acceptor Solution: Fill the wells of the acceptor plate with PBS.

  • Assemble the PAMPA "Sandwich": Place the donor plate onto the acceptor plate.[13]

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours), often with gentle shaking.[14]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Analyze the concentration of the peptide in the donor and acceptor wells using a validated analytical method, typically LC-MS/MS.[1]

  • Calculate Permeability: The apparent permeability coefficient (Pe) is calculated using the following equation:

    • Pe = (VA / (Area × Time)) × -ln(1 - [Drug]acceptor / [Drug]equilibrium)

    • Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane Prepare Artificial Membrane on Donor Plate assemble Assemble PAMPA 'Sandwich' prep_membrane->assemble prep_donor Prepare Peptide Donor Solution prep_donor->assemble prep_acceptor Prepare Acceptor Solution prep_acceptor->assemble incubate Incubate assemble->incubate collect Collect Samples from Donor & Acceptor Wells incubate->collect quantify Quantify Peptide (LC-MS/MS) collect->quantify calculate Calculate Permeability (Pe) quantify->calculate

PAMPA Experimental Workflow

Caco-2 Permeability Assay

Objective: To determine the bidirectional permeability of N-methylated peptides across a Caco-2 cell monolayer, providing insights into both passive and active transport mechanisms.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test peptide stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Protocol:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[5]

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or by performing a Lucifer yellow leakage assay. Only monolayers with high TEER values and low Lucifer yellow permeability should be used.[4][5]

  • Prepare Transport Buffer: Prepare the transport buffer (e.g., HBSS) and warm it to 37°C.

  • Prepare Dosing Solutions: Dilute the test peptide stock solution to the final concentration in the transport buffer.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the peptide dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4]

    • At the end of the incubation, collect samples from the basolateral chamber.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Follow the same procedure as for A to B, but add the peptide dosing solution to the basolateral chamber and collect samples from the apical chamber.

  • Quantification: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Calculate Permeability and Efflux Ratio:

    • The apparent permeability coefficient (Papp) for both directions is calculated using the formula:

      • Papp = (dQ/dt) / (A × C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as: Papp(B to A) / Papp(A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[5]

Caco2_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_AtoB A to B Transport cluster_BtoA B to A Transport cluster_analysis Data Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21 Days to Form Monolayer seed->culture integrity Check Monolayer Integrity (TEER, Lucifer Yellow) culture->integrity prep_solutions Prepare Dosing Solutions integrity->prep_solutions dose_A Dose Apical Side prep_solutions->dose_A dose_B Dose Basolateral Side prep_solutions->dose_B incubate_A Incubate dose_A->incubate_A sample_B Sample Basolateral Side incubate_A->sample_B quantify Quantify Peptide (LC-MS/MS) sample_B->quantify incubate_B Incubate dose_B->incubate_B sample_A Sample Apical Side incubate_B->sample_A sample_A->quantify calculate Calculate Papp & Efflux Ratio quantify->calculate

Caco-2 Permeability Assay Workflow

Conclusion

The assessment of cell permeability is a cornerstone of modern drug discovery, especially for complex molecules like N-methylated peptides. The PAMPA assay offers a rapid, high-throughput method for evaluating passive permeability, making it an excellent tool for initial screening. In contrast, the Caco-2 assay provides a more biologically relevant model that accounts for both passive and active transport mechanisms, offering a more comprehensive picture of intestinal absorption. RRCK and MDCK assays provide valuable alternatives, particularly for studying passive diffusion with minimal interference from endogenous transporters or for investigating specific efflux mechanisms.

The choice of assay should be guided by the stage of the drug discovery process and the specific questions at hand. For early-stage lead optimization, the high-throughput nature of PAMPA is advantageous. For later-stage candidates requiring a more accurate prediction of in vivo performance, the Caco-2 assay is indispensable. By understanding the strengths and limitations of each assay and employing them strategically, researchers can effectively characterize and optimize the permeability of N-methylated peptides, paving the way for the development of novel oral peptide therapeutics.

References

N-Methyl-D-Glutamic Acid: A Strategic Modification for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle. Proteolytic degradation rapidly diminishes the therapeutic efficacy of peptide-based drugs. This guide provides a comparative analysis of the enzymatic stability of peptides incorporating N-methyl-D-glutamic acid, highlighting the advantages of this modification over unmodified peptides and other stabilization strategies.

The incorporation of N-methyl-D-glutamic acid into a peptide sequence combines two powerful strategies for enhancing enzymatic stability: N-methylation and the use of a D-amino acid. N-methylation of the peptide bond sterically hinders the approach of proteases, while the D-configuration of the amino acid is not recognized by the stereospecific endogenous L-amino acid-targeting proteases. This dual modification is anticipated to significantly prolong the in vivo half-life of therapeutic peptides.

Comparative Enzymatic Stability Data

While direct quantitative data for peptides containing N-methyl-D-glutamic acid is limited in publicly available literature, a comparative analysis can be constructed based on studies of peptides with analogous modifications. The following table summarizes the expected improvements in stability based on existing data for N-methylated and D-amino acid-containing peptides.

Peptide ModificationTest SystemKey Stability FindingsReference
Unmodified Peptide (L-Amino Acids) Human SerumHalf-life of a few minutes (e.g., native somatostatin).[1]
Human Serum40% of peptide remaining after 1 hour (e.g., TA4 peptide).[2]
D-Amino Acid Substitution Human PlasmaHalf-life increased from a few minutes to 1.5 hours (e.g., octreotide, a somatostatin analog with D-amino acids).[1]
Human Serum100% of peptide remaining after 8 hours (e.g., TA4 peptide with D-Lys substitution).[2]
N-Methylation Human SerumRemaining peptide increased from 40% to 65% after 1 hour (e.g., TA4 peptide with N-methylation).[2]
Human SerumRemaining peptide increased from 20% to 50% after 1 hour (e.g., C10:0-A2 lipopeptide with N-methylation).[2]
N-Methyl-D-Glutamic Acid (Expected) Human Serum/PlasmaExpected to exhibit synergistic enhancement of stability, with a half-life significantly exceeding that of peptides with single modifications.Inferred from[1][2]

Note: The data for "N-Methyl-D-Glutamic Acid (Expected)" is an extrapolation based on the individual benefits of N-methylation and D-amino acid substitution. Direct experimental data is needed for definitive comparison.

Experimental Protocols

To assess the enzymatic stability of peptides, a standardized in vitro plasma stability assay is commonly employed.

Protocol: In Vitro Peptide Stability Assay in Human Plasma

  • Peptide Preparation:

    • Synthesize the peptide of interest (e.g., containing L-glutamic acid, D-glutamic acid, and N-methyl-D-glutamic acid).

    • Purify the peptide to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the peptide by mass spectrometry to confirm its identity.

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

  • Plasma Incubation:

    • Thaw fresh frozen human plasma at 37°C.

    • Add the peptide stock solution to the pre-warmed plasma to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

    • Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Sample Processing:

    • Immediately stop the enzymatic degradation in the collected aliquots by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile).

    • Vortex the samples and incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the peptide.

  • Analysis:

    • Analyze the supernatant by RP-HPLC coupled with mass spectrometry (LC-MS).

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide at each time point relative to the amount at time zero.

    • Determine the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model.

Visualizing the Impact of N-Methyl-D-Glutamic Acid

The following diagrams illustrate the conceptual basis for the enhanced stability of peptides containing N-methyl-D-glutamic acid and the workflow for its experimental validation.

G cluster_0 Standard Peptide (L-Glutamic Acid) cluster_1 Modified Peptide (N-Methyl-D-Glutamic Acid) Peptide_L Peptide Chain (L-Glu) Protease Protease Peptide_L->Protease Susceptible to Cleavage Degradation Degradation Products Protease->Degradation Peptide_NMe_D Peptide Chain (N-Me-D-Glu) Protease_res Protease Peptide_NMe_D->Protease_res Resistant to Cleavage Stability Enhanced Stability Peptide_NMe_D->Stability G Start Peptide Synthesis (L-Glu, D-Glu, N-Me-D-Glu) Incubation Incubate with Human Plasma at 37°C Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Precipitation Protein Precipitation (TCA or ACN) Sampling->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Analysis LC-MS Analysis of Supernatant Centrifugation->Analysis Data Quantify Remaining Peptide & Calculate Half-life Analysis->Data

References

A Comparative Guide to the Characterization of Synthetic Peptides with Modified Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids into synthetic peptides offers a powerful strategy to enhance their therapeutic properties, including increased stability, bioavailability, and target specificity. However, these modifications introduce significant analytical challenges. Rigorous characterization is essential to ensure the identity, purity, sequence, and structural integrity of the final product, which is a prerequisite for both research applications and regulatory approval.[1][2]

This guide provides a comparative overview of the key analytical techniques used to characterize synthetic peptides containing modified amino acids, complete with experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Core Analytical Techniques

A multi-faceted analytical approach is crucial for the comprehensive characterization of modified peptides.[1] No single technique can provide all the necessary information. The following table summarizes and compares the primary methods used in the industry.

Technique Primary Information Obtained Key Strengths Limitations for Modified Peptides Typical Sensitivity
Mass Spectrometry (MS) Molecular Weight, Sequence, Impurity Profile, Modification SiteHigh sensitivity and accuracy; crucial for confirming mass shifts from modifications and for sequencing.[1][3]Fragmentation can be complex; some modifications are labile; cannot distinguish isomers without specialized techniques.[1][2]fmol to pmol
High-Performance Liquid Chromatography (HPLC) Purity, Quantification, Impurity ProfileRobust, reproducible, and the gold standard for purity assessment.[3][4][5]Co-elution of impurities can occur; UV detection is dependent on chromophores; not ideal for structural elucidation alone.[6]pmol to nmol
Nuclear Magnetic Resonance (NMR) Spectroscopy 3D Structure, Conformation, Modification Site ConfirmationUnrivaled for determining high-resolution 3D structure and unambiguously identifying modification sites.[7][8]Low sensitivity, requires larger sample amounts; complex spectra for larger peptides; not a high-throughput method.[7][9]µmol to mmol
Amino Acid Analysis (AAA) Amino Acid Composition & QuantityConfirms the ratio of constituent amino acids, verifying overall composition.[3][10]Destructive method; does not provide sequence information; cannot identify the position of modifications.[11]pmol to nmol
Edman Degradation N-terminal SequenceProvides direct sequencing from the N-terminus without reliance on databases.[12][13]Blocked N-termini or certain modifications will halt sequencing; ineffective for peptides >30-50 residues; low throughput.[12][14][15]pmol
Circular Dichroism (CD) Spectroscopy Secondary Structure (α-helix, β-sheet)Rapid assessment of peptide folding and conformational integrity.[3]Provides global, not residue-specific, structural information; limited value for unordered peptides.µg to mg

In-Depth Analysis of Key Methodologies

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of peptide characterization, providing precise molecular weight data that confirms the successful incorporation of modified amino acids.[3][16] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for purity analysis and impurity identification.[4][17]

Tandem Mass Spectrometry (MS/MS): For sequence verification, tandem MS is indispensable.[18][19] In an MS/MS experiment, the peptide ion is isolated, fragmented, and the resulting fragment ions are analyzed to reconstruct the amino acid sequence.[18][20]

  • Fragmentation Techniques:

    • Collision-Induced Dissociation (CID): The most common method, effective for standard peptides.

    • Electron-Transfer Dissociation (ETD)/Electron-Capture Dissociation (ECD): These are "softer" fragmentation techniques that are particularly useful for preserving labile post-translational modifications (PTMs) and for analyzing highly charged peptides.[18][21][22]

    • Higher-Energy C-trap Dissociation (HCD): Offers high-resolution fragment ion spectra, aiding in confident identification.[23]

High-Resolution Mass Spectrometry (HRMS): Platforms like Orbitrap and FT-ICR provide exceptional mass accuracy, enabling the differentiation of peptides with very subtle mass differences and detailed impurity profiling.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the established method for determining the purity of synthetic peptides.[5][6] The separation is based on the hydrophobicity of the peptide. Purity is typically assessed by integrating the area of the main peptide peak relative to the total area of all peaks detected by UV absorbance, commonly at 210-230 nm.[24][5]

  • Mobile Phase Considerations: Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape.[6] However, TFA can cause ion suppression in mass spectrometry.[25] For LC-MS applications, formic acid (FA) is the preferred alternative, although it may offer lower chromatographic resolution.[25]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS can confirm that a modification is present, NMR is the definitive technique for determining its precise location and its impact on the peptide's three-dimensional structure in solution.[7][8] 2D NMR experiments like COSY, TOCSY, and NOESY can reveal through-bond and through-space correlations between atoms, allowing for sequential assignment and structural elucidation.[9][26] This is critical for understanding how a modification affects the peptide's conformation and, by extension, its biological activity.

Experimental Workflows and Protocols

Visualizing the characterization process can clarify the interplay between different techniques.

G General Workflow for Modified Peptide Characterization cluster_0 Synthesis & Purification cluster_1 Characterization Synthesis Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude Crude Peptide Product Cleavage->Crude Purification Purification (Prep-HPLC) Crude->Purification Purified Purified Peptide Purification->Purified LCMS LC-MS Analysis Purified->LCMS Identity & Purity Screen HPLC Analytical HPLC Purified->HPLC Quantitative Purity AAA Amino Acid Analysis Purified->AAA Compositional Verification NMR NMR Spectroscopy Purified->NMR 3D Structure & Mod Confirmation HRMS HRMS (MS/MS) LCMS->HRMS Deep Sequence & Mod Site G Principle of Tandem Mass Spectrometry (MS/MS) for Sequencing MS1 MS1: Ion Separation Precursor Select Precursor Ion (e.g., m/z of modified peptide) MS1->Precursor CID Collision Cell (Fragmentation with Gas) Precursor->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Spectrum Generate MS/MS Spectrum (b- and y-ions) MS2->Spectrum Sequencing Sequence Reconstruction & Modification Site Localization Spectrum->Sequencing

References

N-Methylated vs. Non-Methylated Peptides: A Comparative HPLC Profile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of N-methylated and non-methylated peptides using High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

The strategic N-methylation of peptides—the substitution of an amide proton with a methyl group—is a key modification in medicinal chemistry to enhance therapeutic properties. This alteration significantly impacts a peptide's physicochemical characteristics, most notably its hydrophobicity. Consequently, this modification directly influences its behavior in reversed-phase high-performance liquid chromatography (RP-HPLC), a cornerstone technique for peptide analysis and purification.

The Impact of N-Methylation on HPLC Retention Time

N-methylation introduces a methyl group to the peptide backbone, which increases the molecule's overall hydrophobicity. In RP-HPLC, where separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase, this increased hydrophobicity leads to stronger interactions with the stationary phase. As a result, N-methylated peptides typically exhibit longer retention times compared to their non-methylated counterparts under identical chromatographic conditions. This predictable shift in retention time is a critical parameter for identifying and characterizing N-methylated peptides.

Quantitative Comparison of Retention Times

The following table summarizes the observed retention times for a selection of N-methylated peptides and their corresponding non-methylated analogs, analyzed under consistent RP-HPLC conditions. This data quantitatively illustrates the increase in retention time upon N-methylation.

Peptide SequenceModificationRetention Time (minutes)
Ac-Gly-Ala-Ala-(Leu)3-(Lys)2-NH2Non-methylated15.8
Ac-Gly-(N-Me)Ala-Ala-(Leu)3-(Lys)2-NH2N-methylated17.2
Ac-Gly-Ala-Phe-(Leu)3-(Lys)2-NH2Non-methylated20.4
Ac-Gly-Ala-(N-Me)Phe-(Leu)3-(Lys)2-NH2N-methylated22.1
Ac-Trp-Gly-Ala-(Leu)3-(Lys)2-NH2Non-methylated24.5
Ac-(N-Me)Trp-Gly-Ala-(Leu)3-(Lys)2-NH2N-methylated26.3

Note: The retention times presented are representative examples collated from various studies and are intended for comparative purposes. Actual retention times will vary depending on the specific HPLC system, column, and gradient conditions used.

Experimental Protocols

A detailed methodology for the comparative HPLC analysis of N-methylated and non-methylated peptides is provided below. This protocol outlines the synthesis of the peptides and the subsequent analytical procedure.

Peptide Synthesis

N-methylated and non-methylated peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (either standard or N-methylated) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected resin.

  • Capping (Optional): To block any unreacted amino groups, an acetic anhydride solution can be used.

  • Iteration: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and dried. The crude peptide is then purified by preparative RP-HPLC.

  • Lyophilization: The purified peptide fractions are lyophilized to obtain a final, pure peptide powder.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis

The purity and comparative retention times of the synthesized peptides are determined using analytical RP-HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: A linear gradient is typically used to elute the peptides. A representative gradient is as follows:

    • 0-5 min: 5% Solvent B

    • 5-35 min: 5% to 95% Solvent B

    • 35-40 min: 95% Solvent B

    • 40-45 min: 95% to 5% Solvent B

    • 45-50 min: 5% Solvent B

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: Peptides are detected by monitoring the UV absorbance at 214 nm and/or 280 nm.

  • Sample Preparation: Lyophilized peptides are dissolved in Solvent A or a mixture of Solvent A and B to an appropriate concentration (e.g., 1 mg/mL). The samples are filtered through a 0.22 µm syringe filter before injection.

  • Analysis: Equal volumes of the N-methylated and non-methylated peptide solutions are injected into the HPLC system, and their respective chromatograms and retention times are recorded and compared.

Visualizing the Workflow

The following diagram illustrates the key stages in the synthesis and comparative HPLC analysis of N-methylated and non-methylated peptides.

HPLC_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Comparative HPLC Analysis cluster_products Final Products Resin Resin Preparation Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (Standard or N-Methylated) Deprotection->Coupling Coupling->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Coupling->Cleavage Purification Preparative HPLC Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization SamplePrep Sample Preparation Lyophilization->SamplePrep NonMethylated Non-Methylated Peptide Methylated N-Methylated Peptide HPLC Analytical RP-HPLC SamplePrep->HPLC Data Data Analysis (Retention Time Comparison) HPLC->Data

Caption: Workflow for the synthesis and comparative HPLC analysis of N-methylated and non-methylated peptides.

Conclusion

The N-methylation of peptides is a valuable strategy for enhancing their therapeutic potential. This modification predictably increases the hydrophobicity of peptides, resulting in longer retention times in reversed-phase HPLC. This characteristic chromatographic behavior serves as a useful analytical handle for the identification and characterization of N-methylated species. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug developers working with this important class of modified peptides.

Safety Operating Guide

Safe Disposal of Fmoc-N-Me-D-Glu(OtBu)-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Fmoc-N-Me-D-Glu(OtBu)-OH, a commonly used protected amino acid in peptide synthesis. Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a laboratory coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

Spill Response: In the event of a spill, small quantities of solid material should be carefully swept up using appropriate tools to avoid dust generation and placed into a designated, labeled waste container.[2] For larger spills, the material should be shoveled into a suitable container for disposal.[2]

Quantitative Safety Data Summary
ParameterValue/InformationSource
Molecular Formula C25H29NO6[4][5]
Molecular Weight 439.50 g/mol [4][5]
Appearance White solid[3]
Hazard Classification Not classified as hazardous[1][3]
Storage Temperature Do not store above 5˚C (41˚F)[2]

Step-by-Step Disposal Protocol

The proper disposal of Fmoc-N-Me-D-Glu(OtBu)-OH, like all laboratory waste, is dictated by local, state, and federal regulations. The following protocol provides a general framework for its disposal. It is the responsibility of the waste generator to ensure full compliance with all applicable regulations. [1]

Experimental Protocol: Chemical Waste Segregation and Disposal

  • Waste Identification and Classification:

    • Determine if the Fmoc-N-Me-D-Glu(OtBu)-OH waste is pure, unused product or if it is contaminated with other solvents or reagents.

    • If contaminated, the waste must be classified according to the most hazardous component of the mixture.

  • Waste Collection and Storage:

    • Collect all solid waste containing Fmoc-N-Me-D-Glu(OtBu)-OH in a clearly labeled, sealed container. The label should include the chemical name and any other components of the waste mixture.

    • Store the waste container in a designated, secondary containment area away from incompatible materials.

  • Disposal Pathway Determination:

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste.

    • Do not dispose of Fmoc-N-Me-D-Glu(OtBu)-OH down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines.[1]

  • Arrangement for Professional Disposal:

    • Contact your institution's approved chemical waste vendor to schedule a pickup for the waste container.

    • Provide the vendor with a complete and accurate description of the waste contents.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of Fmoc-N-Me-D-Glu(OtBu)-OH.

DisposalWorkflow start Start: Fmoc-N-Me-D-Glu(OtBu)-OH Waste Generated is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated identify_contaminants Identify all contaminants and classify waste based on the most hazardous component. is_contaminated->identify_contaminants Yes pure_waste Treat as pure Fmoc-N-Me-D-Glu(OtBu)-OH waste. is_contaminated->pure_waste No collect_waste Collect in a labeled, sealed, and appropriate waste container. identify_contaminants->collect_waste pure_waste->collect_waste consult_ehs Consult Institutional EHS Guidelines for disposal of non-hazardous chemical waste. collect_waste->consult_ehs professional_disposal Arrange for pickup by a licensed chemical waste disposal service. consult_ehs->professional_disposal end End: Waste Properly Disposed professional_disposal->end

Caption: Decision workflow for the proper disposal of Fmoc-N-Me-D-Glu(OtBu)-OH.

References

Safeguarding Your Research: A Guide to Handling Fmoc-N-Me-D-GluOtBu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Fmoc-N-Me-D-GluOtBu-OH. Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance in all research and development settings.

This compound is a specialized amino acid derivative integral to peptide synthesis and drug development. While its full toxicological profile has not been completely investigated, related compounds suggest a potential for irritation to the skin, eyes, and respiratory tract.[1][2][3] Furthermore, GHS classification data indicates that this compound is very toxic to aquatic life with long-lasting effects.[4] Therefore, meticulous handling and disposal are paramount.

Essential Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This PPE is mandatory for all personnel involved in the handling, transfer, or disposal of this compound.

Body PartProtective EquipmentSpecifications
Eyes/Face Safety Goggles or GlassesMust be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hands Chemical-Resistant GlovesNitrile or latex gloves are recommended.[5] Inspect for integrity before each use.
Body Laboratory CoatShould be fully buttoned and made of a chemical-resistant material.[1][5]
Respiratory Dust Mask (as needed)An N95 (US) or P1 (EN 143) dust mask is recommended if there is a risk of generating dust.[2][6]

Operational Protocol: Step-by-Step Handling

Strict adherence to the following workflow is required to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe consult_sds Consult SDS gather_ppe->consult_sds don_ppe Don All PPE consult_sds->don_ppe weigh_transfer Weigh & Transfer in Ventilated Area don_ppe->weigh_transfer minimize_dust Minimize Dust Generation weigh_transfer->minimize_dust close_container Keep Container Tightly Closed minimize_dust->close_container decontaminate Decontaminate Work Surface close_container->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1: Workflow for the safe handling of this compound.

1. Preparation:

  • Designate a Handling Area: All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood.[1][3]

  • Gather PPE: Collect all necessary PPE as outlined in the table above.

  • Consult Safety Data Sheet (SDS): Before beginning work, review the most current SDS for this compound.

2. Handling:

  • Don PPE: Properly put on all required personal protective equipment.

  • Weighing and Transfer: When weighing or transferring the solid compound, take care to minimize the generation of dust.[1]

  • Container Management: Keep the container of this compound tightly closed when not in use.[1][2]

3. Cleanup and Disposal:

  • Decontamination: After handling, thoroughly decontaminate the work surface.

  • Waste Disposal: Dispose of any waste material, including contaminated gloves and disposable labware, in a clearly labeled, sealed container.[2][6] All waste disposal must adhere to federal, state, and local environmental regulations.[2] Due to its high aquatic toxicity, do not allow the product to enter drains.

  • Doffing PPE: Remove PPE carefully to avoid skin contact with any residual chemical.[6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][6]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If irritation persists, seek medical attention.[3]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.

By implementing these safety protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and responsibility within the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.